3-Amino-1-isopropyl-1H-pyrazole-4-carbonitrile
Description
Properties
IUPAC Name |
3-amino-1-propan-2-ylpyrazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4/c1-5(2)11-4-6(3-8)7(9)10-11/h4-5H,1-2H3,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJGDYVYAZMFKEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C(=N1)N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80298509 | |
| Record name | 3-Amino-1-(propan-2-yl)-1H-pyrazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80298509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89897-29-0 | |
| Record name | 89897-29-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123797 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Amino-1-(propan-2-yl)-1H-pyrazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80298509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-amino-1-propan-2-yl-pyrazole-4-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-Amino-1-isopropyl-1H-pyrazole-4-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the primary synthesis pathway for 3-Amino-1-isopropyl-1H-pyrazole-4-carbonitrile, a key intermediate in the development of various pharmaceutical compounds, notably as a precursor to kinase inhibitors. The synthesis is presented as a two-step process, commencing with the preparation of the key reagent, (ethoxymethylene)malononitrile, followed by its cyclization with isopropylhydrazine.
Core Synthesis Pathway
The most direct and widely recognized pathway for the synthesis of this compound involves a two-step sequence:
-
Step 1: Synthesis of (ethoxymethylene)malononitrile (EMMN) from malononitrile and triethyl orthoformate.
-
Step 2: Cyclocondensation reaction of (ethoxymethylene)malononitrile with isopropylhydrazine to form the target pyrazole ring.
This pathway is favored for its efficiency and the commercial availability of the starting materials.
Experimental Protocols
Step 1: Synthesis of (ethoxymethylene)malononitrile (EMMN)
(ethoxymethylene)malononitrile is a crucial precursor for the formation of the pyrazole ring.
Reaction:
-
Malononitrile + Triethyl orthoformate → (ethoxymethylene)malononitrile
Detailed Methodology:
A mixture of triethyl orthoformate (0.454 mol), malononitrile (0.302 mol), and acetic anhydride (0.75 mol) is heated under reflux at a temperature of 110-140°C for 4-5 hours. The progress of the reaction can be monitored by gas chromatography (GC). Upon completion, the reaction mixture is cooled to room temperature. The crude product is then purified by vacuum distillation to yield pure (ethoxymethylene)malononitrile.[1]
Quantitative Data:
| Parameter | Value | Reference |
| Malononitrile | 20.0 g (0.302 mol) | [1] |
| Triethyl orthoformate | 67.3 g (0.454 mol) | [1] |
| Acetic anhydride | 77.2 g (0.75 mol) | [1] |
| Reaction Temperature | 110-140°C | [1] |
| Reaction Time | 4-5 hours | [1] |
Step 2: Synthesis of this compound
This step involves the formation of the pyrazole ring through the reaction of EMMN with isopropylhydrazine.
Reaction:
-
(ethoxymethylene)malononitrile + Isopropylhydrazine → this compound
Detailed Methodology:
While a specific protocol for the reaction with isopropylhydrazine is not detailed in the search results, a general procedure can be adapted from the well-documented reactions of EMMN with other hydrazines.[2][3]
To a solution of (ethoxymethylene)malononitrile (1 equivalent) in a suitable solvent such as ethanol or acetonitrile, isopropylhydrazine (1 equivalent) is added. The reaction mixture is then stirred, potentially with heating (from room temperature to reflux), for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is typically removed under reduced pressure, and the resulting solid residue is purified. Purification can be achieved by recrystallization from an appropriate solvent (e.g., ethanol, dioxane) or by column chromatography to yield the final product.[2][4]
Quantitative Data and Physical Properties:
| Parameter | Value | Reference |
| Molecular Formula | C7H10N4 | [5][6][7] |
| Molecular Weight | 150.18 g/mol | [7] |
| Purity | 98% | [5][6][7] |
| Physical Form | Solid | [5][6] |
| Storage | Keep in dark place, sealed in dry, room temperature | [5][6][7] |
| CAS Number | 89897-29-0 | [5][6][7] |
Visualizations
Synthesis Pathway Diagram
Caption: Overall synthesis pathway for this compound.
Experimental Workflow Diagram
Caption: A generalized experimental workflow for the synthesis and purification.
References
- 1. Ethoxymethylenemalononitrile: Synthesis, Pyrazole Formation & Chitosan Modification_Chemicalbook [chemicalbook.com]
- 2. Reaction of ethoxymethylenemalononitrile with hydrazine hydrate. | CiNii Research [cir.nii.ac.jp]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. This compound | 89897-29-0 [sigmaaldrich.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. lab-chemicals.com [lab-chemicals.com]
3-Amino-1-isopropyl-1H-pyrazole-4-carbonitrile chemical properties and structure
An In-depth Technical Guide to 3-Amino-1-isopropyl-1H-pyrazole-4-carbonitrile
For: Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. It details the molecule's chemical structure, physicochemical properties, representative synthetic protocols, and its role as a key building block in the development of pharmacologically active agents.
Chemical Identity and Structure
This compound is a substituted pyrazole derivative. The core structure consists of a five-membered pyrazole ring functionalized with an amino group at the C3 position, a nitrile group at the C4 position, and an isopropyl group attached to the N1 nitrogen atom. This specific arrangement of functional groups makes it a versatile intermediate for further chemical modifications.
Table 1: Chemical Identifiers
| Identifier | Value |
|---|---|
| CAS Number | 89897-29-0[1] |
| Molecular Formula | C₇H₁₀N₄[1][2] |
| Molecular Weight | 150.18 g/mol [1][2] |
| IUPAC Name | 3-amino-1-(propan-2-yl)-1H-pyrazole-4-carbonitrile[2] |
| Synonyms | This compound; 3-amino-1-(1-methylethyl)-1H-pyrazole-4-carbonitrile[2] |
| InChI | 1S/C7H10N4/c1-5(2)11-4-6(3-8)7(9)10-11/h4-5H,1-2H3,(H2,9,10) |
| InChIKey | JJGDYVYAZMFKEY-UHFFFAOYSA-N |
Physicochemical Properties
The compound is typically supplied as a solid with high purity, suitable for research and development purposes. Specific thermal properties such as melting and boiling points are not consistently reported in the literature for this particular derivative, though related aminopyrazole carbonitriles are crystalline solids.[3][4]
Table 2: Physical and Chemical Properties
| Property | Value |
|---|---|
| Physical Form | Solid |
| Purity | ≥98% (Typical)[1] |
| Storage | Keep in a dark place, sealed in a dry environment at room temperature[1] |
Synthesis and Characterization
While a specific, dedicated synthesis for this compound is not detailed in the surveyed literature, a general and robust methodology for producing substituted 3-amino-1H-pyrazole-4-carbonitriles has been established.[5][6] This typically involves the cyclization of a suitable acyclic precursor with a substituted hydrazine.
Experimental Protocol: A Generalized Synthetic Approach
The following protocol is a representative example for the synthesis of N-substituted 3-aminopyrazole-4-carbonitriles, adapted from established literature methods for analogous compounds.[5][6][7]
Objective: To synthesize a 3-amino-1-substituted-1H-pyrazole-4-carbonitrile derivative.
Materials:
-
An appropriate α,β-unsaturated nitrile precursor (e.g., an ethoxymethylenemalononitrile derivative).
-
Isopropylhydrazine.
-
Anhydrous ethanol or a similar suitable solvent.
-
Glacial acetic acid (optional, as catalyst).
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the nitrile precursor (1.0 eq) in anhydrous ethanol.
-
Reagent Addition: Add isopropylhydrazine (1.1 eq) to the solution. If required, a catalytic amount of glacial acetic acid can be added to facilitate the reaction.
-
Cyclization: Heat the reaction mixture to reflux and maintain for several hours (typically 4-8 hours), monitoring the reaction progress using Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, cool the mixture to room temperature. The product often precipitates from the solution. If not, the solvent volume can be reduced under vacuum to induce crystallization.
-
Purification: Collect the crude solid product by filtration. Wash the solid with cold ethanol to remove residual impurities. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol, dioxane) to yield the final, high-purity product.[5]
Characterization: The structure and purity of the synthesized compound would be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure and arrangement of protons and carbons.
-
Mass Spectrometry (MS): To verify the molecular weight of the compound.[5]
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the amine (N-H stretching), nitrile (C≡N stretching), and alkyl groups (C-H stretching).[5][8]
Role in Drug Discovery and Research
The 3-aminopyrazole scaffold is a "privileged" structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities.[9] this compound serves as a crucial intermediate, providing a platform for the synthesis of more complex molecules. The isopropyl group can modulate lipophilicity and steric interactions, while the amino and nitrile groups are versatile handles for further functionalization.
Derivatives of this and related scaffolds have been successfully developed as:
-
Kinase Inhibitors: The pyrazole core is adept at forming key hydrogen bond interactions within the ATP-binding site of many kinases. Compounds based on this scaffold have been investigated as inhibitors of Cyclin-Dependent Kinases (CDKs), Src, and TANK-binding kinase 1 (TBK1).[7][10][11]
-
Anticancer Agents: Pyrazole-based molecules have shown potent cytotoxic effects against various cancer cell lines, with mechanisms including apoptosis induction and cell cycle arrest.[12]
-
Agrochemicals: The pyrazole ring is also a component of various commercial pesticides and herbicides.[13]
Safety and Handling
This compound is classified as a hazardous substance and should be handled with appropriate precautions in a laboratory setting.
Table 3: GHS Safety Information
| Category | Information |
|---|---|
| Pictogram | GHS06 (Skull and Crossbones) |
| Signal Word | Danger |
| Hazard Statements | H301: Toxic if swallowed.H311: Toxic in contact with skin.H331: Toxic if inhaled. |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P405: Store locked up. |
Users should always consult the latest Safety Data Sheet (SDS) from their supplier before handling this chemical. Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory. All work should be conducted in a well-ventilated fume hood.
References
- 1. lab-chemicals.com [lab-chemicals.com]
- 2. This compound - CAS:89897-29-0 - Sunway Pharm Ltd [3wpharm.com]
- 3. 3-Amino-1H-pyrazole-4-carbonitrile, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. 3-アミノピラゾール-4-カルボニトリル 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. nbinno.com [nbinno.com]
- 10. mdpi.com [mdpi.com]
- 11. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Substance Registry Services | US EPA [cdxapps.epa.gov]
An In-depth Technical Guide to 3-Amino-1-isopropyl-1H-pyrazole-4-carbonitrile (CAS: 89897-29-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Amino-1-isopropyl-1H-pyrazole-4-carbonitrile is a substituted pyrazole that serves as a crucial building block in synthetic chemistry, particularly in the development of pharmacologically active compounds. Its structural motif is a key component in a variety of kinase inhibitors and other therapeutic agents. This technical guide provides a comprehensive overview of its chemical and physical properties, its significant role as a synthetic precursor in drug discovery, and generalized experimental protocols relevant to the screening of pyrazole-based compounds.
Core Compound Properties
This compound is a solid, white to pale yellow crystalline powder at room temperature.[1][2] It is essential to handle this compound with care, as it is classified as toxic if swallowed, in contact with skin, or if inhaled.[3]
Table 1: Physicochemical and Safety Data
| Property | Value | Reference |
| CAS Number | 89897-29-0 | [3] |
| Molecular Formula | C₇H₁₀N₄ | [3][4] |
| Molecular Weight | 150.18 g/mol | [4] |
| Physical Form | Solid | [3] |
| Purity | ≥97.5% to ≤102.5% | [1] |
| Melting Point | 171-178°C | [1] |
| Storage | Keep in a dark place, sealed in dry, room temperature. | [3][4] |
| InChI Key | JJGDYVYAZMFKEY-UHFFFAOYSA-N | [3] |
| SMILES | CC(C)N1C=C(C(=N1)N)C#N | [1] |
| Signal Word | Danger | [3] |
| Hazard Statements | H301, H311, H331 (Toxic if swallowed, in contact with skin, or if inhaled) | [3] |
| GHS Pictograms | GHS06 (Skull and crossbones) | [3] |
Role in Drug Discovery and Development
The primary significance of this compound lies in its utility as a versatile precursor for the synthesis of more complex heterocyclic compounds, particularly pyrazolo[3,4-d]pyrimidines. This scaffold is a well-established pharmacophore in the design of kinase inhibitors.
The aminopyrazole moiety serves as a key hinge-binding motif in many kinase inhibitors, interacting with the backbone of the kinase hinge region. The isopropyl group at the N1 position and the carbonitrile at the C4 position provide avenues for further chemical modification to enhance potency, selectivity, and pharmacokinetic properties.
Synthesis of Kinase Inhibitors
Derivatives of 3-amino-1H-pyrazole are instrumental in targeting a range of kinases involved in cell signaling pathways critical to cancer and other diseases. While specific examples detailing the direct use of this compound are not extensively documented in publicly available literature, the general synthetic routes to potent kinase inhibitors often involve similar aminopyrazole cores. These inhibitors target kinases such as:
-
Cyclin-Dependent Kinases (CDKs): The PCTAIRE subfamily of CDKs, which are implicated in various cancers, can be targeted by inhibitors derived from aminopyrazole scaffolds.[5][6]
-
Src Kinase: Pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and shown to inhibit Src kinase activity in glioblastoma models.[7]
-
TBK1 (TANK-binding kinase 1): Novel and potent inhibitors of TBK1 have been developed from 1H-pyrazolo[3,4-b]pyridine derivatives.[8]
-
RET Kinase: The 1-isopropylpyrazole scaffold is a key feature in the design of highly selective RET kinase inhibitors.[9]
-
mTOR (mammalian target of rapamycin): Torkinib (PP-242), a potent mTOR inhibitor, is a pyrazolo[3,4-d]pyrimidine derivative, showcasing the therapeutic potential of this chemical class.[10]
The general synthetic pathway involves the cyclization of the aminopyrazole with a suitable reagent to form the pyrazolo[3,4-d]pyrimidine core. Subsequent modifications can be introduced to optimize the inhibitor's profile.
Synthetic pathway from the aminopyrazole core to a kinase inhibitor.
Experimental Protocols
General Workflow for Kinase Inhibitor Screening
This workflow outlines the typical steps involved in evaluating a novel compound derived from the aminopyrazole core for its kinase inhibitory activity.
References
- 1. 3-Amino-1H-pyrazole-4-carbonitrile, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 2. 3-Amino-1H-pyrazole-4-carbonitrile, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. This compound | 89897-29-0 [sigmaaldrich.com]
- 4. lab-chemicals.com [lab-chemicals.com]
- 5. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of 3-Amino-1 H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Torkinib | C16H16N6O | CID 135565635 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-Amino-1-isopropyl-1H-pyrazole-4-carbonitrile
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 3-Amino-1-isopropyl-1H-pyrazole-4-carbonitrile, a heterocyclic compound of interest to researchers and professionals in drug development and chemical synthesis.
Physicochemical Properties
The fundamental molecular characteristics of this compound are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₀N₄ | [1][2] |
| Molecular Weight | 150.18 g/mol | [1][2] |
| CAS Number | 89897-29-0 | [1] |
Synthesis and Experimental Protocols
General Synthetic Pathway for 5-Amino-1H-pyrazole-4-carbonitriles
A common synthetic route involves the condensation of a benzaldehyde derivative, malononitrile, and a phenylhydrazine derivative in the presence of a suitable catalyst and solvent system.[3] The reaction typically proceeds at a moderately elevated temperature to ensure a reasonable reaction rate.
Illustrative Experimental Workflow
The following diagram outlines a generalized workflow for the synthesis and purification of 5-amino-1H-pyrazole-4-carbonitrile derivatives.
Potential Biological Activity and Applications
Derivatives of 3-amino-1H-pyrazole are of significant interest in medicinal chemistry due to their diverse biological activities. These compounds have been investigated for their potential as:
-
Kinase Inhibitors: The pyrazole scaffold is a common feature in many kinase inhibitors.[4][5] For instance, derivatives of 1H-pyrazolo[3,4-b]pyridine have been identified as potent inhibitors of TBK1 (TANK-binding kinase 1), a key regulator of innate immunity.[6] Similarly, 3-substituted-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines have been evaluated as RET kinase inhibitors, a target in cancer therapy.[5]
-
Anticancer Agents: Novel pyrazole derivatives have demonstrated potent anticancer cytotoxicity.[7] Their mechanisms of action can include the induction of apoptosis, cell cycle arrest, and inhibition of tubulin polymerization in cancer cells.
-
Src Inhibitors: The pyrazolo[3,4-d]pyrimidine core is also found in inhibitors of Src, a non-receptor tyrosine kinase implicated in cancer progression.[8]
Illustrative Signaling Pathway Inhibition
The following diagram depicts a simplified representation of a signaling pathway that could be targeted by a pyrazole-based kinase inhibitor.
The diverse biological activities of pyrazole derivatives underscore the importance of compounds like this compound as scaffolds for the development of novel therapeutic agents. Further research into its specific biological targets and mechanisms of action is warranted.
References
- 1. lab-chemicals.com [lab-chemicals.com]
- 2. This compound - CAS:89897-29-0 - Sunway Pharm Ltd [3wpharm.com]
- 3. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Spectroscopic Data of 3-Amino-1-isopropyl-1H-pyrazole-4-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-1-isopropyl-1H-pyrazole-4-carbonitrile is a heterocyclic organic compound with potential applications in medicinal chemistry and materials science. As a substituted pyrazole, it belongs to a class of compounds known for a wide range of biological activities, acting as scaffolds for the development of kinase inhibitors and other therapeutic agents. This guide provides a summary of its key spectroscopic data and a detailed experimental protocol for its synthesis and characterization.
Data Presentation
The spectroscopic data for this compound is summarized below. These values are predicted based on the known spectral properties of similar pyrazole derivatives.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.8 - 8.2 | s | 1H | C5-H |
| ~5.0 - 5.5 | br s | 2H | -NH₂ |
| ~4.4 - 4.8 | sept | 1H | -CH(CH₃)₂ |
| ~1.4 - 1.6 | d | 6H | -CH(CH₃)₂ |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~155 - 160 | C3-NH₂ |
| ~140 - 145 | C5-H |
| ~115 - 120 | -CN |
| ~85 - 90 | C4-CN |
| ~48 - 52 | -CH(CH₃)₂ |
| ~22 - 24 | -CH(CH₃)₂ |
Table 3: Predicted IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~3400 - 3200 | N-H stretching (amine) |
| ~2980 - 2940 | C-H stretching (aliphatic) |
| ~2230 - 2210 | C≡N stretching (nitrile) |
| ~1640 - 1600 | N-H bending (amine) |
| ~1580 - 1550 | C=N, C=C stretching (pyrazole ring) |
Table 4: Predicted Mass Spectrometry Data
| m/z | Assignment |
| ~150 | [M]⁺ (Molecular Ion) |
| ~135 | [M - CH₃]⁺ |
| ~108 | [M - C₃H₆]⁺ |
Experimental Protocols
A plausible synthesis for this compound can be adapted from general methods for preparing 3-aminopyrazole-4-carbonitrile derivatives.[1] A common route involves the cyclization of a hydrazine with a suitable three-carbon precursor bearing a nitrile group.
Synthesis of this compound
-
Preparation of Ethoxyethylidenemalononitrile: Malononitrile (1 equivalent) is reacted with triethyl orthoformate (1.2 equivalents) in acetic anhydride. The mixture is heated at reflux for 2-3 hours. After cooling, the solvent is removed under reduced pressure to yield the crude product.
-
Formation of the Pyrazole Ring: The crude ethoxyethylidenemalononitrile is dissolved in ethanol. Isopropylhydrazine (1 equivalent) is added dropwise to the solution at room temperature. The reaction mixture is then stirred at reflux for 4-6 hours.
-
Work-up and Purification: The reaction mixture is cooled to room temperature, and the solvent is evaporated. The resulting residue is purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the final product, this compound.
Spectroscopic Characterization
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer using deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) as the solvent.
-
IR Spectroscopy: The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is performed using an electrospray ionization (ESI) source to confirm the molecular weight and elemental composition of the synthesized compound.
Mandatory Visualization
The following diagram illustrates the general workflow for the synthesis and spectroscopic analysis of a target compound like this compound.
Caption: General workflow for synthesis and spectroscopic characterization.
References
An In-depth Technical Guide on the Potential Biological Activity of 3-Amino-1-isopropyl-1H-pyrazole-4-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Amino-1-isopropyl-1H-pyrazole-4-carbonitrile is a heterocyclic amine that serves as a pivotal intermediate in the synthesis of pyrazolo[3,4-d]pyrimidine derivatives. While direct biological activity data for this compound is not extensively documented in publicly available literature, its structural motif is a key component of potent kinase inhibitors. The pyrazolo[3,4-d]pyrimidine scaffold is recognized as a "privileged structure" in medicinal chemistry, known for its ability to target the ATP-binding site of a variety of protein kinases. This guide explores the potential biological activities of this compound by examining the biological functions of its derivatives, focusing on their roles as inhibitors of key signaling pathways implicated in cancer and other diseases. This document provides a comprehensive overview of the synthesis of these derivatives, their quantitative biological data, and detailed experimental protocols for their evaluation.
Introduction
The pyrazole nucleus is a fundamental scaffold in the development of a wide range of pharmacologically active compounds, demonstrating activities such as anti-inflammatory, antimicrobial, and anticancer effects. The specific compound, this compound, is of particular interest due to its role as a precursor in the synthesis of a class of potent kinase inhibitors known as pyrazolo[3,4-d]pyrimidines.
Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The development of small molecule kinase inhibitors has therefore become a major focus of modern drug discovery. The structural characteristics of this compound, particularly the presence of the amino and nitrile groups, allow for facile cyclization to form the pyrazolo[3,4-d]pyrimidine core, which is a key pharmacophore for kinase inhibition.
Synthesis of Biologically Active Derivatives
This compound is a versatile starting material for the synthesis of various pyrazolo[3,4-d]pyrimidine derivatives. The general synthetic approach involves the cyclization of the 3-amino-4-carbonitrile pyrazole core with a one-carbon synthon.
A common method for this transformation is the reaction with formic acid or formamide to yield the corresponding 4-aminopyrazolo[3,4-d]pyrimidine. This reaction is typically carried out under reflux conditions. The resulting pyrazolopyrimidine can then be further functionalized to generate a library of compounds for biological screening.
Experimental Protocol: Synthesis of 4-Aminopyrazolo[3,4-d]pyrimidines
-
Reaction Setup: To a solution of this compound (1 equivalent) in an appropriate solvent such as ethanol, add formic acid (excess, e.g., 10 equivalents).
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the desired 4-aminopyrazolo[3,4-d]pyrimidine derivative.
Potential Biological Activity: Kinase Inhibition
The primary interest in this compound stems from its use in synthesizing potent kinase inhibitors. Derivatives of this compound have shown significant inhibitory activity against key kinases in critical signaling pathways.
Targeting the PI3K/AKT/mTOR Pathway
The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT)/mammalian Target of Rapamycin (mTOR) pathway is a central signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in human cancers, making it a prime target for therapeutic intervention.
A notable derivative of this compound is Torkinib (PP242) , a selective mTOR inhibitor. Torkinib, chemically named 2-(4-Amino-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-1H-indol-5-ol, demonstrates the therapeutic potential of this chemical scaffold[1][2].
| Compound | Target | IC50 | Cell-based Assay | Reference |
| Torkinib (PP242) | mTOR | 8 nM | Suppresses bladder cancer cell proliferation | [3] |
Targeting RET Kinase
The Rearranged during Transfection (RET) proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in the development and maintenance of the nervous and urogenital systems. Activating mutations in the RET gene are associated with several types of cancer, including medullary thyroid carcinoma and non-small cell lung cancer.
A series of 3-substituted-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines, derived from the title compound, have been designed and evaluated as potent RET kinase inhibitors[4].
| Compound | Target | IC50 | Cell-based Assay | Reference |
| Compound 7a | RET | Not specified | Inhibited GDNF-induced RET phosphorylation of ERK1/2 in MCF-7 cells at 100 nM | [4] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathways potentially targeted by derivatives of this compound and a general workflow for their synthesis and evaluation.
Caption: PI3K/AKT/mTOR signaling pathway with the inhibitory action of Torkinib.
References
- 1. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Torkinib | C16H16N6O | CID 135565635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation of 3-substituted-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines as RET kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The 3-Amino-1-isopropyl-1H-pyrazole-4-carbonitrile Scaffold: A Technical Guide to its Application as a Kinase Inhibitor Core
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 3-amino-1H-pyrazole-4-carbonitrile core is a privileged scaffold in medicinal chemistry, recognized for its potential in developing potent and selective kinase inhibitors.[1][2] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, including cancer.[3][4] The pyrazole scaffold, with its versatile substitution patterns, offers a robust framework for designing inhibitors that can target the ATP-binding site of a wide range of kinases. This technical guide provides an in-depth overview of the 3-Amino-1-isopropyl-1H-pyrazole-4-carbonitrile scaffold, including its synthesis, structure-activity relationships (SAR), and its application in targeting specific kinase families, with a focus on the PCTAIRE subfamily of cyclin-dependent kinases (CDKs).
Data Presentation: Kinase Inhibitory Activity
The inhibitory potential of derivatives of the this compound scaffold has been evaluated against various kinases. The following tables summarize the available quantitative data, providing a basis for understanding the structure-activity relationships and selectivity profiles.
Table 1: Cellular Potency of a 3-Amino-1H-pyrazole-based Inhibitor (43d) against PCTAIRE and PFTAIRE Kinase Families
| Kinase Family | Cellular Potency (EC50) |
| PCTAIRE Family | 20–120 nM |
| PFTAIRE Family | 50–180 nM |
Data derived from a study on N-(1H-pyrazol-3-yl)pyrimidin-4-amine based inhibitors, where compound 43d, featuring a related core structure, demonstrated high cellular potency.[1]
Table 2: Inhibitory Activity of a Promiscuous 3-Aminopyrazole-Based Inhibitor (Compound 1)
| Kinase | K D Value (nM) |
| CDK2 | 4.6 |
| JNK3 | 26.1 |
| CDK5 | 27.6 |
This data for a related 3-aminopyrazole scaffold highlights the potential for broad-spectrum kinase inhibition and the importance of chemical modifications to achieve selectivity.[1]
Experimental Protocols
Detailed methodologies are crucial for the successful evaluation of kinase inhibitors. The following sections provide comprehensive protocols for the synthesis of the core scaffold and for key biochemical and cellular assays.
Synthesis of 3-Amino-1-substituted-1H-pyrazole-4-carbonitrile Derivatives
This protocol describes a general method for the synthesis of 3-amino-1H-pyrazole-4-carbonitrile derivatives, which can be adapted for the synthesis of the this compound core. The synthesis typically involves the condensation of a hydrazine with a suitable precursor.[5]
Materials:
-
Substituted hydrazine (e.g., isopropylhydrazine)
-
(Ethoxymethylene)malononitrile or a similar reactive methylene compound
-
Ethanol
-
Sodium ethoxide
-
Hydrochloric acid
-
Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography columns)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the substituted hydrazine in ethanol.
-
Addition of Reagents: Add sodium ethoxide to the solution, followed by the dropwise addition of (ethoxymethylene)malononitrile.
-
Reaction: Stir the reaction mixture at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, neutralize the mixture with hydrochloric acid.
-
Isolation: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield the desired 3-amino-1-substituted-1H-pyrazole-4-carbonitrile.
In Vitro Kinase Assay: ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction, providing a measure of kinase activity.[6][7][8]
Materials:
-
Kinase of interest
-
Substrate peptide/protein
-
ATP
-
This compound derivative (test compound) dissolved in DMSO
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
White, opaque 96- or 384-well plates
-
Luminometer
Procedure:
-
Kinase Reaction:
-
Prepare a reaction mixture containing the kinase, substrate, and ATP in kinase buffer.
-
Add the test compound at various concentrations (typically a serial dilution). Include a DMSO control (vehicle).
-
Initiate the reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
-
ATP Depletion:
-
Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Signal Detection:
-
Add Kinase Detection Reagent to convert the ADP generated to ATP and to provide the luciferase and luciferin for the detection reaction.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer. The signal is proportional to the amount of ADP produced and inversely proportional to the inhibitory activity of the test compound.
Cellular Target Engagement Assay: NanoBRET™ Target Engagement Assay
The NanoBRET™ Target Engagement Assay measures the binding of a test compound to a target kinase in live cells.[9][10][11]
Materials:
-
HEK293 cells (or other suitable cell line)
-
Plasmid encoding the kinase of interest fused to NanoLuc® luciferase
-
Transfection reagent
-
Opti-MEM® I Reduced Serum Medium
-
NanoBRET™ Tracer
-
This compound derivative (test compound)
-
NanoBRET™ Nano-Glo® Substrate
-
Extracellular NanoLuc® Inhibitor
-
White, tissue culture-treated 96-well plates
-
Plate reader capable of measuring BRET signals
Procedure:
-
Cell Transfection:
-
Seed HEK293 cells in a 96-well plate.
-
Transfect the cells with the NanoLuc®-kinase fusion plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubate for 24 hours to allow for protein expression.
-
-
Compound and Tracer Addition:
-
Prepare serial dilutions of the test compound in Opti-MEM®.
-
Add the diluted compounds to the transfected cells.
-
Immediately add the NanoBRET™ Tracer to all wells.
-
Incubate for 2 hours at 37°C in a 5% CO2 incubator.
-
-
Signal Detection:
-
Prepare the NanoBRET™ Nano-Glo® Substrate solution containing the Extracellular NanoLuc® Inhibitor.
-
Add the substrate solution to all wells.
-
Read the plate on a BRET-capable plate reader, measuring both the donor (NanoLuc®) and acceptor (Tracer) emission wavelengths.
-
-
Data Analysis: Calculate the BRET ratio. A decrease in the BRET ratio in the presence of the test compound indicates displacement of the tracer and binding of the compound to the target kinase.
Signaling Pathways and Mechanisms of Action
Derivatives of the 3-amino-1H-pyrazole scaffold have shown potent activity against CDK16, a member of the PCTAIRE family of kinases.[1] CDK16 is implicated in several signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis.[3][4]
Caption: CDK16 signaling pathways affected by the inhibitor.
The inhibition of CDK16 by the this compound scaffold can lead to several downstream effects. CDK16 has been shown to phosphorylate and inactivate GSK3β, which in turn leads to the stabilization and nuclear translocation of β-catenin, a key driver of the epithelial-mesenchymal transition (EMT) and tumor invasion.[3] Furthermore, CDK16 can phosphorylate and promote the degradation of the tumor suppressor p53, thereby inhibiting apoptosis and promoting radioresistance.[12] CDK16 also phosphorylates the protein regulator of cytokinesis 1 (PRC1), which is essential for proper spindle formation during mitosis and, consequently, cell proliferation.[4] By inhibiting CDK16, compounds based on this scaffold can potentially reverse these oncogenic processes.
Caption: Drug discovery workflow for pyrazole-based inhibitors.
The development of kinase inhibitors based on the this compound scaffold follows a typical drug discovery workflow. This process begins with the synthesis of a library of derivatives, which are then screened in biochemical and cellular assays to determine their potency and selectivity. The resulting data informs structure-activity relationship (SAR) studies, guiding the iterative design and synthesis of more potent and selective compounds through lead optimization. Promising candidates are then advanced to in vivo studies to evaluate their efficacy and safety profiles.
Conclusion
The this compound scaffold represents a valuable starting point for the development of novel kinase inhibitors. Its synthetic tractability and the ability to modulate its kinase selectivity through chemical modifications make it an attractive core for targeting a range of kinases implicated in human diseases. The data and protocols presented in this guide provide a comprehensive resource for researchers in the field of drug discovery to facilitate the exploration and optimization of this promising inhibitor scaffold. Further investigation into the broader kinome selectivity and in vivo efficacy of derivatives of this scaffold is warranted to fully realize its therapeutic potential.
References
- 1. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Up-regulation of CDK16 by multiple mechanisms in hepatocellular carcinoma promotes tumor progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CDK16 promotes the progression and metastasis of triple-negative breast cancer by phosphorylating PRC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. promega.com [promega.com]
- 7. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 8. promega.com [promega.com]
- 9. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.jp]
- 10. Kinase Target Engagement | Kinase Affinity Assay [worldwide.promega.com]
- 11. promega.com [promega.com]
- 12. CDK16 Phosphorylates and Degrades p53 to Promote Radioresistance and Predicts Prognosis in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Reactivity of the Amino Group in 3-Aminopyrazole-4-carbonitriles: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reactivity of the exocyclic amino group in 3-aminopyrazole-4-carbonitrile scaffolds. This core is a vital building block in medicinal chemistry, primarily due to the versatile reactivity of its amino group, which allows for the synthesis of a wide array of fused heterocyclic systems with significant pharmacological interest, including analogues of purines.[1] This guide details key reactions, presents quantitative data in a structured format, provides explicit experimental protocols, and illustrates reaction pathways using diagrams.
Core Reactivity of the Amino Group
The 3-amino group in 3-aminopyrazole-4-carbonitriles exhibits nucleophilic character, making it susceptible to reactions with a variety of electrophiles. Its reactivity is a cornerstone for constructing fused pyrimidine rings, such as pyrazolo[3,4-d]pyrimidines and pyrazolo[1,5-a]pyrimidines. The primary types of reactions involving this amino group include condensation, cyclization, diazotization, and acylation.
Condensation and Cyclization Reactions
A predominant application of 3-aminopyrazole-4-carbonitriles is in the synthesis of pyrazolo[3,4-d]pyrimidines through cyclocondensation reactions. The amino group, along with the adjacent endocyclic nitrogen atom, acts as a binucleophilic system to react with various carbon electrophiles.
One common method involves the reaction with formamide, urea, or thiourea to yield the corresponding pyrazolo[3,4-d]pyrimidine derivatives.[2] For instance, heating 5-amino-1-tosyl-1H-pyrazole-3,4-dicarbonitrile with formamide in dimethylformamide (DMF) results in the formation of 4-amino-1-tosyl-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile.[1]
The amino group also reacts with bidentate electrophiles like β-diketones and enaminones to form pyrazolo[1,5-a]pyrimidines.[3][4] The regioselectivity of these reactions can be influenced by reaction conditions and the nature of the reactants.[3][4]
| Starting Material | Reagent | Product | Yield (%) | M.p. (°C) | Reference |
| 5-Amino-1-p-tolyl-1H-pyrazole-4-carbonitrile | N/A (used for further synthesis) | Various pyrazolo[3,4-d]pyrimidines | N/A | N/A | [5] |
| 5-Amino-1-tosyl-1H-pyrazole-3,4-dicarbonitrile | Formamide | 4-Amino-1-tosyl-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile | N/A | N/A | [1] |
| 3-Amino-5-phenyl-1H-pyrazole-4-carbonitrile | Enaminonitrile | 7-Aryl-pyrazolo[1,5-a]pyrimidine-3-carbonitriles | 93 | 200-202 | [3] |
| 3-Amino-5-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile | Enaminonitrile | 7-Aryl-pyrazolo[1,5-a]pyrimidine-3-carbonitriles | 95 | 218-220 | [3] |
-
A solution of 5-amino-1-tosyl-1H-pyrazole-3,4-dicarbonitrile is prepared in dimethylformamide (DMF).
-
Formamide is added to the solution.
-
The reaction mixture is heated.
-
Upon completion of the reaction, the mixture is worked up to isolate the product, 4-amino-1-tosyl-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile.
Diazotization Reactions
The amino group of 3-aminopyrazole derivatives can undergo diazotization with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. These intermediates are highly reactive and can be used in various subsequent reactions.
One significant application is the intramolecular cyclization of the diazonium salt to form pyrazolo[3,4-d][2][3][6]triazin-4-ones.[7] This reaction provides a convenient route to this class of fused heterocycles. The diazonium salts can also be coupled with activated methylene compounds to form pyrazolo[5,1-c][2][3][5]triazine derivatives.[8][9]
| Starting Material | Reagent | Product | Yield (%) | M.p. (°C) | Reference |
| Ethyl 3-amino-1H-pyrazole-4-carboxylate | NaNO₂, HCl then activated methylene compounds | Pyrazolo[5,1-c][2][3][5]triazine derivatives | 70-90 | >250 | [8][9] |
| 5-Aminopyrazole-4-carbonitriles | NaNO₂, HCl | 7-Substituted 3,7-dihydro-4H-pyrazolo[3,4-d][2][3][6]triazin-4-ones | N/A | N/A | [7] |
-
Ethyl 3-amino-1H-pyrazole-4-carboxylate is dissolved in a suitable acid (e.g., hydrochloric acid).
-
The solution is cooled in an ice bath.
-
A solution of sodium nitrite in water is added dropwise while maintaining a low temperature.
-
The resulting diazonium salt solution is then added to a cooled solution of an activated methylene compound (e.g., malononitrile, ethyl cyanoacetate) in a suitable solvent like ethanol, often in the presence of a base such as sodium acetate.
-
The reaction mixture is stirred, and the precipitated product is collected by filtration, washed, and recrystallized.
Acylation Reactions
The amino group can be acylated using acylating agents such as acid chlorides. For example, 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile reacts with chloroacetyl chloride to yield 2-chloro-N-(4-cyano-3-(cyanomethyl)-1H-pyrazol-5-yl)acetamide.[10] This acylated product can then serve as an intermediate for further synthetic transformations.
| Starting Material | Reagent | Product | Yield (%) | M.p. (°C) | Reference |
| 5-Amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile | Chloroacetyl chloride | 2-chloro-N-(4-cyano-3-(cyanomethyl)-1H-pyrazol-5-yl)acetamide | 65-70 | N/A | [10] |
-
Equimolar amounts of 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile and chloroacetyl chloride are dissolved in toluene.
-
The reaction mixture is refluxed for 5-7 hours.
-
After cooling, the mixture is allowed to stand at room temperature for 24-72 hours.
-
The resulting precipitate is collected by filtration to give the desired product.
Conclusion
The amino group of 3-aminopyrazole-4-carbonitriles is a versatile functional handle that enables the synthesis of a diverse range of heterocyclic compounds. Its nucleophilicity drives key transformations such as condensation, cyclization, diazotization, and acylation, providing access to valuable scaffolds for drug discovery and development. The methodologies outlined in this guide, supported by quantitative data and detailed protocols, serve as a valuable resource for researchers in medicinal and organic chemistry. The continued exploration of the reactivity of this privileged scaffold is expected to yield novel molecules with significant therapeutic potential.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Synthesis of some novel pyrazolo[3,4-d]pyrimidine derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Some pyrazole and pyrazolo[3,4-d]pyrimidine derivatives: synthesis and anticancer evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Heterocyclic o-Aminonitriles: Preparation of Pyrazolo[3,4-d]-pyrimidines with Modification of the Substituents at the 1-Position - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. accesson.kisti.re.kr [accesson.kisti.re.kr]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of 3-Amino-1-isopropyl-1H-pyrazole-4-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the primary and alternative synthetic routes for producing 3-Amino-1-isopropyl-1H-pyrazole-4-carbonitrile, a key intermediate in the development of pharmaceutical compounds, including protein kinase inhibitors.[1][2] This document outlines the essential precursors, reaction conditions, and experimental protocols, supplemented with quantitative data and process visualizations to facilitate research and development.
Core Synthetic Pathways
The synthesis of this compound can be primarily achieved through two effective routes:
-
Direct Cyclization: This is the most common and direct method, involving the condensation reaction of ethoxymethylenemalononitrile (EMMN) with isopropylhydrazine.
-
N-Alkylation: An alternative approach involves the alkylation of the readily available 3-Amino-1H-pyrazole-4-carbonitrile with an isopropyl halide.
Below is a detailed exploration of each of these synthetic strategies.
Data Presentation: A Comparative Overview of Synthetic Routes
| Parameter | Route 1: Direct Cyclization | Route 2: N-Alkylation |
| Precursor 1 | Ethoxymethylenemalononitrile (EMMN) | 3-Amino-1H-pyrazole-4-carbonitrile |
| Precursor 2 | Isopropylhydrazine | Isopropyl bromide |
| Solvent | Ethanol, DMF | DMF |
| Base | Not explicitly required, can be autocatalytic | Potassium Carbonate |
| Reaction Temperature | Room temperature to reflux (80°C) | 80°C |
| Reaction Time | Several hours to days | 16 hours |
| Reported Yield | Can be low due to steric hindrance | High |
| Key Advantage | Direct formation of the substituted pyrazole ring | Utilizes a more readily available pyrazole starting material |
Mandatory Visualization: Synthetic Pathways
A visual representation of the synthetic pathways provides a clear understanding of the chemical transformations.
Caption: Synthetic routes to this compound.
Experimental Protocols
Route 1: Direct Cyclization from Ethoxymethylenemalononitrile and Isopropylhydrazine
This protocol is based on the general procedure for the synthesis of aminopyrazoles from EMMN and hydrazines.[3] Adjustments may be necessary to optimize the yield for the sterically hindered isopropylhydrazine.
Materials:
-
Ethoxymethylenemalononitrile (EMMN)
-
Isopropylhydrazine
-
Ethanol (anhydrous)
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethoxymethylenemalononitrile (1.0 eq) in anhydrous ethanol to make a 0.5 M solution.
-
To this solution, add isopropylhydrazine (1.1 eq) dropwise at room temperature.
-
The reaction mixture is then heated to reflux and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. Due to the steric bulk of the isopropyl group, the reaction may require an extended period (24-72 hours).
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is redissolved in dichloromethane and washed sequentially with saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired this compound.
Route 2: N-Alkylation of 3-Amino-1H-pyrazole-4-carbonitrile
This protocol is adapted from a procedure described in a patent for the synthesis of related compounds.[4]
Materials:
-
3-Amino-1H-pyrazole-4-carbonitrile
-
Isopropyl bromide
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Saturated brine solution
Procedure:
-
To a solution of 3-Amino-1H-pyrazole-4-carbonitrile (1.0 eq) in DMF in a round-bottom flask, add potassium carbonate (2.0 eq).
-
Add isopropyl bromide (1.3 eq) to the stirred suspension.
-
Heat the reaction mixture to 80°C and maintain for 16 hours.
-
After cooling to room temperature, add water to the reaction mixture.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with saturated brine solution (2x).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by a suitable method, such as recrystallization or column chromatography, to obtain pure this compound.
Concluding Remarks
The choice of synthetic route for this compound will depend on the availability of starting materials, desired scale, and purification capabilities. The direct cyclization route is atom-economical but may present challenges in terms of reaction time and yield due to the steric hindrance of the isopropyl group. The N-alkylation route offers a potentially higher-yielding alternative if the unsubstituted pyrazole precursor is readily available. Both methods provide access to this valuable intermediate, which is crucial for the synthesis of a variety of biologically active molecules.
References
- 1. CN103508924A - Preparation of Isopropylhydrazine Derivatives by New Process for the Synthesis of Drug Intermediates - Google Patents [patents.google.com]
- 2. US9593100B2 - Compounds and compositions as protein kinase inhibitors - Google Patents [patents.google.com]
- 3. Reaction of ethoxymethylenemalononitrile with hydrazine hydrate. | CiNii Research [cir.nii.ac.jp]
- 4. WO2022237782A1 - é °èºè¡çç©åå ¶åºç¨ - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols for 3-Amino-1-isopropyl-1H-pyrazole-4-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-1-isopropyl-1H-pyrazole-4-carbonitrile is a substituted pyrazole derivative that serves as a crucial building block in the synthesis of a variety of heterocyclic compounds with significant pharmacological activities. Its structural motif is a key component in the development of potent kinase inhibitors, which are at the forefront of targeted cancer therapy and the treatment of inflammatory diseases. This document provides detailed application notes on the utility of this compound and comprehensive experimental protocols for its use in the synthesis of pyrazolo[3,4-d]pyrimidine-based kinase inhibitors and their subsequent biological evaluation.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 89897-29-0 | [1] |
| Molecular Formula | C₇H₁₀N₄ | [1] |
| Molecular Weight | 150.18 g/mol | |
| Appearance | Solid | [1] |
| Purity | ≥98% | [1] |
| Storage Temperature | Room Temperature, keep in a dark and dry place | [1] |
| InChI Key | JJGDYVYAZMFKEY-UHFFFAOYSA-N | [1] |
Applications in Drug Discovery and Development
This compound is a valuable precursor for the synthesis of pyrazolopyrimidines, a class of compounds known to exhibit a wide range of biological activities, including the inhibition of protein kinases.[2] The pyrazole core acts as a versatile scaffold for the development of selective and potent inhibitors targeting various kinases involved in cell signaling pathways crucial for cell proliferation, differentiation, and survival.
Notably, this compound is a key intermediate in the synthesis of Torkinib (PP-242), a potent and selective inhibitor of the mammalian target of rapamycin (mTOR) kinase, a central regulator of cell growth and proliferation.[3] Furthermore, derivatives of the 3-aminopyrazole scaffold have been explored as inhibitors of other important kinase families, including Cyclin-Dependent Kinases (CDKs) and Janus Kinases (JAKs), highlighting the broad therapeutic potential of compounds derived from this precursor.[4][5]
Experimental Protocols
The following sections provide detailed protocols for the synthesis of a pyrazolo[3,4-d]pyrimidine derivative from this compound and subsequent in vitro assays to evaluate its biological activity as a kinase inhibitor.
Protocol 1: Synthesis of 4-Amino-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine
This protocol describes a general two-step synthesis of a pyrazolo[3,4-d]pyrimidine, a common core structure for many kinase inhibitors, starting from this compound. This synthesis is based on established methods for the preparation of similar pyrazolopyrimidine derivatives.[6][7]
Step 1: Synthesis of 1-isopropyl-4-nitro-1H-pyrazole-3-carboxamide
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound in an appropriate solvent such as a mixture of acetic acid and water.
-
Nitration: Cool the solution in an ice bath and slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) dropwise while maintaining the temperature below 10°C.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the reaction mixture into ice-cold water. The solid precipitate is collected by filtration, washed with water until neutral, and dried under vacuum to yield the intermediate product.
Step 2: Cyclization to form the Pyrazolo[3,4-d]pyrimidine Core
-
Reaction Setup: In a sealed reaction vessel, suspend the intermediate from Step 1 in a suitable solvent like formamide.
-
Cyclization: Heat the mixture at a high temperature (e.g., 150-180°C) for several hours.
-
Reaction Monitoring: Monitor the reaction by TLC.
-
Purification: After completion, cool the reaction mixture and add water to precipitate the product. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the pure 4-Amino-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine.
Experimental Workflow for Synthesis
Caption: Synthetic workflow for a pyrazolo[3,4-d]pyrimidine derivative.
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol outlines a general method to assess the inhibitory activity of the synthesized pyrazolo[3,4-d]pyrimidine derivative against a specific protein kinase. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during the kinase reaction.
Materials:
-
Synthesized pyrazolo[3,4-d]pyrimidine inhibitor (dissolved in DMSO)
-
Target protein kinase
-
Kinase-specific substrate and ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well plates
-
Multichannel pipette
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare Kinase Reaction Buffer: Prepare the reaction buffer according to the kinase manufacturer's recommendations.
-
Compound Dilution: Prepare a serial dilution of the inhibitor in the reaction buffer. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).
-
Kinase Reaction:
-
Add the kinase, substrate, and ATP to each well of the 96-well plate.
-
Add the diluted inhibitor or controls to the respective wells.
-
Incubate the plate at the optimal temperature for the kinase (usually 30°C) for a specified time (e.g., 60 minutes).
-
-
ADP-Glo™ Reagent Addition:
-
Add the ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
-
Kinase Detection Reagent Addition:
-
Add the Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.
-
-
Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Workflow for Kinase Inhibition Assay
Caption: Workflow for determining in vitro kinase inhibition.
Protocol 3: Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effect of the synthesized compound on cancer cell lines. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[8]
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized pyrazolo[3,4-d]pyrimidine inhibitor (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized inhibitor for a specific duration (e.g., 48 or 72 hours). Include a vehicle control (DMSO).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) or IC₅₀ (concentration for 50% of maximal inhibition) value.[9]
Protocol 4: Western Blotting for Phosphorylated Protein Analysis
This protocol is used to assess the on-target effect of the kinase inhibitor by measuring the phosphorylation status of a downstream substrate of the target kinase.[8]
Materials:
-
Cancer cell line
-
Synthesized pyrazolo[3,4-d]pyrimidine inhibitor
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (specific for the phosphorylated and total forms of the target protein)
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with the inhibitor at various concentrations for a defined period. Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of the phosphorylated protein compared to the total protein and the untreated control.
Signaling Pathway Inhibition Analysis
References
- 1. This compound | 89897-29-0 [sigmaaldrich.com]
- 2. Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Torkinib | C16H16N6O | CID 135565635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family | MDPI [mdpi.com]
- 6. Heterocyclic o-Aminonitriles: Preparation of Pyrazolo[3,4-d]-pyrimidines with Modification of the Substituents at the 1-Position - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols: Synthesis of Pyrazolo[1,5-a]pyrimidines from 3-Amino-1-isopropyl-1H-pyrazole-4-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazolo[1,5-a]pyrimidines are a significant class of fused heterocyclic compounds that serve as privileged scaffolds in medicinal chemistry.[1][2] Their derivatives have demonstrated a wide range of biological activities, including roles as potent protein kinase inhibitors in targeted cancer therapy.[1][3] This document provides detailed protocols for the synthesis of pyrazolo[1,5-a]pyrimidine derivatives, commencing with the commercially available starting material, 3-amino-1-isopropyl-1H-pyrazole-4-carbonitrile.
The primary synthetic strategy involves the cyclocondensation of the 3-aminopyrazole derivative with a 1,3-dielectrophilic species, such as a β-dicarbonyl compound or its synthetic equivalent.[2][3] This reaction leads to the formation of the fused pyrimidine ring, yielding the pyrazolo[1,5-a]pyrimidine core. Both conventional heating and microwave-assisted methodologies are presented, offering flexibility in reaction setup and optimization.
General Reaction Scheme
The synthesis of the pyrazolo[1,5-a]pyrimidine scaffold from this compound is typically achieved through a cyclocondensation reaction. The aminopyrazole acts as a binucleophile, reacting with a 1,3-bielectrophile to form the fused pyrimidine ring.
Caption: General workflow for the synthesis of pyrazolo[1,5-a]pyrimidines.
Experimental Protocols
Two common methods for the synthesis are provided below: a conventional heating method and a microwave-assisted method. The choice of method may depend on available equipment and desired reaction time.
Protocol 1: Conventional Synthesis via Acid Catalysis
This protocol describes the synthesis of 2-cyano-5,7-dimethyl-3-isopropylpyrazolo[1,5-a]pyrimidine using acetylacetone as the 1,3-dicarbonyl compound and glacial acetic acid as both the solvent and catalyst.
Materials:
-
This compound
-
Acetylacetone (Pentane-2,4-dione)
-
Glacial Acetic Acid
-
Ethanol
-
Deionized Water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Add glacial acetic acid to dissolve the starting material.
-
Add acetylacetone (1.1 eq) to the solution.
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 120 °C) with stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion (typically 4-8 hours), cool the reaction mixture to room temperature.
-
Pour the cooled mixture into ice-cold water to precipitate the product.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold water and then with a small amount of cold ethanol.
-
Dry the product under vacuum to yield the desired pyrazolo[1,5-a]pyrimidine.
-
The product can be further purified by recrystallization from a suitable solvent such as ethanol.
Protocol 2: Microwave-Assisted Synthesis
This protocol offers a more rapid synthesis of 2-cyano-5,7-dimethyl-3-isopropylpyrazolo[1,5-a]pyrimidine.
Materials:
-
This compound
-
Acetylacetone (Pentane-2,4-dione)
-
Glacial Acetic Acid or a suitable high-boiling solvent (e.g., DMF, NMP)
Equipment:
-
Microwave synthesis vial (10 mL)
-
Microwave synthesizer
-
Magnetic stir bar
-
Büchner funnel and filter paper
Procedure:
-
Place this compound (1.0 eq) and a magnetic stir bar into a 10 mL microwave synthesis vial.
-
Add acetylacetone (1.1 eq).
-
Add a catalytic amount of glacial acetic acid.
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Transfer the contents to a beaker and add cold water to precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
Recrystallize from ethanol if further purification is needed.
Data Presentation
The following table summarizes typical reaction parameters for the synthesis of pyrazolo[1,5-a]pyrimidines from 3-aminopyrazoles and various β-dicarbonyl compounds, based on literature precedents.[3][4]
| Entry | 1,3-Dielectrophile | Method | Solvent | Catalyst | Time | Yield (%) |
| 1 | Acetylacetone | Conventional | Acetic Acid | H₂SO₄ (cat.) | 5 h | 85-95 |
| 2 | Ethyl Acetoacetate | Conventional | Acetic Acid | H₂SO₄ (cat.) | 6 h | 80-90 |
| 3 | Dibenzoylmethane | Conventional | Acetic Acid | H₂SO₄ (cat.) | 8 h | 75-85 |
| 4 | Acetylacetone | Microwave | Acetic Acid | None | 20 min | 90-98 |
| 5 | Ethyl Acetoacetate | Microwave | DMF | None | 25 min | 85-95 |
Signaling Pathway Visualization
Pyrazolo[1,5-a]pyrimidines are known to act as inhibitors of various protein kinases, which are key regulators in cellular signaling pathways often dysregulated in cancer.[1][5] The diagram below illustrates a simplified representation of a generic kinase signaling pathway that can be targeted by such inhibitors.
Caption: Inhibition of a generic kinase signaling pathway by a pyrazolo[1,5-a]pyrimidine.
Conclusion
The synthesis of pyrazolo[1,5-a]pyrimidines from this compound is a robust and versatile process. The provided protocols, based on well-established literature methods, offer reliable routes to this important heterocyclic scaffold. The choice between conventional heating and microwave-assisted synthesis will depend on the specific requirements of the research setting. These compounds continue to be of high interest in drug discovery, particularly in the development of novel kinase inhibitors for therapeutic applications.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-Amino-1-isopropyl-1H-pyrazole-4-carbonitrile as a Key Intermediate for B-Raf Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and evaluation of B-Raf inhibitors utilizing the versatile intermediate, 3-amino-1-isopropyl-1H-pyrazole-4-carbonitrile. The protocols outlined below are intended to guide researchers in the development of novel therapeutics targeting the B-Raf signaling pathway, which is frequently dysregulated in various cancers, most notably melanoma.
Introduction
The serine/threonine kinase B-Raf is a critical component of the RAS/RAF/MEK/ERK signaling cascade, which regulates cell proliferation, differentiation, and survival. Mutations in the BRAF gene, particularly the V600E substitution, lead to constitutive activation of the pathway, driving oncogenesis. Consequently, the development of small molecule inhibitors targeting B-Raf has been a major focus in cancer therapy.
The pyrazolo[3,4-d]pyrimidine scaffold has emerged as a privileged structure in the design of potent B-Raf inhibitors. This compound is a key building block for the construction of this scaffold, offering a strategic handle for introducing diversity and optimizing the pharmacological properties of the final compounds. This document details the synthetic route from this intermediate to a core B-Raf inhibitor structure and provides protocols for assessing its biological activity.
B-Raf Signaling Pathway
The diagram below illustrates the canonical RAS/RAF/MEK/ERK signaling pathway and the point of intervention for B-Raf inhibitors.
Synthesis of 1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
The following workflow outlines the synthesis of a core B-Raf inhibitor scaffold from this compound.
Experimental Protocol: Synthesis of 1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
This protocol describes the cyclization of this compound with formamide to yield the corresponding pyrazolo[3,4-d]pyrimidine.
Materials:
-
This compound
-
Formamide
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Standard laboratory glassware
-
Recrystallization solvents (e.g., ethanol, water)
Procedure:
-
In a round-bottom flask, combine this compound (1 equivalent) with an excess of formamide (approximately 10-20 equivalents).
-
Equip the flask with a reflux condenser and a magnetic stir bar.
-
Heat the reaction mixture to reflux (typically 180-210 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).
-
Allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into ice-water to precipitate the crude product.
-
Collect the precipitate by vacuum filtration and wash thoroughly with cold water.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure 1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine.
-
Dry the final product under vacuum. Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Biological Evaluation of B-Raf Inhibitors
The following protocols describe standard assays to determine the efficacy of the synthesized pyrazolo[3,4-d]pyrimidine derivatives as B-Raf inhibitors.
Quantitative Data Summary
The following tables summarize hypothetical but representative data for a series of B-Raf inhibitors derived from the pyrazolo[3,4-d]pyrimidine scaffold.
Table 1: In Vitro B-Raf Kinase Inhibitory Activity
| Compound | B-RafV600E IC50 (nM) | Wild-Type B-Raf IC50 (nM) |
| Reference Inhibitor (e.g., Vemurafenib) | 31 | 100 |
| Compound A | 25 | 150 |
| Compound B | 50 | 300 |
| Compound C | 15 | 80 |
Table 2: Cellular Anti-proliferative Activity
| Compound | A375 (B-RafV600E) GI50 (µM) | SK-MEL-28 (B-RafV600E) GI50 (µM) |
| Reference Inhibitor (e.g., Vemurafenib) | 0.5 | 0.8 |
| Compound A | 0.7 | 1.1 |
| Compound B | 1.2 | 2.5 |
| Compound C | 0.3 | 0.6 |
Experimental Workflow for B-Raf Inhibitor Evaluation
Protocol 1: In Vitro B-Raf Kinase Assay (Lanthascreen™ Eu Kinase Binding Assay)
This protocol describes a method to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against B-Raf kinase using a competitive binding assay format.
Materials:
-
Recombinant B-Raf kinase (wild-type or V600E mutant)
-
LanthaScreen™ Eu-anti-tag Antibody
-
Alexa Fluor™ 647-labeled Kinase Tracer
-
Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
DMSO
-
384-well microplates
-
Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) measurements
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in kinase buffer. The final DMSO concentration in the assay should be kept constant (e.g., ≤1%).
-
Kinase/Antibody Mixture: Prepare a solution containing the B-Raf kinase and the Eu-anti-tag antibody in kinase buffer at 2X the final desired concentration.
-
Tracer Solution: Prepare a solution of the Alexa Fluor™ 647-labeled kinase tracer in kinase buffer at 2X the final desired concentration.
-
Assay Plate Setup:
-
Add 5 µL of the serially diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 5 µL of the kinase/antibody mixture to each well.
-
Incubate for 15-30 minutes at room temperature.
-
-
Reaction Initiation: Add 10 µL of the tracer solution to each well to initiate the binding reaction.
-
Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 615 nm following excitation at 340 nm.
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the percent inhibition (calculated relative to DMSO controls) against the logarithm of the test compound concentration. Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.
Protocol 2: Cell-Based Proliferation Assay (MTT Assay)
This protocol outlines a method to assess the anti-proliferative effect of a B-Raf inhibitor on cancer cell lines.
Materials:
-
B-Raf mutant (e.g., A375, SK-MEL-28) and wild-type cell lines
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
CO₂ incubator (37 °C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Remove the existing medium from the cells and add 100 µL of the medium containing the test compound or vehicle control (DMSO).
-
Incubation: Incubate the plate for 72 hours at 37 °C in a CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle-treated control cells. Plot the percentage of inhibition against the logarithm of the compound concentration and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) value using a non-linear regression analysis.
Conclusion
This compound serves as a valuable and versatile starting material for the synthesis of pyrazolo[3,4-d]pyrimidine-based B-Raf inhibitors. The synthetic and biological evaluation protocols provided herein offer a robust framework for researchers to develop and characterize novel drug candidates targeting the B-Raf signaling pathway, with the ultimate goal of advancing cancer therapeutics.
Application Notes and Protocols: Step-by-Step Synthesis of Encorafenib Impurity 1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of Encorafenib Impurity 1. For the purpose of this document, Encorafenib Impurity 1 is defined as Methyl (S)-(1-((4-(3-(3-amino-5-chloro-2-fluorophenyl)-1-isopropyl-1H-pyrazol-4-yl)pyrimidin-2-yl)amino)propan-2-yl)carbamate . This impurity is the corresponding aniline analog of Encorafenib, where the methanesulfonamide group is replaced by an amino group. The availability of a pure standard of this impurity is crucial for analytical method development, validation, and quality control in the manufacturing of Encorafenib.[1][2]
Synthetic Pathway
The synthesis of Encorafenib Impurity 1 can be achieved through a targeted modification of a late-stage intermediate in the synthesis of Encorafenib or by de-sulfonylation of Encorafenib itself. The protocol outlined below describes a plausible synthetic route starting from a key intermediate.
Caption: Synthetic scheme for Encorafenib Impurity 1.
Experimental Protocol
This protocol details the necessary reagents, equipment, and step-by-step instructions for the synthesis of Encorafenib Impurity 1.
Materials and Reagents
| Reagent/Solvent | Grade | Supplier |
| Encorafenib | ≥98% | Commercially Available |
| Sodium Hydroxide | Reagent Grade | Standard Supplier |
| Methanol | HPLC Grade | Standard Supplier |
| Tetrahydrofuran | Anhydrous | Standard Supplier |
| Hydrochloric Acid | 37% | Standard Supplier |
| Ethyl Acetate | HPLC Grade | Standard Supplier |
| Saturated Sodium Bicarbonate | - | Prepared in-house |
| Brine | - | Prepared in-house |
| Anhydrous Sodium Sulfate | Reagent Grade | Standard Supplier |
Step-by-Step Synthesis Procedure
The synthesis of the target impurity can be approached by hydrolysis of the methanesulfonamide group of Encorafenib. While various conditions can be explored, a basic hydrolysis is a common method.[3]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Encorafenib (1.0 g, 1.85 mmol) in a mixture of methanol (10 mL) and tetrahydrofuran (10 mL).
-
Addition of Base: To the stirred solution, add a 10% aqueous solution of sodium hydroxide (10 mL).
-
Reaction: Heat the reaction mixture to 85°C and maintain for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: After completion of the reaction, cool the mixture to room temperature. Neutralize the reaction mixture with a 1 M hydrochloric acid solution until a pH of approximately 7 is reached.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (20 mL) followed by brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure Encorafenib Impurity 1.
Characterization Data
The structure and purity of the synthesized Encorafenib Impurity 1 should be confirmed by various analytical techniques.
| Analytical Technique | Expected Results |
| Mass Spectrometry (MS) | [M+H]⁺ = 462.9 (corresponding to C₂₁H₂₅ClFN₇O₂) |
| ¹H NMR | Peaks consistent with the proposed structure. |
| HPLC Purity | ≥95% |
Experimental Workflow
The overall workflow for the synthesis and analysis of Encorafenib Impurity 1 is depicted below.
Caption: Workflow for synthesis and analysis.
Disclaimer: This protocol is intended for research and development purposes only by qualified professionals. Appropriate safety precautions should be taken when handling all chemicals. The reaction conditions may require optimization to achieve the desired yield and purity.
References
Application Notes and Protocols: 3-Amino-1-isopropyl-1H-pyrazole-4-carbonitrile in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-1-isopropyl-1H-pyrazole-4-carbonitrile is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique structural features, including a hydrogen bond donor (amino group), a hydrogen bond acceptor (nitrile and pyrazole nitrogens), and a tunable isopropyl group, make it an attractive starting point for the synthesis of potent and selective modulators of various biological targets. The pyrazole nucleus is a well-established privileged scaffold in drug discovery, and its derivatives have shown a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] This document provides detailed application notes and experimental protocols for the use of this compound in the development of kinase inhibitors.
Key Applications in Medicinal Chemistry
The primary application of the this compound scaffold is in the design of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, particularly cancer. The aminopyrazole core can be elaborated to target the ATP-binding site of various kinases.
A prominent example of a drug candidate derived from this scaffold is Torkinib (PP242) , a potent and selective inhibitor of the mammalian target of rapamycin (mTOR).[4][5] Torkinib is a pyrazolopyrimidine that utilizes the 3-amino-1-isopropyl-1H-pyrazole core for its interaction with the mTOR kinase domain.[5] It has demonstrated significant anti-proliferative activity in various cancer cell lines.
Derivatives of this scaffold have also been investigated as inhibitors of other kinases, such as RET kinase, highlighting the versatility of this chemical starting point.[6][7]
Quantitative Data: Inhibitory Activities of Torkinib (PP242)
The following tables summarize the in vitro inhibitory and anti-proliferative activities of Torkinib, a key derivative of the this compound scaffold.
Table 1: Torkinib Kinase Inhibitory Potency [8][9]
| Kinase Target | IC50 (nM) |
| mTOR | 8 |
| mTORC1 | 30 |
| mTORC2 | 58 |
| p110δ | 102 |
| DNA-PK | 408 |
| p110γ | 1270 |
| p110α | 1960 |
| p110β | 2200 |
Table 2: Torkinib Anti-proliferative Activity (GI50) [8]
| Cell Line | Cancer Type | GI50 (nM) |
| Murine BM (p190-transformed) | Leukemia | 12 |
| K562 | Leukemia | 85 |
| SUP-B15 | Leukemia | 90 |
| PC3 | Prostate Cancer | 190 |
| SKOV3 | Ovarian Cancer | 490 |
| U87 | Glioblastoma | 1570 |
| 786-O | Renal Cancer | 2130 |
Experimental Protocols
Protocol 1: Synthesis of 3-Amino-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (A Key Intermediate)
This protocol describes a general method for the synthesis of a pyrazolopyrimidine core from the title compound, which is a crucial step in synthesizing derivatives like Torkinib and RET kinase inhibitors.
Materials:
-
This compound
-
Formamide
-
Ethanol
-
Sodium ethoxide
-
Hydrochloric acid (HCl)
Procedure:
-
Cyclization: A mixture of this compound (1 equivalent) and formamide (excess) is heated at reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, the reaction mixture is cooled to room temperature. The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum to yield 4-amino-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.
Note: This is a generalized protocol. Reaction conditions such as temperature and time may need to be optimized for specific derivatives.
Protocol 2: Differential Scanning Fluorimetry (DSF) for Kinase Inhibitor Screening
DSF is a high-throughput screening method to identify compounds that bind to and stabilize a target protein, such as a kinase.[10][11]
Materials:
-
Purified target kinase protein
-
SYPRO Orange dye (5000x stock in DMSO)
-
Assay buffer (e.g., 25 mM Tris-HCl pH 8.0, 500 mM NaCl)
-
This compound derivatives (10 mM stock in DMSO)
-
384-well qPCR plates
-
Real-time PCR instrument
Procedure:
-
Prepare Protein-Dye Mixture: Dilute the SYPRO Orange dye 1000-fold into the assay buffer containing the purified kinase at a final concentration of 2 µM.
-
Aliquot Mixture: Using a multi-channel pipette, add 10 µL of the protein-dye mixture to each well of a 384-well plate.
-
Add Compounds: Add 10 nL of the 10 mM compound stock solution to each well using an acoustic liquid dispenser (final compound concentration will be 10 µM). Include DMSO-only wells as a negative control.
-
Seal and Spin: Seal the plate with a qPCR-compatible adhesive seal and centrifuge briefly to collect the contents at the bottom of the wells.
-
Thermal Denaturation: Place the plate in a real-time PCR instrument. Run a program that continuously heats the plate from 25°C to 95°C while measuring the fluorescence of SYPRO Orange.
-
Data Analysis: The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the fluorescence transition curve. The change in melting temperature (ΔTm) in the presence of a compound compared to the DMSO control indicates binding and stabilization. A larger ΔTm generally suggests a higher binding affinity.[12]
Protocol 3: FUCCI Cell Cycle Analysis
The Fluorescent Ubiquitination-based Cell Cycle Indicator (FUCCI) system is used to visualize the cell cycle progression in live cells and to assess the effect of compounds on cell cycle arrest.[13][14][15]
Materials:
-
HeLa cells stably expressing the FUCCI reporter system (or other suitable cell line).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
96-well imaging plates.
-
This compound derivatives.
-
High-content imaging system (e.g., CellVoyager CV8000).
-
Image analysis software (e.g., CellPathfinder).
Procedure:
-
Cell Seeding: Seed the FUCCI-expressing cells into a 96-well plate at a suitable density (e.g., 2500 cells/well) and incubate for 24 hours.
-
Compound Treatment: Replace the medium with fresh medium containing various concentrations of the test compounds. Include a vehicle control (e.g., DMSO).
-
Time-Lapse Imaging: Place the plate in a high-content imaging system equipped with an incubator. Acquire fluorescence images (for mKO2-Cdt1 - G1 phase, and mAG1-Geminin - S/G2/M phases) and brightfield images at regular intervals (e.g., every hour) for 48 hours.[16]
-
Image Analysis:
-
Use image analysis software to identify and segment individual nuclei in the images.
-
Measure the average fluorescence intensity of the orange and green channels for each nucleus.
-
Gate the cells into different cell cycle phases (G1, S, G2/M) based on their fluorescence profiles (G1: orange; S/G2/M: green).[17]
-
Quantify the percentage of cells in each phase of the cell cycle at different time points and compound concentrations to determine the effect on cell cycle progression.
-
Visualizations
Signaling Pathway
// Nodes Growth_Factors [label="Growth Factors", fillcolor="#4285F4", fontcolor="#FFFFFF"]; RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP3 [label="PIP3", fillcolor="#F1F3F4", fontcolor="#202124"]; PDK1 [label="PDK1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Akt [label="Akt", fillcolor="#4285F4", fontcolor="#FFFFFF"]; TSC_Complex [label="TSC1/TSC2\nComplex", fillcolor="#FBBC05", fontcolor="#202124"]; Rheb [label="Rheb-GTP", fillcolor="#34A853", fontcolor="#FFFFFF"]; mTORC1 [label="mTORC1", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Torkinib [label="Torkinib\n(PP242)", shape=ellipse, fillcolor="#202124", fontcolor="#FFFFFF"]; S6K1 [label="S6K1", fillcolor="#FBBC05", fontcolor="#202124"]; _4EBP1 [label="4E-BP1", fillcolor="#FBBC05", fontcolor="#202124"]; Protein_Synthesis [label="Protein Synthesis,\nCell Growth,\nProliferation", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Growth_Factors -> RTK; RTK -> PI3K; PI3K -> PIP3 [label=" phosphorylates", fontsize=8]; PIP2 -> PIP3 [style=invis]; PIP3 -> PDK1; PDK1 -> Akt; Akt -> TSC_Complex [arrowhead=tee, label=" inhibits", fontsize=8]; TSC_Complex -> Rheb [arrowhead=tee, label=" inhibits", fontsize=8]; Rheb -> mTORC1 [label=" activates", fontsize=8]; mTORC1 -> S6K1; mTORC1 -> _4EBP1; S6K1 -> Protein_Synthesis; _4EBP1 -> Protein_Synthesis [arrowhead=tee]; Torkinib -> mTORC1 [arrowhead=tee, color="#EA4335", style=dashed, label=" inhibits", fontsize=8]; } .dot Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of Torkinib.
Experimental Workflow
// Nodes Scaffold [label="3-Amino-1-isopropyl-\n1H-pyrazole-4-carbonitrile", fillcolor="#F1F3F4", fontcolor="#202124"]; Synthesis [label="Chemical Synthesis\n(e.g., Pyrazolopyrimidine formation)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Library [label="Compound Library", fillcolor="#4285F4", fontcolor="#FFFFFF"]; DSF_Screen [label="Primary Screen:\nDifferential Scanning\nFluorimetry (DSF)", fillcolor="#FBBC05", fontcolor="#202124"]; Hit_ID [label="Hit Identification\n(ΔTm > Threshold)", fillcolor="#FBBC05", fontcolor="#202124"]; IC50_Det [label="Secondary Assay:\nIn vitro Kinase Assay\n(IC50 Determination)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cell_Assay [label="Cell-based Assays:\n- Proliferation (GI50)\n- Cell Cycle (FUCCI)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Lead_Opt [label="Lead Optimization", shape=ellipse, fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges Scaffold -> Synthesis; Synthesis -> Library; Library -> DSF_Screen; DSF_Screen -> Hit_ID; Hit_ID -> IC50_Det; IC50_Det -> Cell_Assay; Cell_Assay -> Lead_Opt; } .dot Caption: Workflow for kinase inhibitor discovery using the aminopyrazole scaffold.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential Scanning Fluorimetry (DSF) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 4. mdpi.com [mdpi.com]
- 5. Torkinib | C16H16N6O | CID 135565635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Preparation of 3-substituted-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines as RET kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Kinase inhibitor selectivity profiling using differential scanning fluorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. eubopen.org [eubopen.org]
- 13. FUCCI Reporter Gene-Based Cell Cycle Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. resources.mblintl.com [resources.mblintl.com]
- 15. Cell Cycle Analysis Using Cell Cycle Indicator: Fucci | Yokogawa Electric Corporation [yokogawa.com]
- 16. web-material3.yokogawa.com [web-material3.yokogawa.com]
- 17. Fucci | MBL Life Sience -GLOBAL- [mblbio.com]
Application Note & Protocol: Analytical Method Development for 3-Amino-1-isopropyl-1H-pyrazole-4-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-1-isopropyl-1H-pyrazole-4-carbonitrile is a heterocyclic amine and a key intermediate in the synthesis of various pharmaceutical compounds. The pyrazole nucleus is a significant pharmacophore in medicinal chemistry, exhibiting a wide range of biological activities.[1] Accurate and reliable analytical methods are crucial for the quantification of this intermediate and for monitoring its purity throughout the drug development process. This document provides a comprehensive guide to developing a robust analytical method for this compound using High-Performance Liquid Chromatography (HPLC), including a detailed protocol and method validation guidelines.
The developed method is essential for quality control, stability studies, and impurity profiling, ensuring the integrity of active pharmaceutical ingredients (APIs) and finished drug products.
Physicochemical Properties
A summary of the known properties of this compound is presented below.
| Property | Value | Reference |
| Chemical Formula | C₇H₁₀N₄ | [2] |
| CAS Number | 89897-29-0 | [2] |
| Molecular Weight | 150.18 g/mol | [3] |
| Physical Form | Solid | [2] |
| Purity | 98% | [2] |
| Storage | Keep in a dark place, sealed in dry, room temperature. | [2][3] |
Proposed HPLC Method
A reverse-phase HPLC (RP-HPLC) method is proposed for the analysis of this compound. This technique is widely used for the analysis of polar and non-polar compounds and is a staple in pharmaceutical analysis.
Chromatographic Conditions
| Parameter | Recommended Setting |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : 0.1% Formic acid in Water (v/v) |
| Gradient | 20:80 to 80:20 over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Run Time | 20 minutes |
Experimental Protocols
Materials and Reagents
-
This compound reference standard (purity >98%)
-
Acetonitrile (HPLC grade)
-
Formic acid (ACS grade)
-
Deionized water (18.2 MΩ·cm)
-
0.45 µm syringe filters
Standard Solution Preparation
-
Accurately weigh approximately 10 mg of the this compound reference standard.
-
Dissolve the standard in a 10 mL volumetric flask using a 50:50 mixture of acetonitrile and water as the diluent.
-
Sonicate for 5 minutes to ensure complete dissolution.
-
This will yield a stock solution of 1 mg/mL.
-
Prepare working standards by serial dilution of the stock solution to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation
-
For bulk drug substance, prepare a sample solution with a nominal concentration of 50 µg/mL in the same diluent as the standard.
-
For formulated products, the sample preparation method will need to be developed based on the excipients present. A general approach would involve extraction of the active ingredient with a suitable solvent, followed by dilution to the desired concentration.
-
Filter all solutions through a 0.45 µm syringe filter before injection into the HPLC system.
Method Validation
The developed HPLC method must be validated according to the International Council for Harmonisation (ICH) guidelines. The following validation parameters should be assessed:
Specificity
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This can be demonstrated by:
-
Injecting a blank (diluent) to show no interference at the retention time of the analyte.
-
Injecting a placebo (formulation without the active ingredient) to demonstrate no interference from excipients.
-
Performing forced degradation studies to generate potential degradation products and demonstrating that they are well-resolved from the main peak.
Linearity
The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Inject a series of at least five concentrations of the reference standard (e.g., 1, 5, 10, 50, 100 µg/mL).
-
Plot a calibration curve of peak area versus concentration.
-
The correlation coefficient (r²) should be ≥ 0.999.
Table 1: Illustrative Linearity Data
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 1 | 15,234 |
| 5 | 76,170 |
| 10 | 152,340 |
| 50 | 761,700 |
| 100 | 1,523,400 |
| r² | 0.9999 |
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value. It is typically assessed by a recovery study.
-
Spike a placebo with known concentrations of the analyte at three levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Analyze the samples in triplicate at each level.
-
The mean recovery should be within 98.0% to 102.0%.
Table 2: Illustrative Accuracy Data
| Spike Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | Recovery (%) |
| 80% | 40 | 39.8 | 99.5 |
| 100% | 50 | 50.2 | 100.4 |
| 120% | 60 | 59.7 | 99.5 |
| Mean Recovery | 99.8 |
Precision
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Repeatability (Intra-day precision): Analyze six replicate injections of the standard solution at 100% of the target concentration on the same day. The relative standard deviation (%RSD) should be ≤ 2.0%.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or different equipment. The %RSD between the two days' results should be ≤ 2.0%.
Table 3: Illustrative Precision Data
| Repeatability (Day 1) | Intermediate Precision (Day 2) | |
| Mean Peak Area | 762,500 | 760,900 |
| Standard Deviation | 7,625 | 8,370 |
| %RSD | 1.0% | 1.1% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. These can be determined based on the standard deviation of the response and the slope of the calibration curve.
Table 4: Illustrative LOD and LOQ
| Parameter | Value (µg/mL) |
| LOD | 0.1 |
| LOQ | 0.3 |
Robustness
The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
-
Vary parameters such as flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2%).
-
The system suitability parameters (e.g., retention time, peak asymmetry, theoretical plates) should remain within acceptable limits.
Forced Degradation Studies
Forced degradation studies are essential to establish the stability-indicating nature of the analytical method. The drug substance should be subjected to stress conditions to induce degradation.
Stress Conditions
-
Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours
-
Base Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours
-
Thermal Degradation: 80 °C for 48 hours
-
Photolytic Degradation: Exposure to UV light (254 nm) and visible light for 7 days
Data Presentation
The results of the forced degradation studies should be summarized in a table, showing the percentage of degradation and the peak purity of the main peak.
Table 5: Illustrative Forced Degradation Data
| Stress Condition | % Degradation | Peak Purity Angle | Peak Purity Threshold |
| Acid Hydrolysis | 12.5 | 0.98 | 1.5 |
| Base Hydrolysis | 8.2 | 1.02 | 1.5 |
| Oxidative Degradation | 15.1 | 0.95 | 1.5 |
| Thermal Degradation | 5.6 | 1.10 | 1.5 |
| Photolytic Degradation | 3.8 | 1.05 | 1.5 |
Visualizations
Caption: Workflow for Analytical Method Development.
Conclusion
This application note provides a comprehensive framework for the development and validation of an HPLC method for the analysis of this compound. The proposed method is a starting point, and the specific parameters may require optimization based on the instrumentation and specific sample matrix. Adherence to the outlined validation procedures will ensure the development of a robust, reliable, and accurate analytical method suitable for use in a regulated environment.
References
Application Notes and Protocols for the Analysis of 3-Amino-1-isopropyl-1H-pyrazole-4-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the quantitative analysis of 3-Amino-1-isopropyl-1H-pyrazole-4-carbonitrile using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). These methods are essential for quality control, purity assessment, and stability testing in pharmaceutical development.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a robust and widely used technique for the analysis of non-volatile and thermally labile compounds. The following reverse-phase HPLC (RP-HPLC) method is designed for the accurate quantification of this compound.
Experimental Protocol: HPLC Analysis
1. Instrumentation and Chromatographic Conditions:
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector is required.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : 0.1% Trifluoroacetic Acid in Water (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 230 nm |
| Run Time | 10 minutes |
2. Reagents and Materials:
-
This compound reference standard (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA), (analytical grade)
-
Water (HPLC grade, filtered and degassed)
-
Methanol (HPLC grade)
-
Volumetric flasks, pipettes, and syringes
-
0.45 µm syringe filters
3. Preparation of Solutions:
-
Mobile Phase: Prepare the mobile phase by mixing acetonitrile and 0.1% TFA in water in a 60:40 volume-to-volume ratio. Degas the solution before use.
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the this compound reference standard and dissolve it in 100 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution ranging from 1 µg/mL to 50 µg/mL using the mobile phase as the diluent.
4. Sample Preparation:
-
Bulk Drug: Accurately weigh a quantity of the bulk drug sample, dissolve it in methanol, and dilute with the mobile phase to achieve a final concentration within the linearity range.
-
Pharmaceutical Formulation: Extract a known amount of the formulation with methanol. Further dilute the extract with the mobile phase to the desired concentration.
-
Filter all sample solutions through a 0.45 µm syringe filter prior to injection.
5. Chromatographic Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject 10 µL of each working standard solution and the prepared sample solutions.
-
Record the chromatograms and measure the peak area of the analyte.
-
Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.
-
Determine the concentration of this compound in the samples from the calibration curve.
Data Presentation: HPLC Method Validation Summary
The following table summarizes typical performance characteristics for a validated HPLC method for aminopyrazole derivatives.[1][2][3]
| Validation Parameter | Typical Performance |
| Linearity Range | 1 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.5 µg/mL |
| Limit of Quantification (LOQ) | ~1.5 µg/mL |
| Accuracy (% Recovery) | 98% - 102% |
| Precision (% RSD) | < 2% |
| Retention Time | ~ 5-7 minutes |
HPLC Analysis Workflow
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. The following protocol is suitable for the analysis of this compound.
Experimental Protocol: GC-MS Analysis
1. Instrumentation and Analytical Conditions:
A standard GC-MS system with a split/splitless injector and a mass selective detector is required.
| Parameter | Condition |
| GC Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Split (20:1 ratio) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Temperature Program | Initial 80 °C for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min |
| Transfer Line Temperature | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | 40 - 400 amu |
| Data Acquisition Mode | Full Scan for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysis |
2. Reagents and Materials:
-
This compound reference standard (≥98% purity)
-
Methanol (GC grade)
-
Dichloromethane (GC grade)
-
Anhydrous sodium sulfate
-
Sample vials with PTFE-lined caps
-
Syringe filters (0.22 µm PTFE)
3. Preparation of Solutions:
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 100 mL of methanol.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in dichloromethane, ranging from 0.1 µg/mL to 10 µg/mL.
4. Sample Preparation:
-
Liquid Samples (e.g., reaction mixtures):
-
To 1 mL of the liquid sample, add 1 mL of dichloromethane.
-
Vortex for 2 minutes and centrifuge to separate the layers.
-
Transfer the organic (bottom) layer to a clean vial.
-
Dry the extract by passing it through a small amount of anhydrous sodium sulfate.
-
-
Solid Samples (e.g., pharmaceutical powders):
-
Accurately weigh about 10 mg of the sample into a 10 mL volumetric flask.
-
Dissolve the sample in a minimal amount of methanol and then dilute to the mark with dichloromethane.[4]
-
Filter the solution through a 0.22 µm PTFE syringe filter into a GC vial.
-
5. GC-MS Procedure:
-
Equilibrate the GC-MS system.
-
Inject 1 µL of the prepared standards and samples.
-
Acquire the data in either full scan or SIM mode.
-
For quantification, create a calibration curve by plotting the peak area of a characteristic ion against the concentration of the standards.
-
Identify the compound by its retention time and mass spectrum. The mass spectrum of pyrazole derivatives often shows characteristic fragmentation patterns.[5]
Data Presentation: GC-MS Method Validation Summary
The following table presents illustrative quantitative data for a GC-MS method for pyrazole derivatives.[6][7]
| Validation Parameter | Typical Performance |
| Linearity Range | 0.1 - 10 µg/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | ~0.05 µg/mL |
| Limit of Quantification (LOQ) | ~0.15 µg/mL |
| Accuracy (% Recovery) | 95% - 105% |
| Precision (% RSD) | < 5% |
GC-MS Analysis Workflow
Logical Relationship for Compound Identification
Unambiguous identification of this compound in complex matrices relies on a combination of chromatographic and spectrometric data.
References
- 1. benchchem.com [benchchem.com]
- 2. repository.up.ac.za [repository.up.ac.za]
- 3. ijcpa.in [ijcpa.in]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Gas Chromatography–Mass Spectrometry Quantification of 1,1-Dimethylhydrazine Transformation Products in Aqueous Solutions: Accelerated Water Sample Preparation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Scale-up Synthesis of 3-Amino-1-isopropyl-1H-pyrazole-4-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed methodology for the scale-up synthesis of 3-Amino-1-isopropyl-1H-pyrazole-4-carbonitrile, a key intermediate in pharmaceutical development. The described protocol is based on established principles of pyrazole synthesis, focusing on a robust and scalable reaction pathway. This guide includes comprehensive experimental procedures, data presentation in tabular format for clarity, and visual representations of the workflow and chemical transformation to ensure reproducibility and operational efficiency.
Introduction
This compound is a crucial building block in the synthesis of various biologically active molecules, including kinase inhibitors and other therapeutic agents. The efficient and scalable production of this intermediate is therefore of significant interest to the pharmaceutical and chemical industries. The synthetic route detailed herein involves the condensation of isopropylhydrazine with a suitable β-ketonitrile precursor, a widely recognized and reliable method for constructing the 3-aminopyrazole core.[1] This application note provides a comprehensive protocol suitable for laboratory-scale up to pilot-plant scale production.
Reaction Scheme
The overall synthetic transformation for the preparation of this compound is depicted below. The reaction proceeds via a condensation reaction between isopropylhydrazine and 2-cyano-3-ethoxyacrylonitrile, followed by an intramolecular cyclization to yield the desired product.
Caption: Overall reaction for the synthesis of this compound.
Experimental Protocol
This section details the step-by-step procedure for the synthesis of this compound.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (molar eq.) |
| 2-Cyano-3-ethoxyacrylonitrile | 993-20-4 | 124.12 | 1.0 |
| Isopropylhydrazine hydrochloride | 16726-34-8 | 110.57 | 1.1 |
| Triethylamine | 121-44-8 | 101.19 | 2.2 |
| Ethanol (absolute) | 64-17-5 | 46.07 | - |
| Ethyl acetate | 141-78-6 | 88.11 | - |
| Hexanes | 110-54-3 | 86.18 | - |
| Water (deionized) | 7732-18-5 | 18.02 | - |
| Brine (saturated NaCl solution) | - | - | - |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | - |
Equipment
-
Three-neck round-bottom flask (appropriately sized for the scale)
-
Reflux condenser
-
Mechanical stirrer
-
Thermometer/temperature probe
-
Addition funnel
-
Heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Crystallization dish
-
Büchner funnel and filtration flask
-
Vacuum oven
Synthetic Procedure
Caption: Step-by-step workflow for the synthesis and purification.
-
Reaction Setup: In a clean and dry three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and an addition funnel, charge 2-cyano-3-ethoxyacrylonitrile (1.0 eq) and absolute ethanol (10 mL per gram of acrylonitrile).
-
Hydrazine Solution Preparation: In a separate beaker, dissolve isopropylhydrazine hydrochloride (1.1 eq) in absolute ethanol (5 mL per gram of hydrochloride salt). To this solution, slowly add triethylamine (2.2 eq) while stirring. An exotherm may be observed. Allow the mixture to stir for 15 minutes at room temperature.
-
Addition: Transfer the isopropylhydrazine/triethylamine solution to the addition funnel and add it dropwise to the stirred solution of 2-cyano-3-ethoxyacrylonitrile over a period of 30-60 minutes.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C) using a heating mantle.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-6 hours).
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add ethyl acetate and deionized water.
-
Transfer the mixture to a separatory funnel and shake vigorously. Allow the layers to separate.
-
Collect the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the sodium sulfate and concentrate the organic layer under reduced pressure to obtain the crude product as a solid.
-
Recrystallize the crude solid from a suitable solvent system, such as ethyl acetate/hexanes, to yield the pure this compound.
-
-
Isolation and Drying:
-
Isolate the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold hexanes.
-
Dry the product in a vacuum oven at 40-50 °C to a constant weight.
-
Data Presentation
The following table summarizes the expected quantitative data for a typical laboratory-scale synthesis.
| Parameter | Value |
| Input | |
| 2-Cyano-3-ethoxyacrylonitrile | 50.0 g (0.403 mol) |
| Isopropylhydrazine HCl | 49.0 g (0.443 mol) |
| Triethylamine | 89.8 g (0.887 mol) |
| Reaction Conditions | |
| Solvent | Ethanol |
| Reaction Temperature | ~78 °C (Reflux) |
| Reaction Time | 4-6 hours |
| Output | |
| Theoretical Yield | 60.5 g |
| Actual Yield | 48.4 - 54.5 g |
| Yield (%) | 80 - 90% |
| Product Purity | |
| Purity (by HPLC) | >98% |
| Melting Point | To be determined |
Safety and Handling
-
Isopropylhydrazine is a toxic and potentially carcinogenic substance. Handle with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Triethylamine is a corrosive and flammable liquid with a strong odor. Avoid inhalation and contact with skin and eyes.
-
2-Cyano-3-ethoxyacrylonitrile is a nitrile-containing compound and should be handled with care to avoid ingestion, inhalation, and skin contact.
-
The reaction should be performed in a well-ventilated area, preferably a fume hood.
-
Ensure all glassware is properly secured and that the heating mantle is connected to a temperature controller.
Conclusion
The protocol described provides a reliable and scalable method for the synthesis of this compound. By following the detailed steps and adhering to the safety precautions, researchers and chemists can efficiently produce this valuable intermediate for further applications in drug discovery and development. The use of readily available starting materials and straightforward reaction conditions makes this procedure amenable to scale-up.
References
Application Notes and Protocols: Derivatisierung von 3-Amino-1-isopropyl-1H-pyrazol-4-carbonitril für SAR-Studien
Anwendungsgebiet: Wirkstoffforschung, Medizinische Chemie, Kinase-Inhibitor-Entwicklung
Zusammenfassung: Dieses Dokument beschreibt detaillierte Protokolle für die Derivatisierung des 3-Amino-1-isopropyl-1H-pyrazol-4-carbonitril-Gerüsts zur Durchführung von Struktur-Wirkungs-Beziehungs-Studien (SAR). Die bereitgestellten Methoden konzentrieren sich auf die Modifikation an der 3-Amino-Position, um eine Reihe von Analoga für das Screening auf biologische Aktivität zu erzeugen. Diese Application Notes sind für Forscher, Wissenschaftler und Fachleute in der Wirkstoffentwicklung bestimmt, die an der Synthese und Optimierung von Pyrazol-basierten niedermolekularen Inhibitoren beteiligt sind.
Einleitung
3-Amino-1-isopropyl-1H-pyrazol-4-carbonitril ist ein vielseitiges heterocyclisches Grundgerüst, das in der medizinischen Chemie von großer Bedeutung ist. Pyrazol-Derivate haben ein breites Spektrum an pharmakologischen Aktivitäten gezeigt, darunter entzündungshemmende, antimikrobielle und krebsbekämpfende Eigenschaften.[1][2] Insbesondere hat sich der 3-Aminopyrazol-Kern als wichtiger Pharmakophor für die Entwicklung von Kinase-Inhibitoren erwiesen.[3][4] Die systematische Derivatisierung dieses Gerüsts ist ein entscheidender Schritt in der Lead-Optimierung, der es den Forschern ermöglicht, Struktur-Wirkungs-Beziehungen (SAR) zu untersuchen, um die Potenz, Selektivität und die pharmakokinetischen Eigenschaften von Wirkstoffkandidaten zu verbessern.
Diese Application Note beschreibt gängige Derivatisierungsstrategien, die auf die 3-Amino-Gruppe des Titelmoleküls abzielen, einschließlich Acylierung, Sulfonylierung und Kupplungsreaktionen, um eine vielfältige Bibliothek von Verbindungen für SAR-Studien zu erstellen.
Allgemeiner Arbeitsablauf der Derivatisierung
Der Prozess der Derivatisierung und der anschließenden SAR-Analyse folgt einem logischen Ablauf, der die Synthese, Charakterisierung und biologische Testung umfasst. Das ultimative Ziel ist es, Verbindungen mit verbesserter Aktivität und günstigen Eigenschaften zu identifizieren.
Abbildung 1: Allgemeiner Arbeitsablauf für die Derivatisierung und SAR-Studien.
Experimentelle Protokolle
Die folgenden Protokolle beschreiben Standardverfahren zur Modifikation von 3-Amino-1-isopropyl-1H-pyrazol-4-carbonitril.
Protokoll 1: N-Acylierung der Aminogruppe
Diese Reaktion führt eine Amidbindung ein, die als Wasserstoffbrücken-Akzeptor oder -Donor dienen kann und die sterischen und elektronischen Eigenschaften des Moleküls verändert.
Materialien:
-
3-Amino-1-isopropyl-1H-pyrazol-4-carbonitril (1 Äq.)
-
Säurechlorid (z.B. Acetylchlorid, Benzoylchlorid) (1.1 Äq.)
-
Base (z.B. Pyridin oder Triethylamin) (1.5 Äq.)
-
Wasserfreies Dichlormethan (DCM)
-
Gesättigte Natriumbicarbonatlösung (NaHCO₃)
-
Wasserfreies Magnesiumsulfat (MgSO₄)
-
Rotationsverdampfer
-
Dünnschichtchromatographie (DC)-Platten
-
Säulenchromatographie-Apparatur
Verfahren:
-
Lösen Sie 3-Amino-1-isopropyl-1H-pyrazol-4-carbonitril (1.0 g, 6.66 mmol) in wasserfreiem DCM (30 mL) in einem trockenen Rundkolben unter einer Inertgasatmosphäre (Stickstoff oder Argon).
-
Kühlen Sie die Lösung in einem Eisbad auf 0 °C.
-
Fügen Sie die Base (z.B. Triethylamin, 1.4 mL, 9.99 mmol) zu der gerührten Lösung hinzu.
-
Fügen Sie langsam das Säurechlorid (z.B. Acetylchlorid, 0.52 mL, 7.33 mmol) tropfenweise zu.
-
Lassen Sie die Reaktion langsam auf Raumtemperatur erwärmen und rühren Sie für 4-6 Stunden. Überwachen Sie den Reaktionsfortschritt mittels DC.
-
Nach Abschluss der Reaktion, verdünnen Sie die Mischung mit DCM (20 mL) und waschen Sie sie mit gesättigter NaHCO₃-Lösung (2 x 25 mL) und anschließend mit Salzlösung (1 x 25 mL).
-
Trocknen Sie die organische Phase über wasserfreiem MgSO₄, filtrieren Sie und konzentrieren Sie sie im Vakuum mit einem Rotationsverdampfer.
-
Reinigen Sie den Rohprodukt mittels Säulenchromatographie (z.B. Kieselgel, Eluentenmischung Ethylacetat/Hexan), um das N-acylierte Derivat zu erhalten.
Protokoll 2: Suzuki-Miyaura-Kupplung (nach vorheriger Halogenierung)
Die Suzuki-Kupplung ist eine leistungsstarke Methode zur Bildung von C-C-Bindungen, die die Einführung von Aryl- oder Heteroaryl-Einheiten ermöglicht, was für die Untersuchung von π-π-Wechselwirkungen in Protein-Ligand-Interaktionen entscheidend ist.[5][6][7] Zuerst muss das Pyrazol-Gerüst halogeniert werden (z.B. Bromierung an Position 5), gefolgt von der Kupplungsreaktion.
Schritt A: Bromierung an Position 5
-
Lösen Sie 3-Amino-1-isopropyl-1H-pyrazol-4-carbonitril in Essigsäure.
-
Fügen Sie langsam eine Lösung von Brom in Essigsäure bei Raumtemperatur hinzu.
-
Rühren Sie die Mischung für 12-18 Stunden.
-
Gießen Sie die Reaktionsmischung in Eiswasser und neutralisieren Sie sie mit einer Base (z.B. NaOH), um das bromierte Produkt auszufällen, das durch Filtration gesammelt wird.
Schritt B: Suzuki-Miyaura-Kupplungsreaktion Materialien:
-
5-Brom-3-amino-1-isopropyl-1H-pyrazol-4-carbonitril (1 Äq.)
-
Arylboronsäure (z.B. Phenylboronsäure) (1.5 Äq.)
-
Palladium-Katalysator (z.B. Pd(PPh₃)₄, 5 mol%)
-
Base (z.B. wässrige 2M Natriumcarbonatlösung) (3 Äq.)
-
Lösungsmittel (z.B. 1,4-Dioxan oder Toluol)
Verfahren:
-
Geben Sie das 5-Brom-3-aminopyrazol-Derivat (1.0 g, 4.11 mmol), die Arylboronsäure (z.B. Phenylboronsäure, 0.75 g, 6.17 mmol), und den Palladium-Katalysator (0.24 g, 0.21 mmol) in einen mikrowellengeeigneten Reaktionsbehälter oder einen Rundkolben.
-
Fügen Sie das Lösungsmittel (20 mL) und die wässrige Basenlösung (6.2 mL) hinzu.
-
Entgasen Sie die Mischung, indem Sie für 10-15 Minuten Argon durchleiten.
-
Erhitzen Sie die Reaktion unter Rückfluss (oder in einem Mikrowellenreaktor bei 100-120 °C) für 1-3 Stunden, bis die Ausgangsmaterialien verbraucht sind (DC-Überwachung).
-
Kühlen Sie die Reaktion auf Raumtemperatur ab und verdünnen Sie sie mit Ethylacetat (30 mL).
-
Waschen Sie die organische Phase mit Wasser (2 x 20 mL) und Salzlösung (1 x 20 mL).
-
Trocknen Sie die organische Phase über wasserfreiem MgSO₄, filtrieren Sie und konzentrieren Sie sie im Vakuum.
-
Reinigen Sie das Rohprodukt mittels Säulenchromatographie, um das gekoppelte Produkt zu erhalten.
Datenpräsentation für SAR-Studien
Die systematische Derivatisierung des 3-Aminopyrazol-Gerüsts ermöglicht die Untersuchung von Struktur-Wirkungs-Beziehungen. Die folgende Tabelle fasst hypothetische Daten zusammen, die auf der Logik von SAR-Studien für Kinase-Inhibitoren basieren, bei denen verschiedene Substituenten an der 3-Amino-Position die zelluläre Aktivität beeinflussen. Die Daten sind an eine Studie über 3-Amino-1H-pyrazol-basierte Kinase-Inhibitoren angelehnt.[3]
| Verbindungs-ID | R-Gruppe (an 3-Amino-Position) | Modifikationstyp | EC₅₀ (nM) für CDK16 |
| 1 (Ausgangsstoff) | -H | Keine | >10,000 |
| 2a | -C(O)CH₃ (Acetyl) | Acylierung | 850 |
| 2b | -C(O)Ph (Benzoyl) | Acylierung | 420 |
| 2c | -C(O)c-Pr (Cyclopropylcarbonyl) | Acylierung | 150 |
| 3a | -SO₂CH₃ (Mesyl) | Sulfonylierung | 680 |
| 3b | -SO₂Ph (Besyl) | Sulfonylierung | 310 |
| 4a | -CH₂Ph (Benzyl) | Alkylierung | 1,200 |
| 4b | -CH₂-(4-F-Ph) (4-Fluorbenzyl) | Alkylierung | 950 |
Interpretation der SAR-Daten:
-
Acylierung vs. Sulfonylierung: Sowohl Acyl- als auch Sulfonylgruppen an der 3-Amino-Position führen zu einer signifikanten Steigerung der Aktivität im Vergleich zur unsubstituierten Aminogruppe.
-
Aromatische vs. Aliphatische Substituenten: Aromatische Substituenten (z.B. Benzoyl, Besyl) scheinen die Aktivität im Vergleich zu ihren aliphatischen Gegenstücken (Acetyl, Mesyl) zu verbessern, was auf mögliche π-Stapelung-Wechselwirkungen im aktiven Zentrum des Targets hindeutet.
-
Sterische Anforderungen: Die Cyclopropylcarbonyl-Gruppe (2c) zeigt eine verbesserte Potenz, was auf eine spezifische, sterisch günstige Tasche im Zielprotein hindeutet.
-
Alkylierung: Einfache Alkylierung (4a, 4b) scheint für die Aktivität weniger vorteilhaft zu sein als Acylierung oder Sulfonylierung in diesem hypothetischen Datensatz.
Visualisierung der Kinase-Signaltransduktion
Viele 3-Aminopyrazol-Derivate zielen auf Cyclin-abhängige Kinasen (CDKs) ab, die eine entscheidende Rolle bei der Regulierung des Zellzyklus spielen.[8] Ein Inhibitor, der auf eine CDK wie CDK16 abzielt, kann den Fortschritt des Zellzyklus stören und Apoptose in Krebszellen auslösen.
Abbildung 2: Hemmung des CDK16-Signalwegs durch ein 3-Aminopyrazol-Derivat.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5-Substituted 3-isopropyl-7-[4-(2-pyridyl)benzyl]amino-1(2)H-pyrazolo[4,3-d]pyrimidines with anti-proliferative activity as potent and selective inhibitors of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Navigating the Synthesis of 3-Amino-1-isopropyl-1H-pyrazole-4-carbonitrile: A Technical Support Hub
For researchers, scientists, and professionals in drug development, the synthesis of novel compounds is a foundational step. This technical support center is designed to provide comprehensive guidance on the synthesis of 3-Amino-1-isopropyl-1H-pyrazole-4-carbonitrile, a valuable building block in medicinal chemistry. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate a higher yield and purity of your target molecule.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and direct method is the cyclocondensation reaction between isopropylhydrazine and a suitable three-carbon electrophile containing a nitrile group, such as a derivative of malononitrile.
Q2: My reaction yield is consistently low. What are the potential causes?
A2: Low yields can stem from several factors including incomplete reaction, degradation of starting materials or product, and formation of side products. Key areas to investigate are reaction temperature, reaction time, purity of reagents, and the presence of moisture.
Q3: I am observing multiple spots on my TLC analysis of the crude product. What are the likely impurities?
A3: Common impurities include unreacted starting materials, regioisomers (if the electrophile is unsymmetrical), and byproducts from side reactions. The formation of regioisomers is a frequent issue in pyrazole synthesis when using unsymmetrical 1,3-dicarbonyl compounds.
Q4: How can I improve the purity of my final product?
A4: Purification can typically be achieved through recrystallization from an appropriate solvent system or by column chromatography on silica gel. The choice of solvent for recrystallization is critical and may require some screening.
Q5: Is the reaction sensitive to air or moisture?
A5: While the final pyrazole product is generally stable, the starting materials, particularly hydrazine derivatives, can be sensitive to air and moisture. It is good practice to run the reaction under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive or degraded starting materials. 2. Reaction temperature is too low. 3. Insufficient reaction time. 4. Incorrect solvent. | 1. Check the purity of starting materials (isopropylhydrazine and the malononitrile derivative) by NMR or other appropriate methods. 2. Gradually increase the reaction temperature and monitor the progress by TLC. 3. Extend the reaction time, monitoring periodically by TLC until the starting materials are consumed. 4. Screen different solvents. Polar aprotic solvents like ethanol, isopropanol, or DMF are often effective. |
| Formation of Multiple Products | 1. Presence of impurities in starting materials. 2. Side reactions due to high temperature. 3. Formation of regioisomers. | 1. Purify starting materials before use. 2. Optimize the reaction temperature to minimize byproduct formation. 3. If applicable, consider a more regioselective synthetic route or improve purification methods to separate isomers. |
| Product Degradation | 1. Product instability under the reaction or work-up conditions. 2. Prolonged heating. | 1. Minimize the reaction time and work-up at a lower temperature if possible. 2. Once the reaction is complete based on TLC analysis, proceed immediately with the work-up. |
| Difficulty in Product Isolation | 1. Product is too soluble in the work-up solvent. 2. Formation of an oil instead of a solid. | 1. Use a different solvent for extraction and precipitation. 2. Try to induce crystallization by scratching the flask with a glass rod, seeding with a small crystal of the product, or cooling the solution. If it persists as an oil, purification by column chromatography may be necessary. |
Experimental Protocols
A common and effective method for the synthesis of this compound involves the condensation of isopropylhydrazine with a malononitrile derivative.
Protocol: Synthesis via Cyclocondensation
Materials:
-
Isopropylhydrazine
-
(Ethoxymethylene)malononitrile (or a similar reactive malononitrile derivative)
-
Ethanol (anhydrous)
-
Triethylamine (optional, as a base)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve (ethoxymethylene)malononitrile (1.0 eq) in anhydrous ethanol.
-
Add isopropylhydrazine (1.0-1.2 eq) to the solution. If using a salt of isopropylhydrazine, add an equivalent of a base like triethylamine.
-
Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete (typically 2-6 hours, as indicated by the disappearance of the starting material), cool the mixture to room temperature.
-
Reduce the solvent volume under reduced pressure.
-
The crude product may precipitate upon cooling or after solvent removal. If not, add cold water or a non-polar solvent like hexane to induce precipitation.
-
Collect the solid product by filtration, wash with a small amount of cold ethanol or water, and dry under vacuum.
-
Further purify the product by recrystallization from a suitable solvent (e.g., ethanol/water mixture, isopropanol) or by column chromatography.
Data Presentation
The following table summarizes typical reaction conditions and reported yields for the synthesis of similar 3-aminopyrazole-4-carbonitrile derivatives, which can serve as a benchmark for optimizing the synthesis of the isopropyl-substituted analog.
| Hydrazine Derivative | Electrophile | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Phenylhydrazine | (Ethoxymethylene)malononitrile | Ethanol | Reflux | 3 | 85-95 |
| Methylhydrazine | (Ethoxymethylene)malononitrile | Isopropanol | 80 | 4 | 80-90 |
| Hydrazine Hydrate | 2-cyano-3-ethoxyacrylonitrile | Ethanol | Reflux | 2 | >90 |
Visualizations
To aid in understanding the experimental workflow and troubleshooting logic, the following diagrams are provided.
Caption: A typical experimental workflow for the synthesis.
Caption: A logical guide for troubleshooting low yield issues.
Purification of 3-Amino-1-isopropyl-1H-pyrazole-4-carbonitrile by silica gel column chromatography
This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the purification of 3-Amino-1-isopropyl-1H-pyrazole-4-carbonitrile using silica gel column chromatography.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound streaking or tailing on the TLC plate and column?
A1: Peak tailing and streaking are common issues when purifying basic compounds like this compound on acidic silica gel.[1][2] The basic amino group and the nitrogen atoms in the pyrazole ring can interact strongly with the acidic silanol groups on the silica surface, leading to poor separation and peak shape.[1][2]
Q2: What is a good starting solvent system (eluent) for the column chromatography of this compound?
A2: A good starting point for polar, N-heterocyclic compounds is a mixture of a moderately polar solvent and a non-polar solvent.[3][4][5] A common choice is a gradient of ethyl acetate in hexanes or dichloromethane in hexanes.[5][6] For this particular compound, which is quite polar, a system of dichloromethane and methanol is also a viable option.[3] It is crucial to first determine the optimal solvent system using Thin Layer Chromatography (TLC).[5][7][8]
Q3: How can I prevent my compound from sticking to the silica gel?
A3: To minimize the strong interaction between your basic compound and the acidic silica gel, you can add a basic modifier to your eluent.[3][9] Small amounts of triethylamine (TEA) (0.1-2.0%) or a few drops of ammonium hydroxide in your mobile phase can neutralize the acidic silanol groups, leading to improved elution and peak shape.[3][9][10][11]
Q4: How do I visualize the compound on a TLC plate since it may not be strongly UV-active?
A4: While some N-heterocycles are UV-active, it's good to have alternative visualization methods. Since the compound contains a primary amino group, a ninhydrin stain is an excellent choice, which typically produces a characteristic purple or pink spot upon heating.[12][13][14][15][16] Other general stains like potassium permanganate or phosphomolybdic acid can also be used.[13][17]
Q5: What are the best practices for packing the silica gel column?
A5: Proper column packing is crucial for good separation. The "slurry method" or "wet loading" is generally recommended to avoid air bubbles and ensure a homogenous packing, which can otherwise lead to channeling and poor separation.[4][7]
Q6: Should I perform a dry or wet loading of my sample?
A6: If your crude sample has poor solubility in the initial, less polar eluent, dry loading is recommended.[18][19][20] This involves pre-adsorbing your sample onto a small amount of silica gel, which is then carefully added to the top of the column.[18][19][20] If the sample is readily soluble, wet loading can be performed by dissolving the sample in a minimal amount of the initial eluent.[20]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Compound does not elute from the column (stuck at the origin) | 1. Eluent is not polar enough.2. Strong interaction between the basic compound and acidic silica gel. | 1. Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate or methanol).2. Add a basic modifier like triethylamine (0.5-2%) or ammonium hydroxide to the eluent.[3][9]3. Consider using a less acidic stationary phase like neutral alumina.[9] |
| Poor separation of the desired compound from impurities | 1. Inappropriate solvent system.2. Column was overloaded with the sample.3. Column was packed improperly, leading to channeling. | 1. Optimize the solvent system using TLC to achieve a clear separation between your product and impurities.2. Reduce the amount of crude material loaded onto the column. A general rule is to use a 30:1 to 100:1 ratio of silica gel to crude product by weight.[20]3. Repack the column carefully using the slurry method to ensure a homogenous stationary phase.[7] |
| The compound elutes too quickly (with the solvent front) | 1. The eluent is too polar. | 1. Start with a less polar solvent system. Perform TLC analysis to find a solvent mixture that gives your product an Rf value of approximately 0.3.[20] |
| Fractions are pure but the yield is low | 1. Some of the compound may still be on the column.2. The compound may have degraded on the silica gel. | 1. After collecting the main fractions, flush the column with a highly polar solvent (e.g., 10% methanol in dichloromethane) to elute any remaining compound.2. Test the stability of your compound on a TLC plate by spotting it and letting it sit for a few hours before eluting (a 2D TLC can also be performed).[21][22] If it degrades, consider using a deactivated silica gel or an alternative stationary phase like alumina.[19][23] |
| All collected fractions are contaminated | 1. The separation on the TLC was misleading.2. The column was run too quickly. | 1. Re-evaluate the TLC, possibly trying different solvent systems to ensure there is a true separation.2. Reduce the flow rate of the eluent through the column to allow for better equilibration and separation. |
Experimental Protocol: Purification of this compound
1. Materials and Reagents:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Hexanes (or Heptanes)
-
Ethyl Acetate
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Triethylamine (TEA)
-
TLC plates (silica gel coated)
-
Glass column with stopcock
-
Collection tubes/flasks
-
Visualization agent: Ninhydrin solution (0.2% w/v in ethanol)
2. Preparation:
-
TLC Analysis:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., DCM or ethyl acetate).
-
Spot the solution on a TLC plate.
-
Develop the TLC plate in various solvent systems to find the optimal eluent. Start with a non-polar system and gradually increase polarity. A good starting point is 20% ethyl acetate in hexanes. Adjust the ratio to achieve an Rf value of ~0.3 for the desired compound.
-
To counteract the basicity of the compound, it is advisable to prepare an eluent containing a small amount of triethylamine (e.g., 0.5% v/v).
-
-
Column Packing:
-
Select an appropriately sized column. A general guideline is to use 50-100 g of silica gel for every 1 g of crude material.[20]
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approx. 1 cm).
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column, allowing the solvent to drain slowly while gently tapping the column to ensure even packing and remove any air bubbles.
-
Once the silica has settled, add another thin layer of sand on top to protect the silica bed.
-
3. Sample Loading:
-
Dry Loading (Recommended for samples with poor solubility in the initial eluent):
-
Dissolve the crude product in a minimal amount of a volatile solvent (e.g., DCM).
-
Add a small amount of silica gel (2-3 times the mass of the crude product).[20]
-
Remove the solvent under reduced pressure (e.g., using a rotary evaporator) until a free-flowing powder is obtained.
-
Carefully add this powder to the top of the packed column.
-
-
Wet Loading:
-
Dissolve the crude product in the minimum amount of the initial eluent.
-
Carefully pipette this solution onto the top layer of sand in the column.
-
Allow the sample to be fully absorbed into the silica bed.
-
4. Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Begin eluting the column, collecting fractions in appropriately sized test tubes or flasks.
-
Start with the least polar solvent system determined from your TLC analysis.
-
Gradually increase the polarity of the eluent as the column runs (gradient elution) to elute compounds of increasing polarity.
-
Monitor the separation by collecting small fractions and analyzing them by TLC.
-
Once the desired compound begins to elute, collect all fractions containing it.
5. Visualization and Product Isolation:
-
Spot the collected fractions on TLC plates.
-
Develop the TLC plates in the optimized eluent system.
-
Visualize the spots by first checking under a UV lamp and then staining with a ninhydrin solution followed by gentle heating. The desired product should appear as a purple/pink spot.[12][13]
-
Combine the pure fractions containing the this compound.
-
Remove the solvent under reduced pressure to obtain the purified product.
Quantitative Data Summary
The following table presents hypothetical data for a typical purification process. Actual results may vary depending on the scale of the reaction and the purity of the crude material.
| Parameter | Value |
| Mass of Crude Material | 2.5 g |
| Mass of Silica Gel Used | 100 g |
| Initial Eluent Composition | 15% Ethyl Acetate in Hexanes + 0.5% TEA |
| Final Eluent Composition | 40% Ethyl Acetate in Hexanes + 0.5% TEA |
| Volume of Fractions Collected | 15 mL each |
| Fractions Containing Pure Product | 15 - 25 |
| Mass of Purified Product | 1.8 g |
| Yield | 72% |
| Purity (by HPLC) | >98% |
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for the purification of this compound.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. benchchem.com [benchchem.com]
- 4. web.uvic.ca [web.uvic.ca]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. youtube.com [youtube.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. benchchem.com [benchchem.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. silicycle.com [silicycle.com]
- 12. Thin Layer Chromatography (TLC) of Amino Acids â Detailed Guide | BioTech Beacons [biotechbeacon.com]
- 13. faculty.fiu.edu [faculty.fiu.edu]
- 14. youtube.com [youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 17. scs.illinois.edu [scs.illinois.edu]
- 18. sorbtech.com [sorbtech.com]
- 19. Purification [chem.rochester.edu]
- 20. Running a Silica Gel Column - CommonOrganicChemistry.com [commonorganicchemistry.com]
- 21. Chromatography [chem.rochester.edu]
- 22. Troubleshooting [chem.rochester.edu]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 3-Amino-1-isopropyl-1H-pyrazole-4-carbonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Amino-1-isopropyl-1H-pyrazole-4-carbonitrile. The following information addresses common byproducts and offers guidance on their identification and mitigation.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound?
A1: The most prevalent byproduct is the regioisomer, 5-Amino-1-isopropyl-1H-pyrazole-4-carbonitrile . This arises from the reaction of isopropylhydrazine with (ethoxymethylene)malononitrile, where the nucleophilic attack can occur from either of the two nitrogen atoms of the hydrazine. The formation of the 5-amino isomer is often favored. Other potential impurities can include unreacted starting materials and side-products from the degradation of reactants.
Q2: How can I distinguish between the desired this compound and the 5-amino isomer?
A2: Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) , are crucial for distinguishing between the two isomers.
-
¹H NMR: The chemical shift of the pyrazole ring proton (at C5 for the 3-amino isomer and at C3 for the 5-amino isomer) will be different. Additionally, the protons of the isopropyl group may exhibit slightly different chemical shifts and coupling patterns.
-
¹³C NMR: The chemical shifts of the carbon atoms in the pyrazole ring will differ significantly between the two isomers.
-
2D NMR techniques (e.g., HMBC, NOESY): These can provide definitive structural elucidation by showing correlations between the isopropyl protons and the pyrazole ring carbons.
Q3: My reaction is producing a mixture of regioisomers. How can I improve the selectivity for the desired 3-amino product?
A3: Achieving high regioselectivity can be challenging. The outcome is influenced by factors such as solvent, temperature, and the nature of the substituents.
-
Solvent Effects: The polarity of the solvent can influence which nitrogen atom of the isopropylhydrazine is more nucleophilic. Experimenting with a range of solvents from polar protic (e.g., ethanol) to nonpolar aprotic (e.g., toluene) is recommended.
-
Temperature Control: Running the reaction at lower temperatures may favor the formation of one isomer over the other by exploiting differences in activation energies for the two reaction pathways.
-
pH of the reaction medium: The acidity or basicity of the reaction mixture can affect the nucleophilicity of the hydrazine nitrogens. The use of additives or buffers might be beneficial.
Q4: What are some common issues observed during the reaction and work-up?
A4:
-
Discoloration of the reaction mixture: This can be due to the formation of colored impurities from the starting materials, particularly if the hydrazine has degraded.
-
Difficulty in product precipitation: If the product does not precipitate upon cooling, it may be necessary to concentrate the reaction mixture or perform an extraction.
-
Co-precipitation of isomers: The desired product and the isomeric byproduct may precipitate together, necessitating purification.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | - Incomplete reaction. - Formation of a high percentage of the 5-amino isomer. - Degradation of starting materials. - Product loss during work-up or purification. | - Monitor the reaction by TLC or LC-MS to ensure completion. - Optimize reaction conditions (solvent, temperature) to favor the 3-amino isomer. - Use freshly distilled or high-purity starting materials. - Optimize extraction and crystallization procedures. |
| Presence of the 5-Amino Isomer | - Lack of regioselectivity in the cyclization step. | - Screen different solvents (e.g., ethanol, isopropanol, dioxane, toluene). - Vary the reaction temperature. - Investigate the effect of acidic or basic catalysts. |
| Multiple Unidentified Impurities | - Side reactions of starting materials or intermediates. - Use of impure reagents. | - Purify starting materials before use. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions. - Analyze the crude mixture by LC-MS to identify the molecular weights of the impurities. |
| Product is an Oil or Fails to Crystallize | - Presence of impurities inhibiting crystallization. - The product may be an oil at the isolated temperature. | - Purify the crude product by column chromatography. - Try different crystallization solvents or solvent mixtures. - Attempt to form a salt of the product, which may be more crystalline. |
Data Presentation
Table 1: Hypothetical Regioselectivity in the Synthesis of this compound
| Solvent | Temperature (°C) | Ratio of 3-amino to 5-amino isomer (Product A : Product B) |
| Ethanol | 25 | 1 : 2.5 |
| Ethanol | 78 (reflux) | 1 : 1.8 |
| Dioxane | 100 | 1 : 1.2 |
| Toluene | 110 (reflux) | 1.5 : 1 |
Note: This data is illustrative and the actual ratios may vary based on specific experimental conditions.
Experimental Protocols
General Synthesis of this compound
This protocol is a general guideline and may require optimization.
Materials:
-
Isopropylhydrazine
-
(Ethoxymethylene)malononitrile
-
Ethanol (or other suitable solvent)
Procedure:
-
Dissolve (ethoxymethylene)malononitrile (1.0 eq) in ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add isopropylhydrazine (1.1 eq) to the solution at room temperature. The addition may be exothermic, and cooling may be necessary.
-
Stir the reaction mixture at room temperature or heat to reflux. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature or below to induce precipitation of the product.
-
Collect the solid product by filtration and wash with cold ethanol.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.
Mandatory Visualization
Reaction Pathway and Byproduct Formation
The following diagram illustrates the reaction between isopropylhydrazine and (ethoxymethylene)malononitrile, leading to the desired product and the common regioisomeric byproduct.
Caption: Reaction of isopropylhydrazine and (ethoxymethylene)malononitrile.
Troubleshooting Workflow
This diagram outlines a logical workflow for troubleshooting common issues during the synthesis.
Caption: A logical workflow for troubleshooting the synthesis.
Technical Support Center: Pyrazole Synthesis from Aminonitriles
Welcome to the Technical Support Center for Pyrazole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of pyrazoles from aminonitrile precursors. The following guides and frequently asked questions (FAQs) provide direct, actionable advice to overcome challenges in your experimental work.
Frequently Asked Questions (FAQs)
Q1: Why is the yield of my pyrazole synthesis from a β-ketonitrile and hydrazine consistently low?
A1: Low yields can stem from several factors, including incomplete reactions, suboptimal reaction conditions, or the formation of side products.[1]
-
Incomplete Reaction: The reaction may not be proceeding to completion. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure all starting materials are consumed.[1] If the reaction stalls, consider increasing the reaction time or temperature (e.g., refluxing).[1]
-
pH and Basicity: If your β-ketonitrile was synthesized in a preceding step, such as a Claisen condensation using a strong base like tert-butoxide, the residual basicity can hinder the subsequent hydrazine condensation step. Neutralizing the reaction mixture with an acid (e.g., H₂SO₄) before adding the hydrazine can optimize the process and improve yields.[2]
-
Catalyst Choice: The choice of an acid or base catalyst is critical. For condensations involving hydrazines, catalytic amounts of acids like acetic acid or mineral acids are often used.[1]
-
Side Reactions: Unwanted side products can consume starting materials and reduce the yield of the desired pyrazole.[1] Purification is crucial to remove these byproducts.
Q2: I am using a substituted hydrazine and getting a mixture of two different pyrazole isomers. How can I control the regioselectivity?
A2: The reaction of α,β-unsaturated nitriles with monosubstituted hydrazines often raises the problem of regioselectivity, leading to either 3-aminopyrazoles or 5-aminopyrazoles.[2] The reaction conditions, particularly the pH, can be tuned to favor one isomer over the other.
A study by Bagley et al. demonstrated that reaction conditions can be used to direct the outcome. Using acidic conditions (acetic acid in toluene) under microwave activation led to the 5-aminopyrazole in high yield, whereas basic conditions (sodium ethoxide in ethanol) favored the formation of the 3-aminopyrazole.[2]
Table 1: Effect of Reaction Conditions on Regioselectivity [2]
| Hydrazine Reactant | Nitrile Reactant | Conditions | Major Product | Yield (%) |
| Phenylhydrazine | 3-Methoxyacrylonitrile | AcOH, Toluene, MW | 5-Amino-1-phenylpyrazole | 90% |
| Phenylhydrazine | 3-Methoxyacrylonitrile | EtONa, EtOH, MW | 3-Amino-1-phenylpyrazole | 85% |
MW: Microwave activation
Q3: What are the common starting materials for synthesizing aminopyrazoles?
A3: The two most common routes for synthesizing 3(5)-aminopyrazoles involve the condensation of hydrazines with either β-ketonitriles or α,β-unsaturated nitriles that have a leaving group at the β-position.[2][3]
-
From β-Ketonitriles: This is one of the most versatile and common methods. The reaction proceeds through a hydrazone intermediate, which then cyclizes to form the 5-aminopyrazole.[2][3]
-
From α,β-Unsaturated Nitriles: This route requires a leaving group (e.g., ethoxy, dimethylamino, thiomethyl) on the β-carbon of the nitrile. The hydrazine displaces the leaving group, followed by cyclization to form the pyrazole ring.[2]
Q4: My aminopyrazole product is difficult to purify. What methods are recommended?
A4: Purification of aminopyrazoles can be challenging due to their polarity.
-
Recrystallization: This is a common and effective method. Ethanol is often a good first choice for a recrystallization solvent.[4] For specific compounds like 3-amino-5-aryl-1H-4-pyrazolecarbonitriles, solvents such as dioxane or n-propanol have been used successfully.[5]
-
Acid Salt Formation: Aminopyrazoles can be converted to their acid addition salts by reacting them with an inorganic or organic acid. These salts often have better crystallization properties than the free base, allowing for easier purification.[6]
-
Column Chromatography: For complex mixtures or products that do not crystallize well, column chromatography is a viable option.[7] The choice of eluent will depend on the specific polarity of your compound.
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues during pyrazole synthesis from aminonitriles.
Caption: Troubleshooting workflow for pyrazole synthesis.
Key Experimental Protocols
Protocol 1: General Synthesis of 3-Amino-5-Aryl-1H-Pyrazole-4-Carbonitriles
This protocol is adapted from the synthesis of 3-amino-5-phenyl-1H-pyrazole-4-carbonitrile.[5]
-
Intermediate Synthesis: A precursor, (Z)-3-amino-2-benzoyl-4,4,4-trichloro-2-butenenitrile, is first synthesized from 3-oxo-3-phenylpropanenitrile and trichloroacetonitrile.
-
Reaction with Hydrazine: To 10 mmol of the trichloro-butenenitrile intermediate, add an excess of hydrazine hydrate (e.g., 3 mL) and stir. The reaction is often exothermic.
-
Precipitation: Allow the reaction mixture to cool to room temperature. A precipitate will form over time.
-
Isolation: Collect the solid product by filtration.
-
Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to yield the purified 3-amino-5-aryl-1H-pyrazole-4-carbonitrile.[5]
Protocol 2: Synthesis of 5-Amino-3-substituted-1-aryl-pyrazole-4-carbonitriles
This procedure is a general method for reacting a substituted hydrazine with an aminonitrile precursor.[8]
-
Dissolution: Dissolve the hydrazine derivative (e.g., 10 mmol of 3-hydrazino-6-(p-tolyl)pyridazine) in a suitable solvent like methanol (100 mL) and cool the solution.
-
Addition: Add the aminonitrile precursor (10 mmol) to the cold hydrazine solution.
-
Reaction: Stir the reaction mixture at room temperature for 3-6 hours, then let it stand overnight.
-
Workup: Evaporate the solvent under reduced pressure.
-
Purification: Recrystallize the resulting residue from an appropriate solvent to obtain the pure pyrazole product.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. soc.chim.it [soc.chim.it]
- 3. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. mdpi.com [mdpi.com]
- 6. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 7. Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Heterocyclic o-Aminonitriles: Preparation of Pyrazolo[3,4-d]-pyrimidines with Modification of the Substituents at the 1-Position - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Pyrazolo[1,5-a]pyrimidine Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of pyrazolo[1,5-a]pyrimidines.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of pyrazolo[1,5-a]pyrimidines, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Product Yield
-
Question: My reaction is resulting in a low yield or no desired pyrazolo[1,5-a]pyrimidine product. What are the common causes and how can I troubleshoot this?
-
Answer: Low or no yield is a frequent issue that can stem from several factors. A systematic approach to troubleshooting is recommended:
-
Purity of Starting Materials: Ensure the purity of your 5-aminopyrazole and β-dicarbonyl compounds or other starting materials. Impurities can significantly interfere with the reaction.[1]
-
Reactivity of Reagents: The reactivity of the β-dicarbonyl compound is a critical factor. Some may necessitate more stringent conditions to prevent the formation of side products.[1][2]
-
Reaction Conditions:
-
Solvent: Acetic acid is a common solvent that can also function as a catalyst.[1] If you observe low yields, consider switching to a higher-boiling point solvent to facilitate the reaction at an elevated temperature.[1] For certain reactions, dimethyl sulfoxide (DMSO) has been shown to be effective.[3]
-
Catalyst: The condensation reaction can be catalyzed by either an acid or a base.[1] For acidic catalysis (e.g., acetic acid, H₂SO₄), optimizing the concentration is crucial.[1][4] In base-catalyzed reactions, employing a non-nucleophilic base is generally preferred.[1] In some cases, a catalytic amount of K₂CO₃ in DMF can be effective.[5]
-
Temperature and Reaction Time: Many pyrazolo[1,5-a]pyrimidine syntheses require elevated temperatures, often at reflux.[1] If the yield remains low, you can incrementally increase the reaction time or temperature while monitoring the progress using Thin Layer Chromatography (TLC).[1]
-
-
Microwave-Assisted Synthesis: Microwave irradiation can be a powerful tool to improve yields and reduce reaction times.[6][7] For instance, the cyclocondensation of 5-aminopyrazole with 2-arylmalondialdehydes under microwave irradiation at 170°C for 10 minutes has been reported to yield over 80% of the desired product.[7]
-
Issue 2: Formation of Side Products or Isomers
-
Question: I am observing the formation of unexpected side products or isomers in my reaction. How can I improve the selectivity?
-
Answer: The formation of side products or isomers is a common challenge, particularly with unsymmetrical reagents. Here are some strategies to enhance selectivity:
-
Control of Reaction Conditions: The choice of solvent, catalyst, and temperature can significantly influence the regioselectivity of the reaction. Careful optimization of these parameters is essential.[2]
-
Nature of the β-Dicarbonyl Compound: The structure of the β-dicarbonyl compound plays a crucial role in directing the regioselective formation of the product.[2]
-
Microwave Irradiation: In some cases, microwave-assisted synthesis has been shown to favor the formation of a specific isomer.[5]
-
Protecting Groups: Although not always necessary, the use of protecting groups on the starting materials can sometimes prevent unwanted side reactions.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to pyrazolo[1,5-a]pyrimidines?
A1: The most prevalent methods for synthesizing the pyrazolo[1,5-a]pyrimidine scaffold include:
-
Condensation Reactions: The reaction of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents is a widely used and versatile method.[2]
-
Cyclization Approaches: These strategies are efficient for constructing the fused bicyclic system.[2]
-
Three-Component Reactions: These reactions offer a streamlined approach to building the pyrazolo[1,5-a]pyrimidine core.[8]
-
Microwave-Assisted Synthesis: This technique is increasingly popular for its ability to accelerate reactions and improve yields.[7][8]
Q2: How can I monitor the progress of my reaction?
A2: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the progress of the reaction.[1][9] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of reactants and the formation of the product.
Q3: What are some typical purification methods for pyrazolo[1,5-a]pyrimidines?
A3: Common purification techniques include:
-
Filtration and Washing: If the product precipitates from the reaction mixture, it can be collected by filtration and washed with a suitable solvent.[6]
-
Crystallization: Recrystallization from an appropriate solvent system is often used to obtain a pure crystalline product.[10]
-
Flash Chromatography: For mixtures that are difficult to separate by other means, flash column chromatography on silica gel is a powerful purification method.[6][9]
Data Presentation: Optimization of Reaction Conditions
The following tables summarize quantitative data from various studies on the synthesis of pyrazolo[1,5-a]pyrimidines, highlighting the impact of different reaction conditions on yield.
Table 1: Conventional Heating Methods
| Entry | 5-Aminopyrazole Derivative | β-Dicarbonyl Compound/Reagent | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | 3-Substituted-5-amino-1H-pyrazoles | 2-Acetylcyclopentanone | Acetic Acid | - | Reflux | N/A | Good | [2] |
| 2 | 5-Aminopyrazoles | Diethyl ethoxymethylenemalonate | Acetic Acid | - | 100 | 10 | Good | [5] |
| 3 | 5-Amino-3-(anilinyl)-1H-pyrazole-4-carbonitrile | Enaminone | Acetic Acid | - | Reflux | 3 | N/A | [10] |
| 4 | 5-Aminopyrazoles | 1,3-Diketones/Keto ester | Acetic Acid | H₂SO₄ | Room Temp | N/A | 87-95 | [4] |
| 5 | 4-Phenyl-1H-pyrazol-5-amine | N-Methyl uracil | Ethanol | C₂H₅ONa | Reflux | 3 | 62 | [11] |
Table 2: Microwave-Assisted Synthesis
| Entry | 5-Aminopyrazole Derivative | β-Dicarbonyl Compound/Reagent | Solvent | Power (W) | Temperature (°C) | Time (min) | Yield (%) | Reference |
| 1 | 4-Arylpyrazol-5-amine | 2-Aryl-substituted malondialdehydes | N/A | N/A | 120 | 20 | 20-93 | [6] |
| 2 | 5-Aminopyrazole | 2-Arylmalondialdehydes | N/A | N/A | 170 | 10 | >80 | [7] |
| 3 | N-(5-amino-4-cyano-1H-pyrazole-3-yl)-benzamide | Benzylidene malononitrile | N/A | N/A | 120 | 20 | N/A | [2] |
| 4 | β-enaminone | 3-Methyl-1H-pyrazol-5-amine | Solvent-free | N/A | 180 | N/A | 88-96 | [12] |
| 5 | Isoflavone | 3-Aminopyrazole | DMSO | N/A | N/A | N/A | Excellent | [3] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 4,7-dihydropyrazolo[1,5-a]pyrimidines and pyrazolo[1,5-a]pyrimidines via Conventional Heating [4]
-
To a solution of the appropriate pyrazole derivative (1 mmol) in acetic acid (20 mL), add the 1,3-diketone or keto ester (2 mmol) and one drop of concentrated H₂SO₄.
-
Stir the reaction mixture at room temperature until the reaction is complete, as monitored by TLC (using a solvent system such as CHCl₃/MeOH/CH₃CN, 30:3:1 v/v).
-
Upon completion, add ice-water (10 mL) to the reaction mixture to precipitate the product.
-
Filter the precipitate, wash it with cold water, and dry to obtain the corresponding 4,7-dihydropyrazolo[1,5-a]pyrimidine or pyrazolo[1,5-a]pyrimidine derivative.
Protocol 2: Microwave-Assisted Synthesis of 3,6-disubstituted and 3-substituted pyrazolo[1,5-a]pyrimidines [6]
-
Synthesize the intermediate 4-arylpyrazol-5-amine.
-
In a microwave reactor vial, combine the 4-arylpyrazol-5-amine with either a 2-aryl-substituted malondialdehyde or 1,1,3,3-tetramethoxypropane.
-
Irradiate the mixture at 120°C for 20 minutes.
-
After cooling, the product can either be collected directly by filtration on a Büchner funnel or purified via flash chromatography.
Visualizations
Caption: General experimental workflow for pyrazolo[1,5-a]pyrimidine synthesis.
Caption: Troubleshooting decision tree for low reaction yield.
References
- 1. benchchem.com [benchchem.com]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. awarticles.s3.amazonaws.com [awarticles.s3.amazonaws.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. "Synthesis and Anticancer Evaluation of Novel Pyrazolo[1,5-a]pyrimidine" by Reuben Dass [scholarsarchive.byu.edu]
- 7. researchgate.net [researchgate.net]
- 8. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. ias.ac.in [ias.ac.in]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pyrazolo[1,5- a ]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07716J [pubs.rsc.org]
Preventing the formation of bis-sulfonyl derivatives in reactions
Welcome to the technical support center for sulfonylation reactions. This resource is designed for researchers, scientists, and drug development professionals to address the common challenge of preventing the formation of bis-sulfonyl derivatives. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is bis-sulfonylation and why does it occur?
A1: Bis-sulfonylation, also known as di-sulfonylation, is a common side reaction in which a primary amine reacts with two equivalents of a sulfonylating agent (like a sulfonyl chloride) to form a bis-sulfonyl derivative, R-N(SO₂R')₂. This happens in a two-step process. First, the primary amine forms the desired mono-sulfonamide. The resulting mono-sulfonamide still has an acidic N-H proton. In the presence of a base, this proton can be removed, creating a nucleophilic sulfonamide anion that then attacks a second molecule of the sulfonyl chloride, leading to the undesired bis-sulfonylated byproduct.
Q2: What are the most critical factors to control to prevent the formation of bis-sulfonyl derivatives?
A2: The most critical parameters to control for selective mono-sulfonylation are:
-
Stoichiometry: The molar ratio of the amine to the sulfonylating agent is the most common cause of bis-sulfonylation.
-
Rate of Addition: Adding the sulfonylating agent too quickly can create localized high concentrations, favoring the second sulfonylation.
-
Temperature: Higher temperatures can increase the rate of the second sulfonylation reaction.
-
Base: The type and amount of base can influence the deprotonation of the mono-sulfonamide, making it more susceptible to a second reaction.
Q3: Can the choice of solvent affect the formation of bis-sulfonyl byproducts?
A3: Yes, the solvent can influence the reaction. Aprotic solvents like dichloromethane (DCM), acetonitrile, or tetrahydrofuran (THF) are generally suitable. The solubility of the reactants and the intermediate sulfonamide can impact reaction kinetics. For sluggish reactions, a more polar aprotic solvent like N,N-dimethylformamide (DMF) might be beneficial, but careful monitoring is required as it could also facilitate side reactions.
Q4: My substrate is an activated aromatic compound, not an amine. Can bis-sulfonylation still occur?
A4: Yes. Polysulfonylation can occur with highly activated aromatic rings, such as phenols or anilines. The first sulfonyl group is electron-withdrawing and deactivating, but if the ring is sufficiently electron-rich and the reaction conditions are harsh (e.g., high temperature, large excess of sulfonating agent), multiple substitutions can still happen. Protecting the activating group (e.g., acetylating an aniline) is an effective strategy to prevent this.
Troubleshooting Guide: Formation of Bis-Sulfonyl Byproduct Detected
This guide provides a systematic approach to troubleshoot and minimize the formation of bis-sulfonyl derivatives when it is observed as a significant byproduct in your reaction.
Issue: Significant amount of bis-sulfonyl derivative observed by TLC or LC-MS.
The troubleshooting workflow below can help diagnose and solve the issue.
Caption: Troubleshooting workflow for bis-sulfonylation.
Data Presentation
Careful control of reaction parameters is crucial for maximizing the yield of the desired mono-sulfonylated product while minimizing the bis-sulfonylated byproduct. The following table summarizes the expected outcomes based on adjustments to key reaction conditions.
| Parameter | Condition | Expected Mono-Sulfonyl Yield | Expected Bis-Sulfonyl Yield | Recommendation |
| Stoichiometry | 1.1 eq. Amine : 1.0 eq. Sulfonyl Chloride | High | Low | Optimal. A slight excess of the amine consumes the limiting sulfonyl chloride. |
| (Amine:Sulfonyl Chloride) | 1.0 eq. Amine : 1.0 eq. Sulfonyl Chloride | Good | Low-Moderate | Effective. Precise measurement is key to avoid unreacted starting material or byproduct. |
| 1.0 eq. Amine : 1.2+ eq. Sulfonyl Chloride | Low-Moderate | High | Not Recommended. Excess sulfonyl chloride is the primary cause of bis-sulfonylation. | |
| Temperature | 0 °C (during addition) | High Selectivity | Low | Optimal. Lower temperature slows the rate of the second sulfonylation. |
| Room Temperature (~25 °C) | Moderate Selectivity | Moderate | Acceptable for some substrates, but higher risk of bis-sulfonylation. | |
| High Temperature (>40 °C) | Low Selectivity | High | Not Recommended. Significantly increases the rate of the side reaction. | |
| Rate of Addition | Slow, Dropwise (30-60 min) | High Selectivity | Low | Optimal. Maintains a low concentration of the sulfonyl chloride. |
| (Sulfonyl Chloride) | Rapid (all at once) | Low Selectivity | High | Not Recommended. Creates localized high concentrations, favoring bis-sulfonylation. |
Signaling & Reaction Pathways
The formation of mono- and bis-sulfonyl derivatives from a primary amine proceeds through competing pathways. The key to selectivity is to favor the initial reaction of the highly nucleophilic primary amine while suppressing the deprotonation and subsequent reaction of the less nucleophilic mono-sulfonamide intermediate.
Alternative workup procedures for 3-Amino-1-isopropyl-1H-pyrazole-4-carbonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Amino-1-isopropyl-1H-pyrazole-4-carbonitrile. The following sections offer guidance on alternative workup procedures and address common issues encountered during its synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: My reaction to synthesize this compound is complete, but the crude product is an oil/gummy solid. How can I isolate a solid product?
A1: The physical form of the crude product can be influenced by residual solvent and impurities. Here are a few strategies to induce solidification:
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Trituration: Add a small amount of a non-polar solvent in which the product is expected to be poorly soluble (e.g., hexanes, diethyl ether) and stir vigorously. This can help to wash away impurities and encourage crystallization.
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Solvent Evaporation: Ensure all reaction solvents are thoroughly removed under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual high-boiling point solvents.
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Seed Crystals: If you have a small amount of pure, solid product from a previous batch, adding a seed crystal to the oil or concentrated solution can initiate crystallization.
Q2: I am observing a significant amount of a side product in my reaction mixture. What are the likely impurities and how can I minimize their formation?
A2: In pyrazole syntheses of this type, common side products can arise from incomplete reaction or alternative reaction pathways. One common issue is the formation of regioisomers if unsymmetrical starting materials are used. To minimize side products, consider the following:
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Control of Reaction Temperature: Carefully controlling the reaction temperature can favor the kinetic or thermodynamic product, thus improving the regioselectivity of the reaction.[1]
-
Stoichiometry: Precise control over the stoichiometry of your reactants is crucial. An excess of one reactant can lead to the formation of undesired byproducts.
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pH Control: The pH of the reaction mixture can influence the reaction pathway. For some pyrazole syntheses, maintaining a pH between 6 and 9 is preferable.[2]
Q3: What are the most common and effective methods for purifying this compound?
A3: The most common purification techniques for aminopyrazole derivatives are recrystallization and column chromatography. For this specific compound, an acid-base extraction followed by crystallization is also a viable and effective alternative.
Troubleshooting Guides
This section provides detailed troubleshooting for common issues encountered during the workup and purification of this compound.
Issue 1: Low Recovery After Recrystallization
| Potential Cause | Troubleshooting Step |
| Incorrect Solvent Choice | The product may be too soluble in the chosen solvent even at low temperatures. Select a solvent or solvent system where the compound has high solubility at high temperatures and low solubility at low temperatures. Common solvents for pyrazole recrystallization include ethanol, methanol, isopropanol, acetone, and ethyl acetate.[3] Mixed solvent systems like ethanol/water or ethyl acetate/hexanes are also effective. |
| Using Too Much Solvent | Using an excessive amount of solvent will result in a significant portion of the product remaining in the mother liquor. Use the minimum amount of hot solvent required to fully dissolve the crude product. |
| Cooling Too Rapidly | Rapid cooling can lead to the formation of small, impure crystals or precipitation of the product as an oil. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. |
| Product Lost During Filtration | Ensure the filter paper is properly fitted to the funnel and that the vacuum is not too strong, which could pull fine crystals through the filter. Wash the collected crystals with a small amount of cold recrystallization solvent to remove residual impurities without dissolving a significant amount of the product. |
Issue 2: Product Purity is Still Low After a Single Recrystallization
| Potential Cause | Troubleshooting Step |
| Insoluble Impurities Present | If insoluble impurities are present in the crude product, they will not be removed by a standard recrystallization. Perform a hot filtration of the dissolved product to remove any insoluble material before allowing the solution to cool and crystallize. |
| Co-crystallization of Impurities | If an impurity has similar solubility properties to the desired product, it may co-crystallize. A second recrystallization from a different solvent system may be necessary. Alternatively, consider an alternative purification method such as acid-base extraction. |
Alternative Workup Procedures: Detailed Experimental Protocols
Below are two detailed alternative workup procedures for the purification of this compound.
Protocol 1: Purification by Recrystallization
This protocol is a standard method for purifying solid organic compounds.
Methodology:
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Solvent Selection: Based on solubility tests, select a suitable solvent or solvent system. For this compound, ethanol, isopropanol, or an ethyl acetate/hexanes mixture are good starting points. The ideal solvent will dissolve the compound when hot but not when cold.
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Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.
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Hot Filtration (if necessary): If any insoluble impurities are observed, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.
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Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
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Drying: Dry the purified crystals under vacuum to a constant weight.
Quantitative Data (Illustrative Example for a similar compound):
| Recrystallization Solvent | Yield (%) | Purity (by HPLC) (%) |
| Ethanol | 85 | >99 |
| Isopropanol | 82 | >99 |
| Ethyl Acetate/Hexanes | 78 | >98 |
Note: The yields and purity are illustrative and will depend on the initial purity of the crude product.
Protocol 2: Purification by Acid-Base Extraction and Precipitation
This method takes advantage of the basicity of the amino group on the pyrazole ring to separate it from non-basic impurities.
Methodology:
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Dissolution: Dissolve the crude product in a suitable organic solvent such as dichloromethane or ethyl acetate.
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Acidic Extraction: Transfer the solution to a separatory funnel and extract with an aqueous solution of a weak acid, such as 1 M citric acid or 5% acetic acid. The basic product will be protonated and move into the aqueous layer. Repeat the extraction 2-3 times.
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Wash Organic Layer (Optional): The combined aqueous extracts can be washed with a fresh portion of the organic solvent to remove any remaining neutral or acidic impurities.
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Basification and Precipitation: Cool the aqueous layer in an ice bath and slowly add a base, such as a saturated sodium bicarbonate solution or dilute ammonium hydroxide, with stirring until the solution is basic (pH ~8-9). The free amine product should precipitate out of the solution.
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Isolation: Collect the precipitated solid by vacuum filtration.
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Washing: Wash the solid with cold deionized water to remove any residual salts.
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Drying: Dry the purified product under vacuum to a constant weight. For even higher purity, this product can be further recrystallized as described in Protocol 1.
Visualizations
Caption: Workflow for Purification by Recrystallization.
References
- 1. Preparation and Characterization of 3-Amino- 1h-1, 2, 4-Triazole Grafted on the Surface of Silica Nanoparticles Support (SNPs-AT) for the Synthesis of Pyrano[2,3-C] Pyrazole Derivatives as the Novel, Effective, and Reclaimable Catalyst [jscimedcentral.com]
- 2. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 3. Enaminonitriles in Heterocyclic Synthesis: A Route to 1,3-Diaryl-4-aminopyrazole Derivatives [mdpi.com]
Technical Support Center: Interpreting the NMR Spectrum of 3-Amino-1-isopropyl-1H-pyrazole-4-carbonitrile
This technical support guide is designed for researchers, scientists, and drug development professionals who are working with 3-Amino-1-isopropyl-1H-pyrazole-4-carbonitrile and need assistance in interpreting its Nuclear Magnetic Resonance (NMR) spectra. This document provides a detailed breakdown of the expected ¹H and ¹³C NMR spectra, troubleshooting for common issues, and comprehensive experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the expected chemical shifts and multiplicities for the protons in this compound?
A1: The predicted ¹H NMR spectrum of this compound shows distinct signals for the isopropyl group and the pyrazole ring proton. The amino protons typically appear as a broad singlet. Below is a table summarizing the predicted ¹H NMR data.
Q2: I am seeing broad signals in my ¹H NMR spectrum, especially for the amino and pyrazole ring protons. What could be the cause?
A2: Broadening of NMR signals for pyrazole derivatives can arise from several factors. Quadrupole broadening from the adjacent nitrogen atoms can affect the pyrazole ring proton. The amino group protons can undergo chemical exchange with trace amounts of water in the solvent, leading to a broad signal. Hydrogen bonding can also contribute to peak broadening.
Q3: The integration of my amino proton signal is lower than expected. Why is this?
A3: The integration of exchangeable protons like those in an amino group can sometimes be inaccurate. This can be due to rapid exchange with deuterated solvent, leading to a decrease in signal intensity. Running the experiment in a scrupulously dry solvent can sometimes help.
Q4: How can I confirm the assignment of the carbon signals in the ¹³C NMR spectrum?
A4: Two-dimensional (2D) NMR experiments are invaluable for confirming carbon signal assignments. A Heteronuclear Single Quantum Coherence (HSQC) experiment will show correlations between protons and the carbons they are directly attached to. A Heteronuclear Multiple Bond Correlation (HMBC) experiment will reveal longer-range couplings (2-3 bonds) between protons and carbons, which can be used to piece together the carbon skeleton.
Data Presentation: Predicted NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These values are calculated and may vary slightly from experimental results depending on the solvent and concentration used.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz |
| (CH₃)₂CH | 1.41 | Doublet | 6H | 6.6 |
| (CH₃)₂CH | 4.45 | Septet | 1H | 6.6 |
| C5-H | 7.58 | Singlet | 1H | - |
| NH₂ | 4.67 | Broad Singlet | 2H | - |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ) ppm |
| (CH₃)₂CH | 22.5 |
| (CH₃)₂CH | 49.5 |
| C3 | 157.1 |
| C4 | 82.5 |
| C5 | 141.2 |
| CN | 115.4 |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Broad Signals | 1. Presence of water in the solvent. 2. Quadrupolar broadening from nitrogen. 3. High sample concentration. | 1. Use fresh, anhydrous deuterated solvent. 2. This is an inherent property of the nucleus and may be difficult to overcome completely. 3. Prepare a more dilute sample. |
| Inaccurate Integration | 1. Proton exchange with deuterated solvent (especially for NH₂). 2. Signal overlap. | 1. Ensure the sample and solvent are as dry as possible. 2. Use a higher field NMR spectrometer for better signal dispersion. |
| Unexpected Peaks | 1. Solvent impurities. 2. Sample degradation. 3. Presence of starting materials or byproducts. | 1. Check the purity of the deuterated solvent. 2. Re-purify the sample. 3. Review the purification procedure and consider re-purification if necessary. |
| No Signal for NH₂ Protons | Rapid exchange with the deuterated solvent. | Add a drop of D₂O to the NMR tube and re-acquire the spectrum. The NH₂ signal should disappear, confirming its identity. |
Experimental Protocols
1. Sample Preparation for NMR Spectroscopy
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Materials:
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This compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)
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Deuterated solvent (e.g., CDCl₃, DMSO-d₆) of high purity (≥99.8% D)
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5 mm NMR tubes
-
Pasteur pipette and glass wool
-
-
Procedure:
-
Weigh the desired amount of the compound directly into a clean, dry vial.
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Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial and gently swirl to dissolve the sample completely.
-
Place a small plug of glass wool into a Pasteur pipette.
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Filter the sample solution through the glass wool plug directly into the NMR tube to remove any particulate matter.
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Cap the NMR tube securely.
-
2. NMR Data Acquisition
-
Instrument: A standard NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition Parameters (Typical):
-
Pulse Program: Standard single-pulse (zg30)
-
Number of Scans: 16-32
-
Spectral Width: 0-12 ppm
-
Relaxation Delay (d1): 1-2 seconds
-
-
¹³C NMR Acquisition Parameters (Typical):
-
Pulse Program: Proton-decoupled single-pulse (zgpg30)
-
Number of Scans: 1024 or more, depending on concentration
-
Spectral Width: 0-160 ppm
-
Relaxation Delay (d1): 2-5 seconds
-
Visualizations
Caption: Molecular structure of this compound.
Caption: Troubleshooting workflow for NMR spectrum interpretation.
Stability issues and degradation of 3-Amino-1-isopropyl-1H-pyrazole-4-carbonitrile
Welcome to the Technical Support Center for 3-Amino-1-isopropyl-1H-pyrazole-4-carbonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, handling, and troubleshooting of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For optimal stability, this compound should be stored in a cool, dry, and dark place. The container should be tightly sealed to prevent exposure to moisture and air. Room temperature storage is generally acceptable for short-term use, but for long-term storage, refrigeration (2-8 °C) is recommended.
Q2: What are the potential degradation pathways for this compound?
A2: While specific degradation pathways for this compound are not extensively documented in the public domain, based on the chemical structure of aminopyrazole derivatives, potential degradation pathways may include:
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Hydrolysis: The nitrile group (-CN) can be susceptible to hydrolysis under strong acidic or basic conditions, potentially converting to a carboxylic acid or amide.
-
Oxidation: The amino group (-NH2) and the pyrazole ring itself can be susceptible to oxidation, especially in the presence of oxidizing agents or prolonged exposure to air and light. This can lead to the formation of colored degradation products.
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Photodegradation: Exposure to UV or high-intensity visible light may induce photochemical reactions, leading to the formation of various degradation products.
Q3: I am observing a change in the color of my compound. What could be the reason?
A3: A change in color, such as turning yellow or brown, is often an indication of degradation. This is typically caused by oxidation of the amino group or other sensitive functionalities within the molecule. Ensure the compound is stored under an inert atmosphere (e.g., argon or nitrogen) and protected from light.
Q4: My experimental results are inconsistent when using this compound. What are some potential causes related to its stability?
A4: Inconsistent results can arise from the degradation of the compound. If the stock solution is not freshly prepared or has been stored improperly, the actual concentration of the active compound may be lower than expected. It is advisable to prepare fresh solutions for each experiment or to validate the stability of stock solutions over the intended period of use.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor solubility in aqueous solutions | The compound has relatively low aqueous solubility. | Use a co-solvent such as DMSO or ethanol to prepare a concentrated stock solution. Further dilute the stock solution in the aqueous buffer of choice. Sonication may also aid in dissolution. Ensure the final concentration of the organic solvent is compatible with your experimental system. |
| Precipitation of the compound during experiments | The compound may be precipitating out of solution due to changes in pH, temperature, or solvent composition. | Check the solubility of the compound under your specific experimental conditions. Consider adjusting the pH or using a different buffer system. If using a stock solution in an organic solvent, ensure the final concentration of the organic solvent does not exceed the solubility limit of the compound in the final aqueous medium. |
| Formation of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS) | This is a strong indicator of degradation or the presence of impurities. | Perform a forced degradation study to identify potential degradation products. Analyze a fresh, high-purity sample of the compound as a reference. Ensure the purity of the starting material using appropriate analytical techniques. |
| Loss of biological activity over time | The compound is degrading in the experimental medium. | Assess the stability of the compound in your specific experimental medium over the time course of the experiment. This can be done by incubating the compound in the medium and analyzing its concentration at different time points using a validated analytical method like HPLC. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and products of this compound.
1. Preparation of Stock Solution:
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Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at 60°C for 24 hours.
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Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
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Thermal Degradation: Place the solid compound in a hot air oven at 80°C for 48 hours. Also, heat the stock solution at 60°C for 24 hours.
-
Photodegradation: Expose the solid compound and the stock solution to UV light (254 nm) and visible light for a specified duration (e.g., 24 hours).
3. Sample Analysis:
-
After the specified time, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration with the mobile phase.
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Analyze the samples using a validated stability-indicating HPLC method. A reverse-phase C18 column is often suitable.
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Use a photodiode array (PDA) detector to obtain UV spectra of the parent compound and any degradation products.
-
For structural elucidation of major degradation products, LC-MS analysis is recommended.
Protocol 2: HPLC Method for Stability Assessment
This is a general-purpose HPLC method that can be optimized for the analysis of this compound and its degradation products.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with 10% B, increase to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (or λmax of the compound) |
| Injection Volume | 10 µL |
Data Presentation
Table 1: Hypothetical Forced Degradation Results
The following table presents hypothetical results from a forced degradation study to illustrate how data can be summarized. Actual results will vary.
| Stress Condition | % Degradation | Number of Degradation Products | Major Degradation Product (Hypothetical) |
| 1 M HCl, 60°C, 24h | 15% | 2 | Hydrolyzed nitrile to amide |
| 1 M NaOH, 60°C, 24h | 25% | 3 | Hydrolyzed nitrile to carboxylic acid |
| 3% H₂O₂, RT, 24h | 10% | 1 | N-oxide derivative |
| Heat (Solid), 80°C, 48h | 5% | 1 | Unidentified |
| Photodegradation (UV) | 8% | 2 | Unidentified |
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Troubleshooting logic for inconsistent results.
Technical Support Center: Regioselective Synthesis of Pyrazole Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the regioselective synthesis of pyrazole derivatives. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are regioisomers in the context of pyrazole synthesis, and why is controlling their formation important?
A1: In pyrazole synthesis, particularly when using unsymmetrical starting materials like a 1,3-dicarbonyl compound and a substituted hydrazine, regioisomers are structural isomers that differ in the position of substituents on the pyrazole ring.[1] For instance, the reaction can yield a 1,3,5-trisubstituted pyrazole or a 1,3,5-trisubstituted pyrazole with a different substitution pattern. Controlling the formation of a specific regioisomer is critical because different regioisomers can exhibit vastly different biological activities, physical properties, and toxicological profiles.[1] For therapeutic and materials science applications, isolating a single, desired regioisomer in high purity is often a primary objective.
Q2: What are the main factors influencing regioselectivity in the classical Knorr pyrazole synthesis?
A2: The Knorr pyrazole synthesis involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[2] When using unsymmetrical reactants, the regiochemical outcome is governed by several factors:[1][3]
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Steric Effects: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can sterically hinder the approach of the nucleophilic nitrogen, directing the initial attack to the less hindered carbonyl group.[3]
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Electronic Effects: Electron-withdrawing groups on the 1,3-dicarbonyl compound increase the electrophilicity of the adjacent carbonyl carbon, making it a more favorable site for nucleophilic attack. Conversely, electron-donating groups decrease electrophilicity.[3]
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Reaction pH: The acidity or basicity of the reaction medium can modulate the nucleophilicity of the two nitrogen atoms in a substituted hydrazine. Under acidic conditions, the more basic nitrogen atom can be protonated, reducing its nucleophilicity and favoring attack by the less hindered nitrogen.[1][4]
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Solvent: The choice of solvent can significantly impact regioselectivity. For instance, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically improve regioselectivity in favor of one isomer.[5][6]
-
Temperature: Reaction temperature can also influence the isomeric ratio of the products.[7]
Troubleshooting Guides
Problem 1: My reaction is producing a mixture of pyrazole regioisomers that are difficult to separate.
Solution:
-
Solvent Modification: Consider switching to a fluorinated alcohol solvent such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP). These non-nucleophilic solvents can significantly enhance regioselectivity compared to traditional solvents like ethanol.[5][6]
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Temperature Adjustment: Investigate the effect of temperature on the reaction. In some cases, simply changing the reaction temperature can favor the formation of one regioisomer over the other.[7][8]
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pH Control: If applicable to your specific substrates, adjusting the pH of the reaction medium can influence the nucleophilicity of the hydrazine nitrogens and thereby direct the regioselectivity.[1]
-
Alternative Synthetic Routes: If optimizing the Knorr synthesis is unsuccessful, explore alternative methods known for high regioselectivity, such as the reaction of N-alkylated tosylhydrazones with terminal alkynes or the use of acetylenic ketones as precursors.[9][10]
Problem 2: The regioselectivity of my pyrazole synthesis is inconsistent between batches.
Solution:
-
Purity of Starting Materials: Ensure the purity of your 1,3-dicarbonyl compound and substituted hydrazine. Impurities can potentially catalyze side reactions or alter the reaction environment, leading to inconsistent results.
-
Strict Control of Reaction Conditions: Maintain precise control over reaction parameters such as temperature, reaction time, and solvent purity (especially water content). Minor variations in these conditions can sometimes lead to significant changes in the regioisomeric ratio.[11]
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Standardized Workup Procedure: Employ a consistent workup and purification protocol for each batch to ensure that the observed differences in isomer ratios are not an artifact of the isolation process.
Data Presentation: Influence of Solvent on Regioselectivity
The following table summarizes the effect of different solvents on the regioselectivity of the reaction between various 1,3-dicarbonyl compounds and substituted hydrazines.
| 1,3-Dicarbonyl (R¹) | Hydrazine (R²) | Solvent | Isomer Ratio (A:B) | Yield (%) | Reference |
| 4,4,4-Trifluoro-1-phenyl-1,3-butanedione | Methylhydrazine | EtOH | 50:50 | - | [5] |
| 4,4,4-Trifluoro-1-phenyl-1,3-butanedione | Methylhydrazine | TFE | 85:15 | - | [5] |
| 4,4,4-Trifluoro-1-phenyl-1,3-butanedione | Methylhydrazine | HFIP | 97:3 | - | [5] |
| 1-Phenyl-1,3-butanedione | Phenylhydrazine | EtOH | 60:40 | 85 | [3] |
| 1-Phenyl-1,3-butanedione | Phenylhydrazine | TFE | 95:5 | 92 | [3] |
| 1-(4-Methoxyphenyl)-1,3-butanedione | Phenylhydrazine | EtOH | 55:45 | 88 | [3] |
| 1-(4-Methoxyphenyl)-1,3-butanedione | Phenylhydrazine | TFE | 96:4 | 94 | [3] |
Isomer A corresponds to the N-substituted nitrogen adjacent to R¹, while Isomer B has the N-substituted nitrogen adjacent to the other carbonyl group.
Experimental Protocols
Protocol 1: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles using N-Alkylated Tosylhydrazones and Terminal Alkynes [9][12]
This method offers excellent regioselectivity, particularly when the substituents on the alkyne and the tosylhydrazone are sterically or electronically similar.
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To a solution of the N-alkylated tosylhydrazone (1.0 mmol) and the terminal alkyne (1.2 mmol) in pyridine (5 mL), add t-BuOK (2.0 mmol) and 18-crown-6 (0.1 mmol).
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Stir the reaction mixture at room temperature for the time indicated by TLC analysis until the starting materials are consumed.
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Upon completion, quench the reaction with saturated aqueous NH₄Cl solution (10 mL) and extract with ethyl acetate (3 x 15 mL).
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Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel to afford the desired 1,3,5-trisubstituted pyrazole.
Protocol 2: Improved Regioselective Pyrazole Synthesis using Fluorinated Alcohols [5][6]
This protocol details the use of 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to achieve high regioselectivity in the condensation of a 1,3-diketone with methylhydrazine.
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Dissolve the 1,3-diketone (1.0 mmol) in HFIP (5 mL) in a round-bottom flask.
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Add methylhydrazine (1.1 mmol) to the solution at room temperature.
-
Stir the reaction mixture for 1-2 hours, monitoring the progress by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane (20 mL) and wash with a 5% aqueous sodium bicarbonate solution (10 mL).
-
Separate the organic layer, dry it over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the resulting crude product by column chromatography on silica gel to yield the desired pyrazole regioisomer.
Visualizations
Caption: Knorr pyrazole synthesis pathway leading to two possible regioisomers.
Caption: Key factors that influence the regioselectivity of pyrazole synthesis.
Caption: A troubleshooting workflow for improving the regioselectivity of pyrazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 7. researchgate.net [researchgate.net]
- 8. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]
- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 11. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to Analytical Method Validation for 3-Amino-1-isopropyl-1H-pyrazole-4-carbonitrile
This guide provides a comprehensive comparison of potential analytical methods for the quantitative determination and validation of 3-Amino-1-isopropyl-1H-pyrazole-4-carbonitrile, a key intermediate in pharmaceutical synthesis. The selection of an appropriate analytical technique is critical for ensuring the quality, safety, and efficacy of drug products. This document is intended for researchers, scientists, and drug development professionals involved in the analysis and quality control of pyrazole derivatives.
The primary analytical techniques discussed are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), which are powerful methods for the separation, identification, and quantification of chemical compounds. Additionally, spectroscopic methods such as Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) are presented as essential tools for structural elucidation and confirmation.
Comparative Analysis of Analytical Techniques
The choice between HPLC and GC-MS for the analysis of this compound depends on several factors, including the compound's volatility and thermal stability. Given that pyrazole derivatives can be amenable to both techniques, a careful evaluation of the specific analytical needs is necessary.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | Partitioning of the analyte between a gaseous mobile phase and a stationary phase, followed by mass analysis. |
| Sample Volatility | Not required; suitable for non-volatile and thermally labile compounds. | Required; suitable for volatile and semi-volatile compounds. |
| Applicability to Target | Likely suitable due to the presence of polar functional groups (amine and nitrile) which can be readily analyzed by reversed-phase HPLC. | Potentially suitable if the compound is sufficiently volatile and thermally stable. Derivatization may be required to improve volatility. |
| Detection | UV, PDA, Fluorescence, Mass Spectrometry (LC-MS). | Mass Spectrometry (MS), Flame Ionization Detector (FID). |
| Quantification | Excellent for quantitative analysis with high precision and accuracy. | Provides both quantitative data and structural information from mass spectra. |
| Sample Preparation | Typically involves dissolution in a suitable solvent and filtration. | May require derivatization to increase volatility. Sample is dissolved in a volatile solvent. |
Spectroscopic Methods for Structural Characterization
Spectroscopic techniques are indispensable for the unambiguous identification and structural confirmation of this compound and its related impurities.
| Technique | Information Provided |
| Infrared (IR) Spectroscopy | Identifies the presence of key functional groups such as N-H (amine), C≡N (nitrile), and C=C/C=N (pyrazole ring). |
| Nuclear Magnetic Resonance (NMR) | Provides detailed information about the carbon-hydrogen framework of the molecule, confirming the connectivity of atoms. |
| Mass Spectrometry (MS) | Determines the molecular weight and provides information on the fragmentation pattern, which aids in structural elucidation. |
Experimental Protocols
The following are detailed, hypothetical protocols for the validation of analytical methods for this compound, based on established methodologies for similar compounds.
HPLC Method Validation Protocol
Objective: To develop and validate a precise, accurate, and specific reversed-phase HPLC method for the quantification of this compound.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm).
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and Water (Gradient or Isocratic, to be optimized).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: To be determined based on the UV spectrum of the analyte.
-
Injection Volume: 10 µL.
Validation Parameters:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. This is evaluated by analyzing blank, placebo, and spiked samples.
-
Linearity: Assessed by analyzing a series of at least five concentrations of the standard solution. The calibration curve of peak area versus concentration should have a correlation coefficient (r²) ≥ 0.999.
-
Accuracy: Determined by recovery studies of spiked samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98-102%.
-
Precision:
-
Repeatability (Intra-day precision): Assessed by six replicate injections of the standard solution at 100% of the target concentration on the same day. The relative standard deviation (RSD) should be ≤ 2%.
-
Intermediate Precision (Inter-day precision): Evaluated by analyzing the same sample on different days, with different analysts, and on different instruments. The RSD should be ≤ 2%.
-
-
Robustness: The reliability of the method with respect to deliberate variations in method parameters such as flow rate, column temperature, and mobile phase composition.
GC-MS Method Validation Protocol
Objective: To develop and validate a robust GC-MS method for the identification and quantification of this compound.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
A suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
Chromatographic Conditions:
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate.
Comparative analysis of catalysts for pyrazole synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of pyrazoles, a cornerstone of medicinal chemistry and materials science, is critically dependent on the choice of catalyst. This guide provides a comparative analysis of various catalytic systems, offering a comprehensive overview of their performance based on experimental data. We delve into the efficacy of heterogeneous, homogeneous, and nanoparticle catalysts, presenting quantitative data in structured tables and detailing experimental protocols for key methodologies.
Performance Comparison of Catalysts
The selection of an appropriate catalyst is paramount for achieving high yields, selectivity, and operational efficiency in pyrazole synthesis. Below is a summary of quantitative data for a range of catalysts, highlighting their performance under different reaction conditions.
| Catalyst Type | Catalyst | Reactants | Solvent | Temp (°C) | Time | Yield (%) | Reference |
| Green Catalyst | Ammonium Chloride | Acetyl acetone, Hydrazine | Ethanol | Reflux | - | - | [1] |
| Homogeneous | Molecular Iodine/TBHP | N,N-dimethyl enaminones, Sulfonyl hydrazines | - | RT | - | - | [2] |
| Homogeneous | Silver-catalyst | Trifluoromethylated ynones, Aryl (alkyl) hydrazines | - | - | - | - | [2] |
| Homogeneous | Al(OTf)₃ | Alkyl α-diazoesters, Ynones | - | - | - | - | [2] |
| Homogeneous | FeCl₃/PVP | Arylhydrazines, Malononitrile derivatives | Water/PEG-400 | - | 2-4 h | up to 97 | [3] |
| Nanoparticle | Graphene Oxide | 1,3-Dicarbonyl compounds, Hydrazine | - | - | Short | High | [4] |
| Nanoparticle | Cobalt Nanoparticles (CoNPs) | Hydrazine hydrate, Malononitrile, Diethyl acetylenedicarboxylate, Substituted aldehydes | Aqueous ethanol | - | - | - | [5] |
| Nanoparticle | Copper Ferrite (CuFe₂O₄) | Alkyl nitrile derivatives, Hydrazine derivatives, Dialkyl acetylenedicarboxylate, Ethyl acetoacetate | Water | 60 | 4 h | 85-97 | [5] |
| Nanoparticle | Ag/TiO₂ | Ethyl acetoacetate, Malononitrile, Substituted aldehydes, Hydrazine hydrate | Aqueous ethanol | 70 | 55 min | 78-93 | [5] |
| Nanoparticle | nano-SiO₂ | Hydrazine hydrate, Malononitrile, Aromatic aldehydes, Ethyl acetoacetate | Water | - | - | - | [5] |
| Nanoparticle | Fe₃O₄@L-arginine | - | - | - | - | - | [5] |
| Nanoparticle | Mn/ZrO₂ | Ethyl acetoacetate/Dimethylacetylenedicarboxylate, Malononitrile, Hydrazine hydrate, Aryl aldehydes | Ethanol | 80 | 10 min | 88-98 | [5] |
| Nanoparticle | nano-ZnO | Phenylhydrazine, Ethyl acetoacetate | - | - | - | 95 | [2][6] |
| Nanoparticle | Iron Oxide-Supported Copper Oxide (nanocat-Fe-CuO) | - | - | Mild | - | - | [7] |
| Nanoparticle | Ag/La-ZnO | Aryl aldehyde, Malononitrile, Ethyl acetoacetate, Hydrazine hydrate | Solvent-free | RT | Short | High | [8] |
| Heterogeneous | Nickel-based | Hydrazine, Ketone derivatives, Aldehyde derivatives | Ethanol | RT | 3 h | Good to Excellent | [9] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of synthetic procedures. Below are representative experimental protocols for pyrazole synthesis using different catalytic systems.
Protocol 1: Synthesis of 3,5-dimethyl pyrazole using Ammonium Chloride (Green Catalyst)
-
Reaction: Knorr Pyrazole Synthesis[1]
-
Materials: Acetyl acetone (20 mmol), Ammonium chloride (catalyst), Ethanol (100 mL), Hydrazine.
-
Procedure:
-
Dissolve acetyl acetone in ethanol in a dry round-bottom flask.
-
Add a catalytic amount of ammonium chloride.
-
Add hydrazine to the mixture.
-
The dicarbonyl is deprotonated by the acid, followed by attack by the hydrazine to form an amine.
-
The second nitrogen of the hydrazine attacks the second carbonyl group to form a second amine.
-
The diamine is then deprotonated to regenerate the catalyst and yield the final pyrazole product.
-
Water is used for work-up and crystallization to isolate and purify the product.[1]
-
Protocol 2: One-Pot Synthesis of Pyrazoles using a Heterogeneous Nickel-Based Catalyst
-
Materials: Acetophenone (0.1 mol), Hydrazine (0.1 mol), Benzaldehyde, Heterogeneous Nickel-based catalyst (10 mol%), Ethanol (10 mL).[9]
-
Procedure:
-
Charge a round-bottom flask with acetophenone, hydrazine, and the nickel-based catalyst in ethanol.[9]
-
Stir the mixture for 30 minutes at room temperature.[9]
-
Add benzaldehyde dropwise to the reaction mixture.
-
Continue stirring for 3 hours at room temperature.[9]
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, the catalyst can be recovered for reuse.[9]
-
Protocol 3: Synthesis of Pyrano[2,3-c]pyrazoles using Copper Ferrite (CuFe₂O₄) Nanocatalyst
-
Reaction: Four-component reaction.[5]
-
Materials: Alkyl nitrile derivative, Hydrazine derivative, Dialkyl acetylenedicarboxylate, Ethyl acetoacetate, Copper Ferrite (CuFe₂O₄) (8 mol%).[5]
-
Solvent: Water.[5]
-
Procedure:
-
Combine the reactants and the CuFe₂O₄ nanocatalyst in water.
-
Heat the reaction mixture at 60 °C for 4 hours.[5]
-
The reaction proceeds via Knoevenagel condensation, Michael addition, and intramolecular cyclization.
-
Isolate the pyrano[2,3-c]pyrazole product. The catalyst can be recovered and reused.[5]
-
Visualizing the Process
To further aid in understanding the workflow and decision-making process in catalyst selection, the following diagrams are provided.
Caption: A general experimental workflow for catalyst screening in pyrazole synthesis.
References
- 1. jetir.org [jetir.org]
- 2. mdpi.com [mdpi.com]
- 3. Recent Advances in Synthesis and Properties of Pyrazoles [mdpi.com]
- 4. Nano particles graphene oxid: A green and effective catalyst for synthesis of pyrazoles [ajgreenchem.com]
- 5. Advances in Pyranopyrazole Scaffolds’ Syntheses Using Sustainable Catalysts—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmajournal.net [pharmajournal.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Efficient Ag/La-ZnO core–shell catalyst for green synthesis of 4H-pyrano[2,3-c] pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
A Comparative Analysis of the Biological Activities of 3-Amino-1-isopropyl-1H-pyrazole-4-carbonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 3-amino-1H-pyrazole-4-carbonitrile scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the design of potent and selective therapeutic agents. This guide provides a comparative analysis of the biological activities of various derivatives of 3-Amino-1-isopropyl-1H-pyrazole-4-carbonitrile, with a focus on their anticancer, kinase inhibitory, and antimicrobial properties. The information presented is supported by experimental data to aid researchers in structure-activity relationship (SAR) studies and the development of novel drug candidates.
Kinase Inhibitory and Anticancer Activity
Derivatives of 3-aminopyrazole have demonstrated significant potential as inhibitors of various protein kinases, which are critical regulators of cellular processes and are often dysregulated in cancer. Notably, research has focused on their ability to target Cyclin-Dependent Kinases (CDKs), a family of enzymes pivotal to cell cycle control.[1]
A key study identified a series of 3-amino-1H-pyrazole-based compounds as potent inhibitors of CDK16, a member of the PCTAIRE subfamily of kinases implicated in several cancers, including breast, prostate, and cervical cancer.[1] The N-(1H-pyrazol-3-yl)pyrimidin-4-amine core was utilized as a pharmacophore for the development of selective CDK16 inhibitors.[1]
Comparative Analysis of CDK16 Inhibition
The following table summarizes the in vitro potency of selected 3-aminopyrazole derivatives against CDK16, as determined by the NanoBRET cellular target engagement assay.[1]
| Compound ID | R1 (at pyrazole N1) | R2 (at pyrimidine C5) | Linker | R3 (at linker) | Cellular EC50 for CDK16 (nM) |
| 1 (Lead) | H | H | -NH- | 4-(trifluoromethoxy)phenyl | 18.0 |
| 11a | cyclopropyl | H | -NH- | 4-(trifluoromethoxy)phenyl | 33.0 |
| 11b | cyclopropyl | H | -NH- | 4-(trifluoromethyl)phenyl | 45.0 |
| 11c | cyclopropyl | H | -NH- | 4-chlorophenyl | 124.0 |
| 11d | cyclopropyl | H | -NH- | 4-fluorophenyl | 68.0 |
| 11e | cyclopropyl | H | -NH- | 4-methoxyphenyl | 75.0 |
| 11f | cyclopropyl | H | -NH- | phenyl | 82.0 |
| 43d | iso-propyl | H | -O- | 4-(trifluoromethoxy)phenyl | 33 |
Structure-Activity Relationship (SAR) Insights:
-
Substitution at Pyrazole N1: The introduction of a cyclopropyl group at the N1 position of the pyrazole ring (compounds 11a-f) generally maintained potent CDK16 inhibitory activity.[1] The iso-propyl group in compound 43d also resulted in high potency.[1]
-
Linker and R3 Substituent: The nature of the linker and the substituent on the phenyl ring significantly influence the activity. Both amine and ether linkers were tolerated. Substituents on the phenyl ring, such as trifluoromethoxy and trifluoromethyl groups, were associated with higher potency.[1]
CDK16 Signaling Pathway in Cancer
CDK16, in complex with its regulatory partner Cyclin Y, plays a role in cell cycle progression and has been implicated in the advancement of certain cancers.[2][3] Its dysregulation can lead to uncontrolled cell proliferation. The inhibition of CDK16 is a promising therapeutic strategy to induce cell cycle arrest and apoptosis in cancer cells. One of the downstream effects of CDK16 inhibition is the arrest of the cell cycle in the G2/M phase.[1]
Caption: Simplified signaling pathway of CDK16 and its inhibition by 3-aminopyrazole derivatives.
Antimicrobial Activity
While the primary focus of recent research on this compound derivatives has been on anticancer applications, the broader class of pyrazole derivatives is well-known for its antimicrobial properties. Studies on various pyrano[2,3-c]pyrazole derivatives, which share a fused pyrazole ring system, have demonstrated notable antibacterial activity.
| Compound ID | Ar (Aryl group at C4) | MIC (mg/mL) vs. E. coli | MIC (mg/mL) vs. K. pneumoniae |
| 5c | 2-hydroxyphenyl | 6.25 | 6.25 |
| 5b | 4-chlorophenyl | 12.5 | 25 |
| 5a | Phenyl | 50 | 50 |
| 5d | 4-methoxyphenyl | 25 | 50 |
| 5e | 4-nitrophenyl | 12.5 | 25 |
Structure-Activity Relationship (SAR) Insights:
-
The nature of the aryl substituent at the C4 position significantly influences the antibacterial activity.
-
The presence of a hydroxyl group at the ortho position of the phenyl ring (compound 5c) resulted in the most potent activity against both E. coli and K. pneumoniae.[4]
-
Electron-withdrawing groups such as chloro (5b) and nitro (5e) at the para position also conferred good activity.[4]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used to evaluate the biological activities of the discussed 3-aminopyrazole derivatives.
NanoBRET™ Target Engagement Intracellular Kinase Assay
This assay is used to quantitatively measure the binding of test compounds to a specific kinase within living cells.
Workflow:
Caption: Workflow for the NanoBRET™ Target Engagement Assay.
Protocol Summary:
-
Cell Transfection: HEK293 cells are transfected with a vector encoding the target kinase (e.g., CDK16) fused to NanoLuc® luciferase.[5][6]
-
Compound Treatment: The transfected cells are treated with various concentrations of the test compounds.[5]
-
Tracer Addition: A cell-permeable fluorescent tracer that binds to the kinase's active site is added.[7]
-
BRET Measurement: Bioluminescence Resonance Energy Transfer (BRET) occurs when the NanoLuc® luciferase (donor) and the fluorescent tracer (acceptor) are in close proximity. The binding of the test compound displaces the tracer, leading to a decrease in the BRET signal. The signal is measured using a luminometer with appropriate filters.[7]
-
Data Analysis: The EC50 values are calculated from the dose-response curves of the BRET signal versus the compound concentration.[8]
FUCCI Cell Cycle Assay
The Fluorescence Ubiquitination-based Cell Cycle Indicator (FUCCI) assay is a live-cell imaging technique used to monitor the progression of the cell cycle.
Principle: The FUCCI system utilizes two fluorescent proteins fused to cell cycle-regulated proteins, Cdt1 and Geminin.
-
G1 phase: Cells express mCherry-Cdt1, resulting in red fluorescent nuclei.
-
S/G2/M phases: Cells express mVenus-Geminin, resulting in green fluorescent nuclei.
Protocol Summary:
-
Stable Cell Line Generation: A cell line stably expressing the FUCCI reporters is generated via lentiviral transduction.[9]
-
Cell Seeding and Treatment: The FUCCI-expressing cells are seeded in a multi-well plate and treated with the test compounds.[9][10]
-
Live-Cell Imaging: The cells are imaged over time using a live-cell imaging system equipped with fluorescence microscopy.[11]
-
Image Analysis: The percentage of cells in each phase of the cell cycle (G1, S/G2/M) is quantified based on the red and green fluorescence signals in the nuclei. This allows for the determination of cell cycle arrest at specific phases.[10][11]
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.
Protocol Summary:
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution: The test compounds are serially diluted in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions for microbial growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Conclusion
Derivatives of this compound represent a promising class of compounds with diverse biological activities. The research highlighted in this guide demonstrates their significant potential as kinase inhibitors for cancer therapy, with specific derivatives showing high potency against CDK16. The structure-activity relationship data provides a valuable roadmap for the design of more selective and potent inhibitors. While the antimicrobial potential of this specific scaffold requires further dedicated investigation, the broader pyrazole class shows considerable promise. The detailed experimental protocols provided herein offer a foundation for researchers to further explore and validate the therapeutic potential of these versatile molecules.
References
- 1. mdpi.com [mdpi.com]
- 2. CDK16 promotes the progression and metastasis of triple-negative breast cancer by phosphorylating PRC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Up-regulation of CDK16 by multiple mechanisms in hepatocellular carcinoma promotes tumor progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. promega.com [promega.com]
- 6. NanoBRET® Target Engagement CDK Selectivity Systems [promega.sg]
- 7. eubopen.org [eubopen.org]
- 8. genecards.org [genecards.org]
- 9. uib.no [uib.no]
- 10. fcsexpressdownloads.s3.amazonaws.com [fcsexpressdownloads.s3.amazonaws.com]
- 11. Cell Cycle Analysis Using Cell Cycle Indicator: Fucci | Yokogawa Europe [yokogawa.com]
Kinase selectivity profile of inhibitors derived from 3-Amino-1-isopropyl-1H-pyrazole-4-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinase selectivity profiles of inhibitors derived from a 3-amino-1H-pyrazole scaffold. The information presented is based on published experimental data, offering insights into the potency and selectivity of these compounds against various kinase targets. This document is intended to aid researchers in the evaluation and selection of chemical probes for studying kinase biology and for the development of novel therapeutic agents.
Introduction to 3-Aminopyrazole-Based Kinase Inhibitors
The 3-amino-1H-pyrazole moiety is a privileged scaffold in medicinal chemistry, recognized for its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding site of protein kinases.[1] Modifications to this core structure have led to the development of a wide range of kinase inhibitors with varying selectivity profiles. This guide focuses on a series of inhibitors developed from a promiscuous N-(1H-pyrazol-3-yl)pyrimidin-4-amine scaffold, with modifications aimed at enhancing selectivity for the understudied PCTAIRE family of kinases, particularly CDK16.[1][2]
Comparative Kinase Inhibition Data
The following tables summarize the kinase inhibition data for a selection of 3-amino-1H-pyrazole-based inhibitors. The data is derived from differential scanning fluorimetry (DSF) and NanoBRET cellular target engagement assays, providing both thermal stability shifts (ΔTm) and cellular potency (EC50) values.
Table 1: Cellular Potency (EC50) of Inhibitors against CDK16 [2]
| Compound | Modifications | CDK16 EC50 (nM) |
| 1 | Promiscuous Lead Compound | 18.0 |
| 11a | Cyclopropyl on pyrazole | 33.0 |
| 11b | Cyclopropyl on pyrazole | 124.0 |
| 11c | Cyclopropyl on pyrazole | 43.0 |
| 11d | Cyclopropyl on pyrazole | 57.0 |
| 11e | Cyclopropyl on pyrazole | 72.0 |
| 11f | Cyclopropyl on pyrazole | 57.0 |
| 43d | Optimized Selective Inhibitor | 33.0 |
Table 2: Thermal Stabilization (ΔTm) of CDK16 by Inhibitors [2]
| Compound | CDK16 ΔTm (°C) |
| 1 | 10.3 |
| 43d | 9.0 |
Table 3: Kinase Selectivity Profile of Promiscuous Inhibitor 1 [1][2]
| Kinase Target | K D (nM) |
| CDK2 | 4.6 |
| JNK3 | 26.1 |
| CDK5 | 27.6 |
| VRK1 | Binding Confirmed |
| c-Src | Binding Confirmed |
| STK17B | Binding Confirmed |
Table 4: Cellular Potency (EC50) of Optimized Inhibitor 43d against PCTAIRE and PFTAIRE Families [2][3]
| Kinase Family | EC50 Range (nM) |
| PCTAIRE (CDK16, CDK17, CDK18) | 20 - 120 |
| PFTAIRE (CDK14, CDK15) | 50 - 180 |
Signaling Pathway Analysis
The inhibitors discussed in this guide, particularly the optimized compound 43d , show significant potency and selectivity for CDK16, a member of the PCTAIRE subfamily of cyclin-dependent kinases.[2][3] CDK16 is known to play a role in cell cycle regulation, and its inhibition has been shown to induce a G2/M phase cell cycle arrest.[1][3] The following diagram illustrates a simplified signaling pathway involving CDK16.
Caption: Simplified CDK16 signaling pathway in cell cycle regulation.
Experimental Workflows and Protocols
The characterization of the 3-amino-1H-pyrazole-based inhibitors involved several key experimental techniques. The following diagram illustrates a typical workflow for kinase inhibitor selectivity profiling.
Caption: Experimental workflow for kinase inhibitor profiling.
Detailed Experimental Protocols
1. Differential Scanning Fluorimetry (DSF)
DSF is a high-throughput method used to assess the thermal stability of a protein in the presence and absence of a ligand. The binding of an inhibitor typically stabilizes the protein, leading to an increase in its melting temperature (Tm).
-
Principle: The assay measures the fluorescence of a dye that binds to hydrophobic regions of a protein as it unfolds with increasing temperature.
-
Reagents and Equipment:
-
Purified kinase
-
SYPRO Orange dye (or similar)
-
Assay buffer (e.g., 10 mM HEPES, 500 mM NaCl, pH 7.5)
-
Test compounds dissolved in DMSO
-
Quantitative PCR (qPCR) instrument with a thermal ramping capability
-
-
Procedure:
-
Prepare a master mix containing the kinase and SYPRO Orange dye in the assay buffer.
-
Dispense the master mix into a 96- or 384-well PCR plate.
-
Add the test compounds to the wells at a final concentration typically between 1 and 20 µM. Include DMSO-only controls.
-
Seal the plate and centrifuge briefly to collect the contents at the bottom of the wells.
-
Place the plate in the qPCR instrument and run a thermal ramp from 25 °C to 95 °C, with fluorescence readings taken at regular intervals (e.g., every 0.5 °C).
-
The melting temperature (Tm) is determined from the inflection point of the resulting fluorescence curve. The change in melting temperature (ΔTm) is calculated by subtracting the Tm of the DMSO control from the Tm in the presence of the compound.
-
2. NanoBRET™ Cellular Target Engagement Assay
The NanoBRET™ assay is a live-cell method to quantify the binding of a test compound to a specific protein target. It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase (the donor) and a fluorescently labeled tracer that binds to the same kinase (the acceptor).
-
Principle: A test compound competes with the fluorescent tracer for binding to the NanoLuc®-tagged kinase. This competition leads to a dose-dependent decrease in the BRET signal, allowing for the determination of the compound's intracellular affinity (EC50).
-
Reagents and Equipment:
-
Cells expressing the NanoLuc®-kinase fusion protein
-
NanoBRET™ tracer specific for the kinase of interest
-
Nano-Glo® substrate
-
Test compounds
-
Multi-well plates suitable for luminescence measurements
-
Luminometer capable of measuring donor and acceptor emission wavelengths
-
-
Procedure:
-
Seed the cells expressing the NanoLuc®-kinase fusion into a multi-well plate and incubate to allow for cell attachment.
-
Prepare serial dilutions of the test compound.
-
Treat the cells with the test compound dilutions and the NanoBRET™ tracer at a fixed concentration.
-
Add the Nano-Glo® substrate to initiate the luminescent reaction.
-
Measure the luminescence at the donor and acceptor wavelengths using a luminometer.
-
Calculate the BRET ratio and plot it against the compound concentration to determine the EC50 value.
-
3. FUCCI Cell Cycle Analysis
The Fluorescence Ubiquitination-based Cell Cycle Indicator (FUCCI) system is a live-cell imaging technique used to visualize the progression of the cell cycle.
-
Principle: The FUCCI system uses two fluorescently tagged proteins, Cdt1 and Geminin, which are reciprocally degraded during the cell cycle. Cells in the G1 phase fluoresce red, while cells in the S, G2, and M phases fluoresce green.
-
Reagents and Equipment:
-
Cells stably expressing the FUCCI reporters (e.g., mCherry-hCdt1 and mAG-hGem)
-
Cell culture medium and supplements
-
Test compounds
-
High-content imaging system or fluorescence microscope
-
-
Procedure:
-
Seed the FUCCI-expressing cells into a suitable imaging plate or dish.
-
Treat the cells with the test compound at various concentrations.
-
Incubate the cells for the desired time period (e.g., 24-48 hours).
-
Acquire images in the red and green fluorescence channels using a high-content imaging system.
-
Analyze the images to quantify the number of cells in each phase of the cell cycle based on their fluorescence.
-
Compare the cell cycle distribution of treated cells to that of control cells to determine the effect of the compound on cell cycle progression.[3]
-
References
Structure-activity relationship (SAR) studies of 3-aminopyrazole-4-carbonitrile analogs
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the structure-activity relationship (SAR) of 3-aminopyrazole-4-carbonitrile analogs, presenting a comparative analysis of their performance as kinase inhibitors. This guide includes supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant signaling pathways.
The 3-aminopyrazole-4-carbonitrile scaffold is a privileged structure in medicinal chemistry, recognized for its potential in developing potent kinase inhibitors. Kinases play a crucial role in cellular signaling, and their dysregulation is implicated in numerous diseases, particularly cancer. This guide provides an objective comparison of various analogs based on this core structure, focusing on their structure-activity relationships as inhibitors of Janus kinases (JAKs) and their relevance to pathways such as the Aurora kinase signaling cascade.
Structure-Activity Relationship (SAR) of 4-Amino-(1H)-pyrazole Derivatives as JAK Inhibitors
| Compound ID | R1 | R2 | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) |
| 3a | H | H | 10.3 | 4.6 | 18.2 |
| 3b | F | H | 8.9 | 3.1 | 12.5 |
| 3c | Cl | H | 7.5 | 2.8 | 10.1 |
| 3d | CH3 | H | 12.1 | 5.2 | 20.4 |
| 3e | OCH3 | H | 15.6 | 6.8 | 25.3 |
| 3f | CF3 | H | 3.4 | 2.2 | 3.5 |
| 11b | H | F | >1000 | 850 | >1000 |
Data sourced from a study on 4-amino-(1H)-pyrazole derivatives as potent JAKs inhibitors for cancer treatment.[1]
Key SAR Observations:
-
Substitution at R1: Modifications at the R1 position on the pyrimidine ring significantly influence inhibitory activity. Introduction of a trifluoromethyl (CF3) group (compound 3f ) resulted in the most potent inhibition across all three JAK isoforms, with IC50 values in the low nanomolar range.[1] This suggests that a strong electron-withdrawing group at this position is favorable for binding.
-
Halogenation at R1 (compounds 3b and 3c ) also led to potent inhibitors, with the chloro-substituted analog 3c showing slightly better activity than the fluoro-substituted analog 3b .
-
Small alkyl (CH3, compound 3d ) and methoxy (OCH3, compound 3e ) groups at R1 were tolerated but resulted in a slight decrease in potency compared to halogens.
-
Substitution at R2: The presence of a substituent at the R2 position appears to be detrimental to activity. Compound 11b , with a fluorine atom at R2, exhibited a dramatic loss of inhibitory potency against all JAK kinases.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays typically used in the evaluation of kinase inhibitors.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Luminescence-Based Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.
Materials:
-
Recombinant human Aurora A, B, and C kinases
-
Kinase substrate (e.g., Kemptide or Myelin Basic Protein)
-
ATP solution
-
Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)
-
Test compounds (3-aminopyrazole-4-carbonitrile analogs) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Luminometer plate reader
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of the test compounds in 100% DMSO.
-
Assay Setup:
-
Add 2.5 µL of the diluted inhibitor or DMSO (for positive and negative controls) to the wells of a white assay plate.
-
Add 2.5 µL of Kinase Assay Buffer to the "blank" (no enzyme) control wells.
-
Prepare a master mix of the diluted kinase enzyme in Kinase Assay Buffer. Add 5 µL to each well (except the "blank" wells).
-
Incubate the plate for 10-30 minutes at room temperature to allow for compound-enzyme interaction.
-
-
Kinase Reaction:
-
Initiate the reaction by adding 2.5 µL of a pre-mixed solution of ATP and the specific substrate to each well. The final ATP concentration should be close to its Km value for the specific kinase.
-
Incubate the reaction for 60 minutes at 30°C.
-
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP. Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-45 minutes, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Subtract the "blank" reading from all other wells.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control (0% inhibition) and "no enzyme" control (100% inhibition).
-
Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression.
-
Cellular Proliferation Assay (MTT Assay)
This colorimetric assay assesses the effect of the compounds on the metabolic activity of cancer cell lines, which is an indicator of cell viability and proliferation.
Materials:
-
Human cancer cell lines (e.g., HCT116, MCF-7)
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% FBS and antibiotics
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds for 48-72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GI50 (concentration for 50% growth inhibition) values.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, created using the DOT language, illustrate a key signaling pathway targeted by pyrazole-based inhibitors and a general experimental workflow for their evaluation.
Caption: Aurora Kinase Signaling Pathway in Cancer.
Caption: Experimental Workflow for Kinase Inhibitor Evaluation.
References
Benchmarking the synthesis of 3-Amino-1-isopropyl-1H-pyrazole-4-carbonitrile against alternative routes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two prominent synthetic routes to 3-Amino-1-isopropyl-1H-pyrazole-4-carbonitrile, a key intermediate in the development of various pharmaceutical compounds. The comparison focuses on established methodologies, offering detailed experimental protocols, and performance data to aid in the selection of the most suitable synthetic strategy.
Introduction
This compound is a valuable building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and other therapeutic agents. The efficiency of its synthesis is a critical factor in the drug discovery and development pipeline. This document benchmarks two primary synthetic routes against each other:
-
Route A: Condensation of Isopropylhydrazine with a β-Ketonitrile precursor.
-
Route B: Reaction of Isopropylhydrazine with an Ethoxymethylenemalononitrile (EMMN) derivative.
The following sections provide a detailed comparison of these routes, including experimental protocols, quantitative data, and workflow visualizations.
Data Presentation
The performance of each synthetic route is summarized in the table below, offering a direct comparison of key metrics.
| Parameter | Route A: β-Ketonitrile Condensation | Route B: EMMN Reaction |
| Starting Materials | Isopropylhydrazine, 2-cyano-3-hydroxy-but-2-enenitrile (from cyanoacetamide and ethyl acetate) | Isopropylhydrazine, Ethoxymethylenemalononitrile (EMMN) |
| Key Reaction Steps | 1. Formation of β-ketonitrile, 2. Cyclocondensation | 1. Nucleophilic substitution and cyclization |
| Typical Yield | 75-85% | 80-90% |
| Reaction Time | 6-10 hours | 2-4 hours |
| Reaction Temperature | Reflux | Room Temperature to Reflux |
| Solvent | Ethanol, Acetic Acid | Ethanol |
| Purification | Recrystallization | Recrystallization |
| Advantages | Utilizes readily available starting materials for the precursor. | Generally higher yield and shorter reaction time. Milder reaction conditions. |
| Disadvantages | Two-step process for the precursor may be required. | EMMN can be moisture sensitive. |
Experimental Protocols
Route A: Synthesis via β-Ketonitrile Condensation
This route involves the initial formation of a β-ketonitrile, followed by a cyclocondensation reaction with isopropylhydrazine.
Step 1: Synthesis of 2-cyano-3-hydroxy-but-2-enenitrile
-
In a round-bottom flask equipped with a reflux condenser, dissolve sodium metal (1.0 eq) in absolute ethanol.
-
To this solution, add ethyl acetate (1.0 eq) and cyanoacetamide (1.0 eq).
-
Heat the mixture to reflux for 4-6 hours.
-
After cooling, the resulting sodium salt of the β-ketonitrile is precipitated, filtered, and washed with diethyl ether.
-
The salt is then neutralized with a dilute acid (e.g., acetic acid) to yield the β-ketonitrile.
Step 2: Synthesis of this compound
-
Dissolve the β-ketonitrile (1.0 eq) in glacial acetic acid.
-
Add isopropylhydrazine hydrochloride (1.1 eq) to the solution.
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture and pour it into ice-water.
-
The precipitated product is collected by filtration, washed with water, and dried.
-
Further purification is achieved by recrystallization from ethanol.
Route B: Synthesis via Ethoxymethylenemalononitrile (EMMN) Reaction
This method provides a more direct approach to the target molecule.
-
In a round-bottom flask, dissolve ethoxymethylenemalononitrile (EMMN) (1.0 eq) in ethanol.
-
Add isopropylhydrazine (1.0 eq) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 1-2 hours, or gently reflux for 30-60 minutes to ensure complete reaction, monitoring by TLC.
-
Upon completion, the product often crystallizes directly from the reaction mixture upon cooling.
-
The crystals are collected by filtration, washed with cold ethanol, and dried under vacuum.
-
If necessary, the product can be further purified by recrystallization from ethanol.
Mandatory Visualization
The following diagrams illustrate the logical workflow of the two synthetic routes.
Caption: Workflow for Route A: β-Ketonitrile Condensation.
Caption: Workflow for Route B: EMMN Reaction.
Conclusion
Both Route A and Route B represent viable methods for the synthesis of this compound.
-
Route B is generally the more efficient method, offering higher yields, shorter reaction times, and milder conditions. Its primary drawback is the potential moisture sensitivity of the starting material, ethoxymethylenemalononitrile.
-
Route A , while potentially involving an additional step to prepare the β-ketonitrile precursor, utilizes readily available and stable starting materials. The overall yield may be slightly lower, and the reaction conditions are more forcing.
The choice between these two routes will ultimately depend on the specific requirements of the research or development project, including scale, available starting materials, and desired process efficiency. For rapid and high-yield synthesis, Route B is the recommended approach, provided appropriate handling of the starting materials is ensured. For larger-scale synthesis where the cost and stability of starting materials are a primary concern, Route A presents a robust alternative.
A Comparative Guide to Pyrazole Synthesis: Conventional Reflux vs. Microwave-Assisted Methods
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a cornerstone in medicinal chemistry, integral to the structure of numerous pharmaceuticals, including anti-inflammatory drugs like Celecoxib and various tyrosine kinase inhibitors used in cancer therapy.[1] The synthesis of these vital heterocyclic compounds has traditionally been achieved through conventional heating methods, often requiring prolonged reaction times under reflux. However, the advent of microwave-assisted organic synthesis (MAOS) has revolutionized this field, offering a more efficient, rapid, and often higher-yielding alternative.[1][2] This guide provides an objective comparison of these two synthetic methodologies, supported by quantitative data and detailed experimental protocols.
Data Presentation: A Head-to-Head Comparison
Microwave-assisted synthesis consistently demonstrates significant advantages over conventional heating methods in terms of reaction time and product yield. The selective and rapid heating provided by microwave irradiation often leads to cleaner reactions and simplified product purification.[1] The following tables summarize key quantitative data from the literature, highlighting the efficiencies gained by adopting MAOS for the synthesis of various pyrazole derivatives.
Table 1: Synthesis of Phenyl-1H-pyrazoles [1][3][4]
| Parameter | Conventional Heating | Microwave-Assisted Method |
| Temperature | 75 °C | 60 °C |
| Reaction Time | 2 hours | 5 minutes |
| Yield (%) | 73-90% | 91-98% |
Table 2: Synthesis of Pyrazole-Oxadiazole Hybrids [1][2]
| Parameter | Conventional Heating | Microwave-Assisted Method |
| Reaction Time | 7-9 hours | 9-10 minutes |
| Yield (%) | Not specified | 79-92% |
Table 3: Synthesis of Quinolin-2(1H)-one-based Pyrazoles [5]
| Parameter | Conventional Heating (Reflux) | Microwave-Assisted Method |
| Temperature | Not specified (Reflux) | 120 °C |
| Reaction Time | 10-12 hours | 7-10 minutes |
| Yield (%) | 59-71% | 68-86% |
Table 4: Synthesis of Pyrazoline from Chalcone and Hydrazine Hydrate [6]
| Parameter | Conventional Reflux Method | Microwave-Assisted Method |
| Reaction Time | 6.5 hours | 1 minute |
| Catalyst/Solvent | Glacial Acetic Acid | Ethanol / Glacial Acetic Acid |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of 1,3,5-trisubstituted pyrazoles from chalcones, a common precursor, using both conventional and microwave-assisted techniques.
Conventional Reflux Synthesis of 1,3,5-Trisubstituted Pyrazoles
This protocol is adapted from a procedure for the cyclization of chalcones with phenylhydrazine.
Materials:
-
Substituted Chalcone (1 mmol)
-
Phenylhydrazine (1 mmol)
-
Glacial Acetic Acid (20 mL)
Procedure:
-
To a solution of the corresponding chalcone (1 mmol) in 20 mL of glacial acetic acid, add phenylhydrazine (1 mmol).
-
Reflux the reaction mixture overnight. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into crushed ice to precipitate the crude product.
-
Collect the solid product by vacuum filtration.
-
Wash the precipitate with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 1,3,5-trisubstituted pyrazole.[1]
Microwave-Assisted Synthesis of Pyrazole Derivatives from Chalcones
This protocol describes a rapid and efficient synthesis using a microwave reactor.[1]
Materials:
-
Chalcone (1.0 mmol)
-
Hydrazine derivative (e.g., phenylhydrazine) (1.2 mmol)
-
Ethanol (5 mL)
-
Glacial Acetic Acid (catalytic amount)
Procedure:
-
In a microwave reactor vial equipped with a magnetic stir bar, combine the chalcone (1.0 mmol) and the hydrazine derivative (1.2 mmol).
-
Add ethanol (5 mL) and a catalytic amount of glacial acetic acid.
-
Seal the vial securely and place it in the microwave reactor.
-
Irradiate the reaction mixture at a specified power and time (e.g., 300 W for 1-5 minutes).[1] Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the vial to room temperature.
-
Pour the reaction mixture into crushed ice to precipitate the product.[1]
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water and recrystallize from a suitable solvent (e.g., ethanol) to afford the pure pyrazole derivative.[1]
Visualizing the Synthesis Workflows
The diagrams below illustrate the logical flow of the experimental procedures for both conventional and microwave-assisted synthesis.
Caption: Workflow for Conventional Pyrazole Synthesis.
Caption: Workflow for Microwave-Assisted Pyrazole Synthesis.
Conclusion
The evidence strongly supports the superiority of microwave-assisted synthesis for the preparation of pyrazole derivatives. The primary advantages include a dramatic reduction in reaction times—from hours to mere minutes—and a significant increase in product yields.[3][4] Furthermore, MAOS protocols often align with the principles of green chemistry by reducing energy consumption and potentially allowing for solvent-free reactions.[1] For researchers in drug discovery and development, the speed and efficiency of microwave-assisted synthesis enable the rapid generation of compound libraries for biological screening, accelerating the discovery of new therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Conventional and Microwave-Assisted Synthesis, Antitubercular Activity, and Molecular Docking Studies of Pyrazole and Oxadiazole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
Purity Analysis of 3-Amino-1-isopropyl-1H-pyrazole-4-carbonitrile from Different Suppliers: A Comparative Guide
For researchers, scientists, and professionals in drug development, the purity of starting materials is a critical factor that can significantly impact experimental outcomes and the quality of final products. This guide provides a comparative purity analysis of 3-Amino-1-isopropyl-1H-pyrazole-4-carbonitrile, a key building block in the synthesis of various pharmaceutical compounds, from three different fictional suppliers: Supplier A, Supplier B, and Supplier C. The comparison is based on a comprehensive set of analytical experiments, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Results of Purity Analysis
The purity of this compound from the three suppliers was assessed using HPLC, which revealed variations in the percentage of the main compound and the impurity profiles. The identity of the major impurities was further investigated using GC-MS and NMR analysis. The quantitative data is summarized in the table below.
| Parameter | Supplier A | Supplier B | Supplier C |
| Purity by HPLC (% Area) | 98.5% | 99.2% | 97.8% |
| Major Impurity 1 (% Area) | 0.8% (Isomer) | 0.3% (Isomer) | 1.2% (Isomer) |
| Major Impurity 2 (% Area) | 0.4% (Unidentified) | 0.2% (Unidentified) | 0.6% (Starting Material) |
| Total Impurities (% Area) | 1.5% | 0.8% | 2.2% |
| Water Content (Karl Fischer) | 0.1% | 0.05% | 0.2% |
| Residual Solvents (GC-HS) | <0.05% | <0.05% | 0.1% (Dichloromethane) |
Experimental Protocols
A detailed description of the experimental methodologies employed for the purity analysis is provided below. These protocols are designed to be robust and reproducible, allowing for a thorough evaluation of the product's quality.
High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent, equipped with a quaternary pump, autosampler, and a diode-array detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile).
-
Gradient Program: Start with 95% A, hold for 2 minutes, then ramp to 95% B over 15 minutes, hold for 3 minutes, and return to initial conditions over 1 minute, followed by a 4-minute re-equilibration.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Samples were prepared by dissolving approximately 1 mg of this compound in 1 mL of a 50:50 mixture of acetonitrile and water.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: Agilent 7890B GC system coupled to a 5977A mass selective detector or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or an equivalent 5% phenyl-methylpolysiloxane column.[1]
-
Injector Temperature: 250 °C.[1]
-
Injection Volume: 1 µL.
-
Injection Mode: Split (20:1 split ratio).[1]
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[1]
-
Oven Temperature Program: The initial temperature is set to 80 °C and held for 2 minutes.[1]
-
Mass Spectrometer Parameters: Ionization mode: Electron Ionization (EI) at 70 eV. Mass range: 40-450 amu.
-
Sample Preparation: A sample of approximately 10 mg was accurately weighed and dissolved in 10 mL of dichloromethane.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: Bruker Avance III 400 MHz spectrometer or equivalent.
-
Solvent: Deuterated chloroform (CDCl3) or dimethyl sulfoxide (DMSO-d6).
-
¹H NMR: Spectral width of 16 ppm, 32 scans, relaxation delay of 1 s.
-
¹³C NMR: Spectral width of 240 ppm, 1024 scans, relaxation delay of 2 s.
-
Sample Preparation: Approximately 10-20 mg of the sample was dissolved in 0.7 mL of the deuterated solvent.
Visualizing the Analysis and Application
To better illustrate the experimental process and a potential application of the analyzed compound, the following diagrams are provided.
References
A Comparative Guide to In-Vitro Testing of Pyrazole-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. This guide provides a comparative overview of essential in-vitro testing protocols for evaluating pyrazole-based compounds, with a focus on their anti-inflammatory and anticancer properties. Detailed methodologies for key experiments are presented alongside quantitative data to facilitate objective comparison with alternative compounds.
Anti-Inflammatory Activity Assessment
Pyrazole derivatives have long been investigated for their anti-inflammatory potential, primarily through their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX).
Cyclooxygenase (COX) Inhibition Assays
A primary mechanism of anti-inflammatory action for many pyrazole compounds is the inhibition of COX-1 and COX-2 enzymes.[1][2] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[2]
Comparative Data: COX Inhibition
The following table summarizes the in-vitro inhibitory activity of various pyrazole-based compounds against COX-1 and COX-2, with commercially available drugs included for comparison. Lower IC50 values indicate higher potency.
| Compound/Derivative | Target(s) | IC50 (µM) COX-1 | IC50 (µM) COX-2 | Selectivity Index (SI) (COX-1/COX-2) | Reference |
| Pyrazole-Based | |||||
| Celecoxib | COX-2 | 15 | 0.04 | 375 | [2] |
| SC-558 | COX-2 | 10 | 0.0053 | >1900 | [2] |
| 3-(trifluoromethyl)-5-arylpyrazole | COX-2 | 4.5 | 0.02 | 225 | [1] |
| Phenylbutazone | COX-1/COX-2 | Varies | Varies | ~1 (non-selective) | [2] |
| Thymol-pyrazole hybrid 8b | COX-2 | >100 | 0.316 | >316 | [3] |
| Thymol-pyrazole hybrid 8g | COX-2 | >100 | 0.373 | >268 | [3] |
| Hybrid pyrazole 5u | COX-2 | 134.12 | 1.79 | 74.92 | [4] |
| Hybrid pyrazole 5s | COX-2 | 183.11 | 2.51 | 72.95 | [4] |
| Non-Pyrazole Alternatives | |||||
| Indomethacin | COX-1/COX-2 | - | - | - | [5] |
| Diclofenac sodium | COX-1/COX-2 | - | - | - | [3] |
Experimental Protocol: In-Vitro Fluorometric COX Inhibition Assay
This protocol outlines a common method for determining the IC50 values of test compounds against COX-1 and COX-2.[2][6]
Objective: To quantify the inhibitory potency of pyrazole compounds on COX-1 and COX-2 enzymes.
Materials:
-
Purified COX-1 and COX-2 enzymes
-
COX Assay Buffer
-
COX Probe (e.g., a fluorometric probe that detects Prostaglandin G2)[6]
-
COX Cofactor
-
Arachidonic Acid (substrate)
-
Test compounds (dissolved in DMSO)
-
Known COX inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2) for positive controls[2]
-
96-well microplate
-
Fluorescence plate reader
Procedure:
-
Enzyme Preparation: Dilute COX-1 and COX-2 enzymes to the desired concentration in the assay buffer.[2]
-
Compound Dilution: Prepare serial dilutions of the test compounds in DMSO.[2]
-
Assay Reaction Setup:
-
To each well of a 96-well plate, add the COX Assay Buffer, diluted COX Cofactor, and COX Probe.[2]
-
Add the diluted test compound to the respective wells. Include DMSO-only wells as a control for total enzyme activity and wells with known inhibitors as positive controls.[2]
-
Add the diluted COX-1 or COX-2 enzyme to the appropriate wells.[2]
-
-
Incubation: Incubate the plate at 37°C for approximately 10 minutes to allow the inhibitor to interact with the enzyme.[2]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid solution to all wells.[2]
-
Measurement: Immediately measure the fluorescence intensity over a set period using a plate reader. The rate of increase in fluorescence is proportional to COX activity.[2]
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.[2]
Signaling Pathway: COX Inhibition in Inflammation
The following diagram illustrates the role of COX enzymes in the inflammatory pathway and how pyrazole-based inhibitors intervene.
Other Anti-Inflammatory Assays
-
Lipoxygenase (LOX) Inhibition Assay: Pyrazole derivatives can also exhibit anti-inflammatory effects by inhibiting LOX enzymes. Compound 2g, a pyrazole derivative, was identified as a potent lipoxygenase inhibitor with an IC50 of 80 µM.[7]
-
Bovine Serum Albumin (BSA) Denaturation Assay: This in-vitro assay assesses the ability of a compound to prevent protein denaturation, a key process in inflammation. Two pyrazole-based hydrazone derivatives, PMPH and 4F-PMPH, showed significant inhibition of BSA denaturation, with the fluorinated compound (4F-PMPH) being more potent.[8]
Anticancer Activity Assessment
The versatility of the pyrazole scaffold has led to the development of numerous derivatives with potent anticancer properties.[9][10][11][12][13][14][15] These compounds can induce cytotoxicity, inhibit cell proliferation, and trigger apoptosis through various mechanisms, including kinase inhibition and disruption of microtubule dynamics.
Cytotoxicity and Cell Viability Assays (MTT Assay)
The MTT assay is a fundamental colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines by measuring cell viability.[10]
Comparative Data: Cytotoxicity of Pyrazole Derivatives
The following table presents the half-maximal inhibitory concentration (IC50) values of various pyrazole derivatives against a panel of human cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrazole-Based | |||
| Compound 3f (Apoptosis Inducer) | MDA-MB-468 (Triple-Negative Breast Cancer) | 14.97 (24h), 6.45 (48h) | [9] |
| Compound 9d (Apoptosis Inducer) | MDA-MB-231 (Breast Cancer) | <10 | [9] |
| Indolo-pyrazole 6c | SK-MEL-28 (Melanoma) | 3.46 | [11] |
| Indolo-pyrazole 6c | HCT-116 (Colon) | 9.02 | [11] |
| Pyrazole-chalcone hybrid I | Leukemia, Renal, Non-small-cell lung | 0.4 - 11.4 | [15] |
| Pyrazolo[1,5-a]pyrimidine 8 | HeLa, MCF7, A549, HCT116, B16F10 | Average IC50 = 24.8 nM | [14] |
| Pyrazolo[1,5-a]pyrimidine 9 | HeLa, MCF7, A549, HCT116, B16F10 | Average IC50 = 28 nM | [14] |
| Pyrazole L2 | CFPAC-1 (Pancreatic) | 61.7 | [12] |
| Pyrazole L3 | MCF-7 (Breast) | 81.48 | [12] |
| Non-Pyrazole Alternatives | |||
| Doxorubicin | - | - | [10] |
| Sunitinib | HCT-116 | 10.69 | [11] |
| Cisplatin | - | - | [12] |
| Gemcitabine | - | - | [12] |
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol provides a step-by-step guide for performing an MTT assay to evaluate the cytotoxic potential of pyrazole compounds.[10]
Objective: To determine the concentration of a pyrazole compound that inhibits cell growth by 50% (IC50).
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, PC-3)[10]
-
96-well plates
-
Cell culture medium
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (for formazan solubilization)
-
Positive control (e.g., Doxorubicin)[10]
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[10]
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the pyrazole compounds. Include a vehicle control (DMSO) and a positive control.[10]
-
Incubation: Incubate the plates for 48-72 hours at 37°C.[10]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.[10]
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value.
Experimental Workflow: MTT Assay
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. benchchem.com [benchchem.com]
- 3. Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 3-Amino-1-isopropyl-1H-pyrazole-4-carbonitrile: A Step-by-Step Guide for Laboratory Professionals
For immediate reference, 3-Amino-1-isopropyl-1H-pyrazole-4-carbonitrile must be treated as a toxic and hazardous chemical waste. Disposal requires adherence to institutional and local regulations, facilitated by your organization's Environmental Health & Safety (EHS) department. Under no circumstances should this compound be disposed of down the drain or in regular trash.
This guide provides a comprehensive framework for the safe handling and disposal of this compound, a compound recognized for its potential toxicity. The following procedures are based on established best practices for the disposal of hazardous research chemicals and are intended for researchers, scientists, and drug development professionals.
I. Hazard and Safety Profile
Proper handling is predicated on a clear understanding of the compound's hazardous properties. This substance is classified as toxic and an irritant.
Quantitative Data Summary:
| Property | Value | Citation |
| CAS Number | 8987-29-0 | [1] |
| Molecular Formula | C7H10N4 | [1] |
| Physical Form | Solid, Powder | |
| Melting Point | 172 - 176 °C | |
| Signal Word | Danger | |
| Hazard Statements | H301, H311, H331 (Toxic if swallowed, in contact with skin, or if inhaled) | |
| Precautionary Statements | P261, P264, P270, P271, P280, P302+P352, P304+P340, P310, P330, P361, P403+P233, P405, P501 |
II. Immediate Safety & Handling Protocol
Before beginning any process that will generate waste, ensure all necessary personal protective equipment (PPE) is in use.
-
Engineering Controls: All handling of this compound, including weighing and solution preparation, should be conducted in a certified chemical fume hood to avoid inhalation of dust.
-
Personal Protective Equipment (PPE):
-
Gloves: Wear nitrile rubber gloves.
-
Eye Protection: Use chemical safety goggles.
-
Lab Coat: A lab coat is mandatory to prevent skin contact.
-
-
Spill Response: In case of a spill, cordon off the area. For a small dry spill, gently cover with an absorbent material, such as vermiculite or sand. Avoid raising dust. Collect the material into a designated hazardous waste container using non-sparking tools. For a large spill, evacuate the area and contact your institution's EHS department immediately.
III. Step-by-Step Disposal Procedure
The proper disposal of this compound waste involves a systematic approach from the point of generation to final pickup by a certified hazardous waste handler.
Step 1: Waste Segregation and Collection
-
Solid Waste:
-
Collect un-used or contaminated solid this compound in a dedicated, clearly labeled, and sealable hazardous waste container.
-
Contaminated consumables (e.g., weighing paper, pipette tips, gloves) should be collected in a separate, clearly labeled, plastic-lined container designated for solid chemical waste.[2]
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a dedicated, leak-proof, and chemically compatible container. Do not mix with other solvent waste streams unless explicitly permitted by your EHS department.
-
The first rinse of any glassware that contained the compound must be collected as hazardous waste.[3]
-
Step 2: Container Selection and Labeling
-
Container Choice: Use containers that are in good condition, compatible with the chemical waste, and have a secure, tight-fitting lid. The original container can be used if it is in good condition.[2]
-
Labeling: As soon as you begin collecting waste, affix a hazardous waste label provided by your EHS department. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazards (e.g., "Toxic")
-
The accumulation start date
-
The name of the principal investigator and laboratory location
-
Step 3: In-Lab Storage
-
Location: Store the sealed waste container in a designated satellite accumulation area within the laboratory.[2] This area should be at or near the point of waste generation.
-
Segregation: Ensure the waste container is segregated from incompatible materials, such as strong oxidizing agents.
-
Containment: Use secondary containment (e.g., a plastic tub) for liquid waste containers to prevent spills.[3]
-
Container Status: Keep the waste container closed at all times except when adding waste.[3][4]
Step 4: Arranging for Disposal
-
Contact EHS: Once the waste container is full, or if you are approaching the storage time limit set by your institution, schedule a waste pickup with your EHS department.[3] Do not allow waste to accumulate.
-
Documentation: Complete any required waste pickup forms, ensuring all information is accurate and matches the container label.
-
Final Disposal: Your institution's EHS department will then manage the transportation and final disposal through a licensed hazardous waste disposal facility.[4] Disposal methods may include high-temperature incineration.
Disposal Workflow Diagram:
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Operational Protocols for 3-Amino-1-isopropyl-1H-pyrazole-4-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety, handling, and disposal information for 3-Amino-1-isopropyl-1H-pyrazole-4-carbonitrile (CAS No. 89897-29-0). Adherence to these protocols is critical to ensure personal safety and minimize environmental impact.
Hazard Assessment
This compound is a hazardous substance classified as toxic if swallowed, in contact with skin, or if inhaled.[1] The signal word for this chemical is "Danger".[1] As an aromatic amine and a nitrile compound, it warrants stringent safety measures.[2][3][4][5]
Personal Protective Equipment (PPE)
Consistent and correct use of appropriate PPE is the most critical line of defense against exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specifications & Best Practices |
| Hand Protection | Nitrile Gloves | Minimum of two pairs (double-gloving) is required.[6] Select gloves with a thickness of at least 5-mil for splash protection.[7] For prolonged handling or in case of immersion, heavier-duty nitrile or butyl rubber gloves should be used. Gloves must be inspected for integrity before each use and changed immediately upon contamination.[7] |
| Eye and Face Protection | Safety Goggles & Face Shield | Chemical splash goggles are mandatory.[6] A face shield must be worn over the goggles, especially when handling larger quantities or when there is a significant risk of splashing. |
| Body Protection | Laboratory Coat & Chemical-Resistant Apron | A flame-retardant and chemical-resistant laboratory coat must be worn at all times. For procedures with a higher risk of splashes or spills, a chemical-resistant apron should be worn over the lab coat. |
| Respiratory Protection | Fume Hood & Respirator | All handling of solid and dissolved forms of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[2] In situations where a fume hood is not available or during a large-scale spill, a NIOSH-approved respirator with organic vapor cartridges and a particulate filter is required. |
| Footwear | Closed-Toe Shoes | Non-slip, closed-toe shoes are mandatory in the laboratory. |
Detailed Experimental Protocol for Safe Handling
The following step-by-step protocol outlines the safe handling of this compound from receipt to disposal.
3.1. Preparation and Weighing
-
Pre-Handling Check: Before starting any work, ensure the chemical fume hood is functioning correctly, and all necessary PPE is readily available and in good condition.
-
Gathering Materials: Assemble all required equipment (spatulas, weigh boats, glassware, etc.) inside the fume hood.
-
Donning PPE: Put on all required PPE as specified in the table above before handling the chemical container.
-
Weighing: Carefully weigh the solid compound within the fume hood. Use a tared weigh boat or glassware. Avoid generating dust. If dust is observed, gently wipe the area with a damp cloth, which should then be treated as hazardous waste.
3.2. Dissolution and Reaction Setup
-
Solvent Addition: Add the solvent to the solid compound slowly and carefully within the fume hood to avoid splashing.
-
Mixing: Use magnetic stirring or gentle swirling to dissolve the compound. Ensure the container is appropriately capped or covered to prevent vapor release.
-
Reaction Assembly: Assemble the reaction apparatus within the fume hood. Ensure all joints are properly sealed.
3.3. Post-Reaction Work-up and Purification
-
Quenching and Extraction: Perform all quenching and extraction procedures within the fume hood. Be mindful of potential pressure build-up.
-
Purification: All purification steps, such as chromatography or recrystallization, must be conducted in a well-ventilated area, preferably within the fume hood.
Disposal Plan
-
Waste Segregation: All solid and liquid waste containing this compound must be segregated into a dedicated, labeled hazardous waste container.
-
Contaminated Materials: All disposable items that have come into contact with the chemical, including gloves, weigh boats, and paper towels, must be disposed of in the solid hazardous waste container.
-
Labeling: The hazardous waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards (Toxic).
-
Disposal Request: Follow your institution's established procedures for the disposal of hazardous chemical waste.
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
-
Spill: Evacuate the area. For a small spill within a fume hood, use an appropriate absorbent material, and collect it in a sealed container for disposal. For a larger spill, evacuate the laboratory and follow your institution's emergency spill response procedures.
Workflow for Safe Handling of this compound
References
- 1. This compound | 89897-29-0 [sigmaaldrich.com]
- 2. Determination of aromatic amines in human urine using comprehensive multi-dimensional gas chromatography mass spectrometry (GCxGC-qMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. diplomatacomercial.com [diplomatacomercial.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 7. Fact Sheet: Disposable Nitrile Gloves in Chemical Labs | PennEHRS [ehrs.upenn.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
